tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Description
BenchChem offers high-quality tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(5-prop-2-ynoxypentyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-8-6-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
BGOKDCLRVURICD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Mechanistic Utility of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in Bioconjugation and PROTAC Synthesis
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and antibody-drug conjugates (ADCs), the spatial geometry and chemical stability of the linker are as critical as the pharmacophores they connect. tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (often referred to as Boc-NH-C5-O-propargyl) is a highly specialized, heterobifunctional aliphatic linker designed for orthogonal bioconjugation.
By combining a base-stable, acid-labile Boc-protected amine with a highly reactive terminal alkyne, this molecule serves as a foundational building block for modular drug synthesis. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its role in orthogonal synthesis pathways, and self-validating standard operating procedures (SOPs) for its application in advanced drug development.
Structural and Physicochemical Profiling
The structural architecture of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is purposefully engineered to balance hydrophobicity, flexibility, and reactivity. It consists of three distinct functional domains:
-
tert-Butoxycarbonyl (Boc) Protected Amine: Provides a masked primary amine that is completely inert to nucleophiles, bases, and standard catalytic reduction conditions, allowing complex downstream chemistry to occur without unwanted side reactions.
-
Pentyl Spacer (-C5H10-): A 5-carbon aliphatic chain that introduces a defined spatial gap (~6–7 Å) and hydrophobic bulk. In [1][2], this specific spacer length is often critical for preventing steric clashes between the E3 ligase and the target protein of interest (POI).
-
Propargyl Ether (-O-CH2-C≡CH): The terminal alkyne acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The inclusion of the ether oxygen slightly lowers the overall lipophilicity (LogP) of the linker compared to a pure alkyl chain, improving the aqueous solubility of the final conjugate.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Significance |
| IUPAC Name | tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate | Unambiguous chemical identification. |
| Molecular Formula | C13H23NO3 | Determines mass spectrometric targets. |
| Molecular Weight | 241.33 g/mol | Low molecular weight prevents excessive bulk in final ADCs/PROTACs. |
| Topological Polar Surface Area (TPSA) | 47.6 Ų | Optimal for maintaining cell permeability in small-molecule degraders. |
| Rotatable Bonds | 10 | Provides necessary conformational flexibility for ternary complex formation. |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | Influences solvation and potential off-target protein interactions. |
Mechanistic Utility in Orthogonal Synthesis
The primary advantage of this linker is its orthogonality . The chemical conditions required to activate one end of the molecule do not affect the other, allowing researchers to choose the sequence of conjugation based on the stability of their payloads.
The Causality of Experimental Choices
-
Why use CuAAC Click Chemistry? As established by [3][4], the azide-alkyne cycloaddition is "spring-loaded" and highly bioorthogonal. The terminal alkyne on this linker will only react with an azide, ignoring amines, thiols, and hydroxyls present on biological payloads.
-
Why use TFA for Deprotection? The Boc group requires strong acidic conditions for removal. Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly cleaves the tert-butyl group, generating isobutylene and carbon dioxide as volatile gases that are easily removed under vacuum, leaving the pure amine as a TFA salt [3].
Caption: Orthogonal synthesis pathways utilizing the Boc-protected alkyne linker for bioconjugation.
Application in PROTAC and ADC Development
In PROTAC development, the linker is not merely a passive string; it actively participates in the thermodynamics of the ternary complex[2][5]. The 5-carbon pentyl chain provides enough flexibility for the E3 ligase and the POI to adopt a degradation-competent conformation, while the triazole ring (formed post-click chemistry) provides rigidity and favorable dipole interactions that can enhance cell permeability.
Caption: Mechanistic role of the linker in forming a PROTAC-mediated ternary complex for degradation.
Standard Operating Procedures (SOPs) for Bioconjugation
The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each step before proceeding, thereby preventing the waste of high-value biological payloads.
Table 2: Standard Reaction Parameters for Linker Functionalization
| Reaction Phase | Catalyst / Reagent | Solvent System | Temp / Time | Primary Analytical Validation |
| CuAAC Click | CuSO₄, Na Ascorbate, THPTA | t-BuOH/H₂O (1:1) | 25°C, 2-12 h | LC-MS: Mass shift of +[Azide Mass] |
| Boc Deprotection | 20-50% TFA | Dichloromethane (DCM) | 25°C, 1-2 h | LC-MS: Mass shift of -100 Da |
| Amide Coupling | HATU, DIPEA | DMF or DMSO | 25°C, 2-4 h | LC-MS: Mass shift of +[Acid Mass] - 18 |
Protocol A: CuAAC Click Conjugation
Causality Note: The addition of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is critical. It acts as an accelerating ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and minimizing the generation of reactive oxygen species (ROS) that could otherwise degrade sensitive biological payloads.
-
Preparation: Dissolve tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (1.0 eq) and the azide-functionalized payload (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Complexation: In a separate vial, mix CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water. The solution will turn bright blue, indicating the formation of the Cu-ligand complex. Add this to the main reaction vessel.
-
Reduction: Add freshly prepared Sodium Ascorbate (0.5 eq) in water to the reaction. The solution should turn clear or slightly yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Execution: Stir at room temperature for 2–12 hours.
-
Self-Validation Step: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting linker (m/z 242.3 [M+H]+) is consumed, and a new peak corresponding to the exact mass of the triazole product emerges.
Protocol B: Boc Deprotection and Amide Coupling
Causality Note: TFA is used because it provides a clean, rapid deprotection mechanism. Co-evaporation with toluene is mandated in step 4 to azeotropically remove residual TFA, which would otherwise neutralize the basic conditions required for the subsequent HATU coupling.
-
Deprotection: Dissolve the Boc-protected triazole intermediate in anhydrous Dichloromethane (DCM).
-
Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% to 50% (v/v). Stir at room temperature for 1–2 hours.
-
Self-Validation Step 1 (Kaiser Test): Spot a fraction of the reaction mixture onto a TLC plate and apply ninhydrin stain. Heat gently. A deep blue/purple color confirms the successful exposure of the free primary amine.
-
Purification: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA.
-
Coupling: Dissolve the resulting amine TFA salt and the carboxylic acid payload (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to basify the solution, followed by HATU (1.2 eq). Stir for 2–4 hours.
-
Self-Validation Step 2: Analyze via LC-MS to confirm the formation of the final amide bond (loss of H₂O, -18 Da from the combined mass of the free amine and carboxylic acid).
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]
-
Sun, X., Gao, H., Yang, Y., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64.[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
Sources
- 1. PROTACs: great opportunities for academia and industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Diverse Chemical Function from a Few Good Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bbs.sciencenet.cn [bbs.sciencenet.cn]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate: A Versatile Heterobifunctional Linker
Introduction: The Architectural Significance of a Bifunctional Linker
In the landscape of modern drug development, bioconjugation, and materials science, the ability to precisely connect distinct molecular entities is paramount. Heterobifunctional linkers are the molecular architects of these complex constructs, providing a stable yet versatile bridge between two different reactive partners. tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate stands out as a particularly valuable linker due to its orthogonal functionalities: a terminal alkyne and a protected primary amine.
The terminal alkyne group is a key participant in one of the most robust and efficient ligation reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the rapid and high-yield formation of a stable triazole linkage with an azide-functionalized molecule.[1] Concurrently, the molecule contains a primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a well-established protecting group, stable to a wide range of reaction conditions but readily cleaved under mild acidic treatment to liberate the reactive amine. This amine can then be used for subsequent conjugation, typically through amide bond formation.
This guide provides a comprehensive technical overview of this linker, detailing its physicochemical properties, a validated synthesis protocol, its core applications, and essential handling information for researchers and scientists in the field.
Physicochemical Properties
The structural attributes of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate dictate its behavior in synthetic environments. The combination of a lipophilic Boc group and a flexible pentylene ether chain provides good solubility in a range of common organic solvents.
| Property | Value |
| IUPAC Name | tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | Not explicitly assigned; synthesized from precursors. |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, THF, and methanol. |
| Key Functional Groups | Terminal Alkyne, Boc-protected Amine, Ether Linkage |
Synthesis and Mechanism: A Field-Proven Protocol
The synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is most reliably achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a suitable leaving group by an alkoxide. A highly effective and commercially available starting material is the tosylated precursor, tert-butyl N-[5-(tosyloxy)pentyl]carbamate (CAS No. 118811-34-0).[2][3] The tosyl group is an excellent leaving group, facilitating an efficient reaction with the sodium salt of propargyl alcohol.
Experimental Protocol: Synthesis from a Tosylated Precursor
Materials:
-
Propargyl alcohol (HC≡CCH₂OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl N-[5-(tosyloxy)pentyl]carbamate[3]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.
-
Alcohol Addition: While maintaining the temperature at 0 °C, add propargyl alcohol (1.0 equivalent) dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium propargyl alkoxide.
-
Causality Insight: This initial deprotonation of the alcohol is critical. Sodium hydride is a strong, non-nucleophilic base that irreversibly forms the alkoxide, which is a much more potent nucleophile than the parent alcohol, driving the subsequent substitution reaction to completion.
-
-
Nucleophilic Substitution: In a separate flask, dissolve tert-butyl N-[5-(tosyloxy)pentyl]carbamate (1.0 equivalent) in a minimal amount of anhydrous THF.[3] Add this solution dropwise to the stirred alkoxide solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Self-Validation Check: Proper quenching is essential for safety. The slow addition at 0°C mitigates the exothermic reaction between water and residual sodium hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate.
Caption: Synthetic workflow for the target molecule.
Core Applications in Research and Development
The orthogonal nature of the alkyne and protected amine functionalities makes this linker a powerful tool in multistep synthesis and bioconjugation strategies.
Click Chemistry and Bioconjugation
The terminal alkyne is readily available for CuAAC reactions. Researchers can conjugate this linker to an azide-modified molecule of interest—such as a peptide, a fluorescent dye, or a surface—to introduce a latent amine handle.[1] Following this "click" step, the Boc group can be selectively removed to reveal the primary amine. This amine can then be used for further modification, for instance, by coupling to a protein, an antibody, or a drug molecule containing a carboxylic acid (via amide bond formation) or an aldehyde (via reductive amination).[4]
Caption: A typical bioconjugation workflow.
Drug Delivery and Antibody-Drug Conjugates (ADCs)
In the field of targeted therapeutics, this linker can serve as a component in the construction of ADCs.[] The flexible, hydrophilic nature of the pentylene ether spacer can improve the pharmacokinetic properties of the resulting conjugate.[] The alkyne can be used to attach the linker to an antibody (modified with an azide), while the deprotected amine can be acylated with a cytotoxic payload. The stability of the resulting ether and amide bonds ensures the integrity of the ADC in circulation until it reaches its target.
Development of PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. This linker is well-suited for synthesizing PROTACs, connecting a warhead that binds the target protein to a ligand that recruits the E3 ligase. Its length and flexibility can be crucial for achieving the optimal orientation for ternary complex formation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is not available, safety precautions can be inferred from related compounds such as tert-butyl N-(prop-2-yn-1-yl)carbamate.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. Storage at 2-8°C is recommended for long-term stability.
-
In Case of Exposure:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Seek medical attention if irritation or other symptoms persist.
-
Conclusion
tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is a high-utility heterobifunctional linker that provides researchers with a reliable tool for sequential chemical modifications. Its participation in high-efficiency click chemistry and standard amine-based conjugations, combined with a flexible spacer, makes it an invaluable component in the synthesis of complex bioconjugates, targeted drug delivery systems, and advanced molecular probes. The straightforward and scalable synthesis further enhances its appeal for widespread application in both academic and industrial research settings.
References
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Boron Molecular. tert-butyl prop-2-yn-1-ylcarbamate. [Link]
-
PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. [Link]
-
National Institutes of Health. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]
-
Royal Society of Chemistry. Supporting information for a publication. [Link]
-
CD Bioparticles. Cleavable Linkers. [Link]
-
PubMed. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. [Link]
-
ResearchGate. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)
-
Current Protein & Peptide Science. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
Sources
- 1. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE | 118811-34-0 [chemicalbook.com]
- 4. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]
- 6. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Propargyl-Amino Linkers in Organic Solvents
Abstract
Propargyl-amino linkers are foundational tools in modern chemical biology, drug development, and materials science, primarily serving as critical components for "click" chemistry and bioconjugation.[1][2] Their utility in synthesizing complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is directly dependent on their physicochemical properties, with solubility being a paramount concern.[3][4][5] This guide provides an in-depth analysis of the solubility characteristics of propargyl-amino linkers in common organic solvents. We will explore the fundamental principles governing their solubility, present qualitative and quantitative data for representative linkers, and provide a robust, step-by-step experimental protocol for determining solubility in the laboratory. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and optimization of reaction conditions.
Introduction: The Pivotal Role of Propargyl-Amino Linkers
Propargyl-amino linkers are bifunctional molecules characterized by the presence of a terminal alkyne (the propargyl group, -CH₂C≡CH) and a primary or secondary amine (-NH₂ or -NHR).[6][7] This unique architecture makes them exceptionally versatile.
-
The propargyl group is the cornerstone of the most famous "click" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's high efficiency, specificity, and biocompatibility have made it a staple for conjugating molecules in complex biological environments.[1][8]
-
The amino group provides a nucleophilic handle for a variety of conjugation strategies, most commonly the formation of stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters).[4][]
The dual functionality of these linkers allows for the precise and modular construction of complex bioconjugates.[10] However, the success of any synthetic step involving these linkers hinges on achieving sufficient solubility in an appropriate solvent system. Poor solubility can lead to low reaction yields, difficult purification, and unreliable results.[11][12] Therefore, a thorough understanding of their solubility profile is not just advantageous; it is essential.
Fundamental Principles of Solubility
The solubility of a propargyl-amino linker is dictated by the balance of intermolecular forces between the linker (solute) and the solvent. The adage "like dissolves like" is the guiding principle, where solubility is maximized when the polarity of the solute matches that of the solvent.[13][14]
Several key factors are at play:
-
Polarity and Hydrogen Bonding: The amine group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7] The terminal alkyne's C-H bond is weakly acidic, allowing it to act as a weak hydrogen bond donor. These features generally confer solubility in polar solvents.
-
Hydrophobic Character: The hydrocarbon backbone of the linker contributes to its nonpolar, hydrophobic character. Simple linkers like propargylamine (C₃H₅N) have a significant nonpolar component relative to their polar amine group, allowing for solubility in less polar organic solvents like ethanol and acetone.[13]
-
Structural Modifications (PEGylation): To enhance aqueous and polar solvent solubility, propargyl-amino linkers are frequently synthesized with polyethylene glycol (PEG) chains.[3][15][16] These flexible, hydrophilic spacers form a "hydration shell" around the molecule, dramatically increasing solubility in solvents like water, DMSO, and DMF, while often reducing it in nonpolar solvents like hexane and diethyl ether.[16][17][18]
Solubility Profiles in Common Organic Solvents
The choice of solvent is critical for dissolving reactants, facilitating molecular interactions, and ensuring a homogenous reaction environment. Below is a qualitative summary of the expected solubility for different classes of propargyl-amino linkers.
Small Aliphatic Propargyl-Amino Linkers (e.g., Propargylamine)
These linkers possess a short hydrocarbon chain. Their solubility is a balance between the polar amine and the nonpolar alkyne/alkyl body.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Generally miscible or highly soluble due to strong hydrogen bonding interactions with the amine group.[6][13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Methylene Chloride): Good solubility is expected as these solvents can accept hydrogen bonds and have dipole moments that interact favorably with the polar amine.[19]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is typically limited. While the hydrocarbon portion has some affinity for these solvents, the polar amine group prevents extensive dissolution.
PEGylated Propargyl-Amino Linkers (e.g., Propargyl-PEGn-amine)
The inclusion of a PEG spacer dominates the solubility profile, making these linkers highly versatile for bioconjugation applications which often require aqueous or polar aprotic conditions.
Table 1: Qualitative Solubility of Representative Propargyl-Amino Linkers
| Linker Type | Representative Structure | DMSO, DMF | Acetonitrile, Methylene Chloride (DCM) | Water, PBS | Methanol, Ethanol | Toluene | Hexane, Diethyl Ether |
| Small Aliphatic | Propargylamine | Soluble[19] | Soluble[19] | Miscible[6] | Soluble[13] | Sparingly Soluble | Insoluble |
| PEGylated | Propargyl-PEG4-amine | Soluble[5] | Likely Soluble | Likely Soluble | Likely Soluble | Low to Moderate[16] | Insoluble[16] |
| Large PEGylated | Propargyl-PEG24-amine | Soluble (100 mg/mL)[18] | Likely Soluble | Likely Soluble | Likely Soluble | Low Solubility | Insoluble |
Note: "Likely Soluble" is inferred from the behavior of similar PEGylated compounds.[16][20] Precise quantitative solubility can be application-specific and should be determined experimentally.
The following diagram illustrates the key molecular features and solvent properties that govern the dissolution process.
Caption: Factors influencing the solubility of propargyl-amino linkers.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
For novel linkers or when precise concentrations are required, experimental determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for measuring thermodynamic solubility.[21][22]
Objective
To determine the saturation solubility of a propargyl-amino linker in a specific organic solvent at a controlled temperature.
Materials
-
Propargyl-amino linker (solid)
-
Solvent of interest (e.g., DMSO, Acetonitrile)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL HPLC vials)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Quantitative analytical instrument (e.g., HPLC-UV, LC-MS)
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid propargyl-amino linker to a pre-weighed glass vial. The amount should be enough to ensure a solid phase remains after equilibration (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial (e.g., 1.0 mL).
-
Equilibration: Tightly cap the vial and place it in a shaker/thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously (e.g., 850 rpm) for a sufficient period to reach thermodynamic equilibrium.[11] This can take anywhere from 2 to 72 hours, depending on the compound. A 24-hour period is a common starting point.[12][22]
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature to let undissolved solids settle. Centrifuge the vial at a high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved microparticles.[21]
-
Dilution: Accurately perform a serial dilution of the saturated filtrate into a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). Determine the concentration of the linker in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the linker in that solvent at the specified temperature, typically expressed in mg/mL or mM.
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion and Best Practices
The solubility of propargyl-amino linkers is a critical parameter that directly impacts their application in research and development. While small aliphatic linkers offer a balanced solubility in both polar and some organic solvents, PEGylated linkers provide superior solubility in the aqueous and polar aprotic systems commonly used for bioconjugation.[15][][24]
For the practicing scientist, the following best practices are recommended:
-
Consult Datasheets: Always begin by consulting the manufacturer's technical datasheet, which often provides qualitative solubility information.[19]
-
Start Small: When working with a new linker or solvent system, perform a small-scale preliminary test to estimate solubility before committing larger quantities of material.[25]
-
Consider Co-solvents: For poorly soluble compounds, using a co-solvent system (e.g., a small amount of DMSO in an aqueous buffer) can significantly improve solubility.[12]
-
Control Temperature: Be aware that solubility is temperature-dependent. Maintain consistent temperatures for reproducible results.
-
Experimental Verification: For applications requiring precise concentrations, such as kinetic studies or formulation development, always perform an experimental solubility determination as outlined in this guide.[11][21]
By applying the fundamental principles and practical methodologies presented here, researchers can effectively navigate the challenges of working with propargyl-amino linkers, leading to more efficient, reproducible, and successful synthetic outcomes.
References
- Solubility of Things. (n.d.). Propargylamine.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Guidechem. (n.d.). Propargylamine 2450-71-7 wiki.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
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- Vector Labs. (n.d.). PROPARGYL AMINE DESCRIPTION SPECIFICATIONS.
- CymitQuimica. (n.d.). CAS 2450-71-7: Propargylamine.
- BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- PMC. (n.d.). Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists.
- CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker.
- ChemicalBook. (n.d.). PROPARGYLAMINE CAS#: 2450-71-7.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- BenchChem. (2025). Solubility Profile of Propargyl-PEG14-Boc: A Technical Guide.
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- AAT Bioquest. (2022, August 31). What are the factors to consider when choosing a crosslinking reagent?
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-acid Linker.
- BOC Sciences. (n.d.). Choosing the Right Crosslinker for Successful Antibody Conjugation.
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- Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.
- ResearchGate. (2026, January 16). Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization.
- BroadPharm. (n.d.). Propargyl-PEG5-amine, 1589522-46-2.
- MedchemExpress.com. (n.d.). Propargyl-PEG24-amine | PROTAC Linkers.
- ACS Publications. (2010, January 25). Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein−Protein Click Conjugation.
- Med Chem 101. (n.d.). Click Chemistry.
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Narrative Power of a Spectrum
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for elucidating chemical structures. For the synthetic chemist or the drug development professional, a ¹H NMR spectrum is more than just data; it is a narrative that confirms identity, reveals purity, and validates synthetic strategy. This guide delves into the ¹H NMR spectrum of a bifunctional molecule, tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate. This compound, featuring a carbamate (Boc) protecting group and a terminal alkyne (propargyl) moiety, is a versatile building block in medicinal chemistry and materials science, often used in bioconjugation via "click" chemistry. Understanding its spectral signature is paramount for its effective use. Here, we move beyond a simple peak list, offering an in-depth analysis grounded in first principles and practical expertise.
Molecular Architecture and Proton Environments
To interpret the spectrum, we must first dissect the molecule into its unique proton environments. Each chemically distinct proton (or set of equivalent protons) will give rise to a unique signal. The structure is systematically labeled below to facilitate discussion.
Caption: Labeled structure of the target compound.
Deconstructing the Spectrum: Signal Assignment and Rationale
The ¹H NMR spectrum is a composite of signals, each defined by its chemical shift (δ), integration, and multiplicity. The chemical shift indicates the electronic environment of the proton, integration reveals the relative number of protons generating the signal, and multiplicity (splitting pattern) tells us about the number of neighboring protons.[1][2]
The following table provides a comprehensive assignment for the signals of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate, typically recorded in deuterochloroform (CDCl₃), a common non-polar solvent for such molecules.[3]
| Signal Label | Protons | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift and Multiplicity |
| (i) | -C(CH ₃)₃ | 9H | ~ 1.44 | Singlet (s) | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a strong singlet. This is a hallmark signal for a Boc-protected amine.[4][5] |
| (d) | -CH₂-CH ₂-CH₂- | 2H | ~ 1.40 | Quintet (quint) | These central methylene protons are shielded, appearing in the standard aliphatic region. They are coupled to four adjacent protons (c and e), resulting in a quintet (n+1 = 4+1 = 5). |
| (c) | -NH-CH₂-CH ₂- | 2H | ~ 1.55 | Quintet (quint) | Slightly deshielded compared to (d) due to proximity to the electron-withdrawing carbamate group. Coupled to four adjacent protons (b and d). |
| (e) | -CH ₂-CH₂-O- | 2H | ~ 1.65 | Quintet (quint) | Further deshielded by proximity to the electronegative ether oxygen. Coupled to four adjacent protons (d and f). |
| (h) | -C≡CH | 1H | ~ 2.42 | Triplet (t) | The terminal acetylenic proton is deshielded by the anisotropic effect of the triple bond. It is coupled to the two propargylic protons (g), resulting in a triplet (J ≈ 2.4 Hz).[6][7] |
| (b) | -NH-CH ₂- | 2H | ~ 3.12 | Quartet (q) | These protons are directly attached to a carbon bonded to the carbamate nitrogen, causing significant deshielding. The signal is split by the adjacent NH proton (a) and the two methylene protons (c). |
| (f) | -CH ₂-O- | 2H | ~ 3.48 | Triplet (t) | Directly attached to a carbon bonded to the ether oxygen, leading to strong deshielding. Coupled to the two adjacent methylene protons (e), resulting in a triplet (J ≈ 6.5 Hz).[8] |
| (g) | -O-CH ₂-C≡ | 2H | ~ 4.15 | Doublet (d) | The propargylic protons are deshielded by both the adjacent ether oxygen and the alkyne group. They are coupled to the single acetylenic proton (h), giving a doublet (J ≈ 2.4 Hz). |
| (a) | -NH - | 1H | ~ 4.60 | Broad Singlet (br s) | The carbamate proton signal is often broad due to quadrupole broadening from the nitrogen and potential chemical exchange. Its chemical shift is variable and depends on concentration and solvent.[9][10] |
Experimental Protocol: A Self-Validating System
The acquisition of a high-quality, reproducible ¹H NMR spectrum is not a trivial matter. The choices made during sample preparation and instrument setup are critical for ensuring data integrity.
Step-by-Step Methodology for ¹H NMR Acquisition
-
Sample Preparation:
-
Rationale: The goal is to create a dilute, homogeneous solution in a deuterated solvent to minimize intermolecular interactions and avoid overwhelming the detector with solvent signals.
-
Protocol:
-
Weigh approximately 5-10 mg of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterochloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[11] TMS serves as the internal standard, with its signal defined as 0.00 ppm.[2][12]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
-
Instrument Setup & Acquisition (Typical 400 MHz Spectrometer):
-
Rationale: The parameters are chosen to maximize signal-to-noise while ensuring the quantitative accuracy of the integrations and resolving spin-spin coupling.
-
Parameters:
-
Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Tune and Match: Tune and match the probe to the sample to ensure efficient radiofrequency pulse delivery and detection.
-
Shimming: Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16. This is a good starting point to achieve a strong signal-for-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate integration.
-
Spectral Width (SW): 20 ppm. This wide window ensures all signals, from TMS at 0 ppm to potentially deshielded protons, are captured.
-
Acquisition Time (AQ): ~4 seconds. A longer acquisition time leads to better resolution in the resulting spectrum.
-
-
-
-
D₂O Shake (Confirmation of NH Proton):
-
Rationale: To definitively identify the exchangeable N-H proton, a D₂O shake experiment is invaluable. Protons attached to heteroatoms (O, N) can exchange with deuterium.
-
Protocol:
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Cap and shake the tube vigorously for ~30 seconds to facilitate exchange.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton (a) will diminish or disappear completely, confirming its assignment.[9]
-
-
Workflow Visualization
Caption: Experimental workflow for ¹H NMR analysis.
Advanced Insights: Spin-Spin Coupling Network
The splitting patterns observed in the pentyl chain provide a classic example of spin-spin coupling, where the magnetic field of a proton is influenced by its neighbors on adjacent carbons. This coupling propagates through the bonds, allowing us to connect the different parts of the molecule.
The diagram below illustrates the primary coupling relationships (³J coupling, or coupling through three bonds) that give rise to the observed multiplicities in the aliphatic region.
Caption: Spin-spin coupling network in the pentyl chain.
This network validates our assignments. For example, the signal for protons (c) is split by both (b) and (d) . Since there are four total neighboring protons, the n+1 rule predicts a quintet, which is what is observed. This interconnectedness provides a high degree of confidence in the overall structural assignment.
Conclusion
The ¹H NMR spectrum of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is a rich source of structural information. Each signal, from the unmistakable 9H singlet of the Boc group to the finely coupled multiplets of the pentyl chain and the characteristic signals of the propargyl ether, contributes to a cohesive and unambiguous structural proof. By understanding the underlying principles of chemical shift and spin-spin coupling, and by employing rigorous, self-validating experimental protocols, researchers can interpret this spectral narrative with confidence, ensuring the quality and identity of this crucial chemical building block for its downstream applications.
References
- The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Hydroboration of Propargyl-Functionalized Alkynes in Water.
- Sanjib Bhattacharya, et al. (2011). Der Pharma Chemica, 3(3):174-188. Scholars Research Library.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- University of Regensburg. (n.d.). 1H NMR Spectroscopy.
- University of Regensburg. (n.d.). Chemical shifts.
- TCI Chemicals. (n.d.). G0445 Glycidyl Propargyl Ether Solvent - 1H-NMR.
- ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Singh, M. K., et al. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. National Institutes of Health.
- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- University of Calgary. (n.d.). Signal Areas.
- Gregory, R. J., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Organometallics.
- BenchChem. (n.d.). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide.
- ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid.
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The Strategic Role of Boc-Protected Amines in Advanced Bioconjugation: Mechanisms, Orthogonality, and Workflow Protocols
Executive Summary
In the design of complex biotherapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly functionalized polymer-drug conjugates—the precise spatial and temporal control of chemical reactivity is paramount. The tert-butyloxycarbonyl (Boc) protecting group has established itself as a cornerstone in modern organic synthesis and bioconjugation[1]. By temporarily masking the nucleophilicity and basicity of primary and secondary amines, the Boc group prevents unwanted side reactions, such as polymerization or misdirected coupling, allowing for the sequential assembly of sophisticated molecular architectures[2].
This whitepaper provides an in-depth mechanistic analysis of Boc protection and deprotection, evaluates its orthogonal utility in bifunctional linker design, and establishes self-validating experimental protocols designed for high-fidelity bioconjugation workflows.
Mechanistic Foundations of Boc Chemistry
To leverage Boc-protected amines effectively, one must understand the thermodynamic and kinetic drivers of their formation and cleavage.
The Protection Mechanism
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride,
As this intermediate collapses, it ejects a tert-butyl carbonate leaving group. This leaving group subsequently abstracts a proton from the protonated amine and rapidly decomposes into carbon dioxide (
-
Causality Insight: The irreversible evolution of
gas drives the reaction forward thermodynamically. Consequently, these reactions must never be run in a sealed system to prevent dangerous pressure accumulation. Furthermore, recent quantum mechanical modeling indicates that conducting this reaction in alcoholic solvents (like methanol) significantly accelerates the protection of primary amines by forming a hydrogen-bonded, six-membered transition state that stabilizes the intermediate[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Deprotection Mechanism
Boc deprotection is fundamentally an acid-catalyzed fragmentation. It is most commonly executed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous dioxane[1][4].
The acid protonates the carbamate oxygen, converting it into a superior leaving group. The molecule then fragments, releasing a highly reactive tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to yield the free amine salt and
-
Causality Insight: The generation of the electrophilic tert-butyl cation poses a significant risk in complex bioconjugation or peptide synthesis, as it can irreversibly alkylate electron-rich amino acid residues (e.g., tryptophan, methionine, or cysteine). To mitigate this, nucleophilic scavengers (such as triisopropylsilane (TIPS), water, or thiophenol) must be included in the cleavage cocktail to trap the carbocation before it can react with the substrate[6].
Figure 1: Mechanistic pathway of Boc protection and acidic deprotection.
Orthogonality and Strategic Linker Design
The true power of the Boc group in bioconjugation lies in its orthogonality —the ability to be cleaved under specific conditions that leave other protecting groups completely intact[1].
In the synthesis of PROTACs and ADCs, heterobifunctional linkers are essential. For example, molecules like N-Boc-PEG3-alcohol or amide-PEG2-amine-Boc feature two distinct reactive termini[]. A chemist can react the free hydroxyl or free amine end with a target-binding ligand while the Boc group shields the other amine. Once the first conjugation is verified, mild acidic cleavage unmasks the second amine for coupling to an E3 ligase recruiter or a cytotoxic payload[].
Quantitative Data: Protecting Group Orthogonality
To guide experimental design, the following table summarizes the comparative stability and cleavage conditions of common amine protecting groups utilized in multi-step bioconjugation.
| Protecting Group | Reagent Used for Protection | Standard Cleavage Condition | Orthogonal To (Remains Intact) | Primary Byproducts |
| Boc (tert-butyloxycarbonyl) | Strong Acid (TFA, 4M HCl/Dioxane)[4] | Fmoc, Cbz, Alloc | ||
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Weak Base (20% Piperidine/DMF) | Boc, Cbz, Alloc | Dibenzofulvene, |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Catalytic Hydrogenation ( | Boc, Fmoc | Toluene, |
| Alloc (Allyloxycarbonyl) | Alloc-Cl | Palladium Catalysis ( | Boc, Fmoc, Cbz | Allyl species, |
Table 1: Orthogonal cleavage conditions for standard amine protecting groups.
Figure 2: Sequential bioconjugation workflow for PROTAC assembly utilizing a Boc-protected heterobifunctional linker.
Self-Validating Experimental Protocols
The following methodologies are designed to ensure high yield and prevent common pitfalls such as over-alkylation or incomplete deprotection.
Protocol 1: Boc Protection of a Primary Amine
This protocol utilizes an alcoholic solvent to accelerate the reaction kinetics of primary amines without the need for an external base[3].
Reagents: Primary amine substrate,
-
Preparation: Dissolve the primary amine (1.0 mmol) in 5 mL of anhydrous methanol in a round-bottom flask.
-
Addition: Slowly add
(1.1 mmol) to the stirring solution at room temperature. -
Venting (Critical Step): Equip the flask with a loosely fitted septum pierced with a venting needle. Causality:
decomposition generates equimolarngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> gas; failure to vent will result in dangerous pressurization. -
Monitoring: Stir the reaction at room temperature. Monitor progression via TLC or LC-MS. Primary amines typically reach completion within 1–2 hours in methanol[3].
-
Workup: Concentrate the mixture under reduced pressure. Redissolve in ethyl acetate, wash with 0.1 M HCl (to remove unreacted starting amine), followed by brine. Dry over
and concentrate to yield the Boc-protected amine.
Protocol 2: Acidic Deprotection and Carbocation Scavenging
This protocol utilizes a standard TFA cleavage cocktail optimized for complex bioconjugates containing sensitive moieties.
Reagents: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS),
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIPS/
in a ratio of 50:45:2.5:2.5 (v/v). Causality: TIPS and water act as highly nucleophilic scavengers. They intercept the highly reactive tert-butyl carbocations generated during cleavage, preventing them from alkylating the target molecule[6]. -
Reaction: Dissolve the Boc-protected compound (0.5 mmol) in 5 mL of the cleavage cocktail at
. -
Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. The reaction is typically rapid and clean[1].
-
Isolation: Evaporate the volatiles under a stream of nitrogen (do not heat excessively). Triturate the resulting residue with cold diethyl ether to precipitate the deprotected amine as a TFA salt. Centrifuge, decant the ether, and dry the pellet under a high vacuum.
Conclusion
The Boc protecting group is far more than a passive synthetic placeholder; it is a strategic tool that dictates the logic of bioconjugation. By mastering the mechanistic nuances of its
References
-
Boc Protection Mechanism (Boc2O) Common Organic Chemistry URL:[Link]
-
Amine Protection and Deprotection Master Organic Chemistry URL:[Link]
-
Mastering Chemical Synthesis: The Precision Offered by Boc-Protected Amine Functionality Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link]
-
Alcohol Speed up Boc Protection of Primary Amines WuXi Biology URL: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) ResearchGate URL:[Link]
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The Researcher's Guide to Terminal Alkyne Stability in Click Chemistry
An In-depth Technical Guide for Drug Development and Bioconjugation Professionals
The Double-Edged Sword: Understanding Terminal Alkyne Reactivity
Terminal alkynes are foundational to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, due to the presence of a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25).[1][2] This acidity, while essential for the catalytic cycle of CuAAC, also renders the terminal alkyne susceptible to a variety of side reactions and degradation pathways that can compromise the efficiency and purity of subsequent conjugation reactions. A thorough understanding of these potential pitfalls is paramount for any researcher employing this powerful chemical tool.
A primary concern is the propensity of terminal alkynes to undergo oxidative homocoupling, also known as Glaser, Eglinton, or Hay coupling.[3][4][5][6] This dimerization reaction, often catalyzed by copper salts in the presence of an oxidant, leads to the formation of a symmetric 1,3-diyne.[6] This side reaction is particularly problematic in CuAAC as it consumes the alkyne starting material and introduces a difficult-to-remove impurity.[7][8][9] The presence of oxygen can facilitate this unwanted coupling, underscoring the importance of maintaining an inert atmosphere during storage and reactions.[5][7]
Furthermore, the acidic proton of terminal alkynes can be abstracted by heavy metal ions, such as silver (Ag+), copper (Cu+), and mercury (Hg2+), to form explosive metal acetylides, especially when dry.[7] This represents a significant safety hazard and necessitates careful handling protocols to avoid contact with these metals or their salts.[7]
Beyond these specific reactions, terminal alkynes can also be prone to oligomerization, polymerization, and oxidative degradation over time, particularly when exposed to light, heat, or impurities like residual base or metal catalysts from their synthesis.[7]
Causality in Practice: Factors Influencing Terminal Alkyne Stability
The stability of a terminal alkyne is not an intrinsic, immutable property but is rather influenced by a confluence of factors. A proactive approach to managing these variables is key to ensuring the integrity of your alkyne-functionalized molecules.
Structural Considerations: The steric and electronic environment surrounding the alkyne can significantly impact its stability. Bulky neighboring groups can sterically hinder the approach of reactants, including other alkyne molecules, thereby reducing the rate of dimerization.
Solvent and pH: The choice of solvent and the pH of the solution can have a profound effect on alkyne stability. While terminal alkynes generally exhibit good stability across a range of pH values, strongly basic conditions can promote deprotonation and subsequent side reactions.[10][11][12] Conversely, some furan-containing alkynes can be sensitive to acidic conditions, which may lead to ring-opening and decomposition.[1]
Temperature and Light: As with many organic compounds, exposure to elevated temperatures and light can accelerate degradation pathways.[7] Storing terminal alkynes at low temperatures and in amber-colored vials or wrapped in aluminum foil is a simple yet effective measure to minimize decomposition.[7]
Atmosphere: The presence of oxygen is a critical factor in the oxidative homocoupling of terminal alkynes.[5][7] Therefore, storing and handling these compounds under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent the formation of diyne impurities.[7]
A Framework for Trust: Self-Validating Protocols for Terminal Alkyne Management
To ensure the reliability and reproducibility of your click chemistry experiments, it is essential to adopt a set of self-validating protocols for the handling, storage, and quality control of your terminal alkyne reagents.
Storage and Handling: A Proactive Approach to Preservation
Proper storage is the first line of defense against alkyne degradation. The following table summarizes the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling (Glaser coupling).[7] |
| Temperature | Low (Refrigerated or Frozen) | Minimizes decomposition and polymerization.[7] |
| Light | Protected (Amber vials or foil wrap) | Prevents light-induced degradation.[7] |
| Purity | High, free of residual catalysts/base | Impurities can promote degradation.[7] |
When handling terminal alkynes, always work in a well-ventilated fume hood and take standard precautions for flammable organic compounds.[7] Avoid any contact with heavy metal salts, particularly copper and silver, to prevent the formation of potentially explosive acetylides.[7]
Quality Control: Verifying Alkyne Integrity
Regularly assessing the purity and integrity of your terminal alkyne stocks is a critical, yet often overlooked, step. A multi-pronged analytical approach is recommended to provide a comprehensive picture of your reagent's quality.
Experimental Protocol: Routine Quality Control of a Terminal Alkyne
-
Visual Inspection: Before each use, visually inspect the alkyne for any changes in color or the appearance of precipitates.
-
¹H NMR Spectroscopy:
-
Dissolve a small aliquot of the alkyne in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the acetylenic proton signal. A decrease in this integral over time can indicate degradation or dimerization.
-
Look for the appearance of new signals that may correspond to degradation products.
-
-
Mass Spectrometry (MS):
-
Analyze a diluted sample of the alkyne by a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS).
-
Confirm the presence of the expected molecular ion peak.
-
Search for the presence of a peak corresponding to the homocoupled diyne product (2x the molecular weight of the alkyne - 2).
-
-
Thin Layer Chromatography (TLC) / Liquid Chromatography (LC):
-
Develop a TLC or LC method to assess the purity of the alkyne.
-
Spot or inject the alkyne and observe the number of spots or peaks. The appearance of new, less polar spots/peaks can indicate the formation of the diyne byproduct.
-
The following diagram illustrates a decision-making workflow for assessing terminal alkyne quality.
Caption: A workflow for the quality control assessment of terminal alkynes.
Mitigation Strategies: Protecting Groups and Purification
In cases where the inherent instability of a terminal alkyne poses a significant challenge to a synthetic route or bioconjugation strategy, the use of protecting groups can be an effective solution.[13]
The Role of Protecting Groups
Protecting the acidic proton of a terminal alkyne can prevent unwanted side reactions, such as homocoupling and acetylide formation.[13] Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are the most commonly employed protecting groups for this purpose due to their ease of installation, stability under a variety of reaction conditions, and reliable deprotection methods.[1][14][15]
The choice between different silyl protecting groups is often dictated by the required stability throughout a synthetic sequence.[1] For instance, the more sterically hindered TIPS group offers greater stability towards mildly acidic or basic conditions compared to the TMS group.[1]
Deprotection is typically achieved using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) or under mild basic conditions, which are generally compatible with a wide range of functional groups.[1][14]
Purification Techniques
Should impurities such as the homocoupled diyne be detected, purification is necessary to ensure the success of the subsequent click reaction. Common purification techniques for terminal alkynes include:
-
Column Chromatography: This is a versatile and widely used method for separating the desired alkyne from byproducts and unreacted starting materials.[16][17]
-
Recrystallization: For solid alkynes, recrystallization can be an effective method for removing impurities.[16]
-
Distillation: Liquid alkynes can often be purified by distillation to separate them from non-volatile impurities.[16]
-
Selective Adsorption: A method utilizing an adsorbent with silver ions supported on an insoluble carrier can selectively capture and allow for the purification of terminal alkyne-containing molecules.[18]
The following diagram outlines the logic for deciding when to use a protecting group strategy.
Caption: Decision tree for employing a terminal alkyne protecting group strategy.
Conclusion: Ensuring Success in Click Chemistry
The stability of terminal alkynes is a critical parameter that directly impacts the efficiency, purity, and overall success of click chemistry applications in drug development and bioconjugation. By understanding the inherent reactivity of this functional group, recognizing the factors that influence its stability, and implementing robust protocols for handling, storage, and quality control, researchers can mitigate the risks of degradation and unwanted side reactions. A proactive and informed approach to managing terminal alkyne stability is not merely a matter of best practice but a fundamental requirement for generating reliable and reproducible scientific data.
References
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Organic Chemistry: Current Research. [Link]
-
Eglinton Reaction. SynArchive. [Link]
-
Eglinton Reaction. Organic Chemistry Portal. [Link]
-
Glaser coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
- Method for concentration and purification of alkyne-containing molecules.
-
A photolabile protection strategy for terminal alkynes. Chalmers University of Technology. [Link]
-
Copper‐Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Scilit. [Link]
-
Alkyne Protecting Groups. Scribd. [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Omega. [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
-
Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Publications. [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. National Institutes of Health. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Publications. [Link]
-
Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. [Link]
-
azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. National Institutes of Health. [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
-
Practical approaches to labelling terminal alkynes with deuterium. National Institutes of Health. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Semantic Scholar. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
-
Practical approaches to labelling terminal alkynes with deuterium. PubMed. [Link]
-
Utilization of alkyne bioconjugations to modulate protein function. National Institutes of Health. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. ResearchGate. [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. MDPI. [Link]
-
Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. MDPI. [Link]
-
Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac. [Link]
-
Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. National Institutes of Health. [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
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- 18. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
A Technical Guide to tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate: A Versatile Linker for Advanced Drug Discovery
Introduction: The Architectural Significance of a Bifunctional Linker
In the intricate fields of chemical biology and drug development, the ability to selectively connect distinct molecular entities is paramount. Bifunctional linkers are the unsung heroes of this process, serving as molecular bridges that enable the construction of complex, multi-component systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Among these critical tools, tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (CAS No. 1219363-23-4) has emerged as a particularly valuable reagent.
This molecule's utility is rooted in its elegant and practical design. It incorporates three key structural features:
-
A terminal alkyne group, which serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][]
-
A Boc-protected amine , which provides a stable, latent amino functionality that can be revealed under specific acidic conditions for subsequent conjugation.[4]
-
A five-carbon pentyl spacer , which imparts flexibility and ensures an optimal spatial distance between the two conjugated partners, a critical factor in the efficacy of molecules like PROTACs.[5]
This guide provides an in-depth overview of this linker's commercial availability, core applications, and the technical protocols required for its successful implementation in research and development workflows.
Commercial Availability
A reliable supply of high-purity reagents is the foundation of reproducible science. Tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is available from several reputable chemical suppliers. Researchers should always consult the supplier's certificate of analysis (CoA) to verify purity and identity before use.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | tert-Butyl (5-(prop-2-yn-1-yloxy)pentyl)carbamate | 1219363-23-4 | Available in various quantities. |
| BroadPharm | Boc-C5-Alkyne | 1219363-23-4 | Specializes in PEG and bioconjugation linkers. |
| Carbosynth | tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate | 1219363-23-4 | Offers a range of carbohydrates and nucleosides. |
| Combi-Blocks | tert-Butyl (5-(propargyloxy)pentyl)carbamate | 1219363-23-4 | Provides a wide array of building blocks for organic synthesis. |
This table is not exhaustive and represents a selection of known suppliers. Availability and product codes should be verified on the respective company websites.
Core Applications in Drug Discovery and Chemical Biology
The unique structure of this linker makes it a powerful tool for several cutting-edge applications. Its primary function is to conjugate two different molecules efficiently and controllably.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[5] The Boc-C5-alkyne linker is ideally suited for this purpose. The alkyne can be "clicked" onto an azide-modified E3 ligase ligand, and after Boc deprotection, the resulting amine can be acylated with a warhead that binds the protein of interest.
Bioconjugation and Surface Modification
The linker's reactive handles allow for the covalent attachment of small molecules, peptides, or drugs to larger biomolecules like proteins or to functionalized surfaces. For example, a protein can be chemically modified to introduce an azide group. The alkyne end of the linker can then be used to attach a payload (e.g., a fluorescent dye or a drug molecule) to the protein via a stable triazole linkage.
Representative Synthetic and Experimental Protocols
A core principle of trustworthiness in science is the ability to replicate and validate findings. The following protocols are representative methods for the synthesis and application of this linker.
Synthesis via Williamson Etherification
The most common and straightforward synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate involves the reaction of a Boc-protected amino alcohol with propargyl bromide.
Protocol: Synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
-
Materials:
-
tert-Butyl N-(5-hydroxypentyl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add tert-butyl N-(5-hydroxypentyl)carbamate (1.0 eq) dissolved in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. d. Add propargyl bromide (1.5 eq) dropwise to the stirring suspension. e. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. f. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). g. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. h. Transfer the mixture to a separatory funnel and extract with EtOAc (3x). i. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound as a clear oil or low-melting solid.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the linker to an azide-containing molecule.
-
Materials:
-
tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (1.0 eq)
-
Azide-containing molecule (e.g., Azido-PEG-Biotin) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., 1:1 mixture of t-BuOH and water)
-
-
Procedure: a. Dissolve the alkyne linker and the azide molecule in the t-BuOH/water solvent system. b. In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water. c. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. d. Stir the reaction at room temperature for 4-12 hours. The reaction often proceeds to completion rapidly. e. Monitor by TLC or LC-MS. f. Upon completion, the product can be isolated by extraction or chromatography depending on its properties.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized or purchased compound.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~4.9 (br s, 1H, NH), 4.15 (d, 2H, O-CH₂-C≡), 3.45 (t, 2H, O-CH₂-C₄H₈), 3.10 (q, 2H, NH-CH₂), 2.40 (t, 1H, C≡CH), 1.80-1.30 (m, 6H, alkyl CH₂), 1.44 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃) | δ ~156.0 (C=O), 80.0 (C≡CH), 79.2 (C(CH₃)₃), 74.5 (C≡CH), 69.0 (O-CH₂-C₄H₈), 58.3 (O-CH₂-C≡), 40.5 (NH-CH₂), 29.5, 29.0, 23.0 (alkyl CH₂), 28.4 (C(CH₃)₃). |
| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺: 264.1570 |
Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.
Conclusion
Tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined orthogonal functionalities provide a reliable and strategic platform for constructing complex molecular architectures. From targeted protein degraders to precisely modified biologics, this linker offers the control and versatility required by researchers at the forefront of science. Understanding its commercial sources, applications, and the robust protocols for its use is essential for any laboratory engaged in the development of next-generation therapeutics.
References
-
Ciulli, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Li, D., et al. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Advanced Protocols for Boc Deprotection Using Trifluoroacetic Acid (TFA)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, scavenger optimization, and self-validating experimental workflows for small molecule and solid-phase peptide synthesis (SPPS).
Mechanistic Causality of TFA-Mediated Cleavage
The tert-butyloxycarbonyl (Boc) group is a cornerstone amine-protecting strategy due to its robust stability under basic, nucleophilic, and catalytic hydrogenation conditions[1]. Its selective removal is strictly acid-catalyzed, with Trifluoroacetic Acid (TFA) serving as the industry standard due to its optimal pKa (~0.23) and high volatility, which simplifies post-reaction workup[2].
The deprotection is not a standard hydrolysis; it proceeds via an E1-type fragmentation mechanism[3]:
-
Protonation: The strong acid protonates the carbonyl oxygen of the carbamate.
-
Fragmentation: The protonated intermediate undergoes heterolytic cleavage, releasing a highly stable tert-butyl cation and a transient carbamic acid intermediate[2].
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO2) gas and yielding the free amine. The amine is immediately protonated by excess TFA to form a stable trifluoroacetate salt[3].
Causality Check: The evolution of CO2 gas provides a massive thermodynamic driving force, rendering the reaction irreversible. However, the generation of the highly electrophilic tert-butyl cation poses a severe risk of alkylating sensitive functional groups within the substrate[2].
Caption: Logical flow and intermediate generation in TFA-catalyzed Boc deprotection.
The Critical Role of Scavengers in Complex Syntheses
In the synthesis of simple small molecules lacking nucleophilic functional groups, a standard 1:1 mixture of TFA/Dichloromethane (DCM) is sufficient[2]. However, in complex molecules and peptides, the tert-butyl cation can rapidly alkylate electron-rich moieties, such as the indole ring of Tryptophan (Trp), the phenol of Tyrosine (Tyr), or the thioethers/thiols of Methionine (Met) and Cysteine (Cys)[2][4].
To prevent these irreversible side reactions, nucleophilic "scavengers" are introduced to outcompete the substrate for the carbocation[4].
Mechanistic Insight: Why TIPS over Water? While water is commonly used to quench carbocations (forming tert-butanol), in highly acidic media (>50% TFA), tert-butanol can re-ionize, re-establishing the hazardous equilibrium. Triisopropylsilane (TIPS), conversely, acts as a potent hydride donor. It irreversibly reduces the tert-butyl cation to isobutane gas, permanently removing the electrophilic threat from the reaction matrix[2][5].
Quantitative Scavenger Selection Guide
| Scavenger | Typical Conc. (v/v) | Target Residues Protected | Mechanistic Function & Causality |
| Water (H₂O) | 2.5% - 5.0% | General carbocations | Acts as a weak nucleophile/proton source to quench cations. Often paired with TIPS[4]. |
| TIPS | 2.5% - 5.0% | General carbocations | Hydride donor; irreversibly reduces tert-butyl cations to inert isobutane gas[4]. |
| EDT | 2.5% | Cys, Trp | Highly nucleophilic dithiol; prevents disulfide scrambling and traps soft electrophiles[4]. |
| Thioanisole | 5.0% | Met, Cys | Soft nucleophile that prevents S-alkylation. Avoid if Trp is present without EDT[4]. |
| Phenol | 5.0% | Tyr | Acts as a sacrificial aromatic ring to prevent the alkylation of Tyrosine residues[4]. |
Experimental Methodologies
Protocol A: Solution-Phase Deprotection (Small Molecules)
This self-validating protocol relies on visual cues (effervescence) and TLC monitoring to ensure complete deprotection without over-exposure to acidic conditions.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar[2].
-
Temperature Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.
-
Acid Addition: Add an equal volume of TFA dropwise (yielding a 50% v/v TFA/DCM solution). Self-Validation Cue: Observe mild effervescence as CO2 is liberated.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–4 hours. Monitor strictly by TLC or LC-MS until the starting material is entirely consumed[2].
-
Concentration: Concentrate the mixture under reduced pressure. Crucial Step: Do not over-dry on the high vacuum if your free amine is volatile. Azeotrope with toluene (3 × 10 mL) to remove residual TFA.
-
Neutralization (Optional): If the free base is required, redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >7. Extract, dry over anhydrous Na₂SO₄, and concentrate[2].
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Cleavage
In SPPS, TFA is utilized simultaneously to cleave the peptide from the solid support and remove global side-chain protecting groups[5].
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove residual DMF from the final coupling step.
-
Cocktail Preparation: Prepare the cleavage cocktail freshly. For standard peptides, use TFA/TIPS/H₂O (95:2.5:2.5)[5]. For sequences containing Cys/Met/Trp, utilize Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5).
-
Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2–3 hours.
-
Filtration: Filter the resin and collect the acidic filtrate containing the fully deprotected peptide. Wash the resin with a small volume of neat TFA to maximize recovery[2].
-
Precipitation: Dropwise, add the combined filtrate into 10 volumes of pre-cooled (-20 °C) diethyl ether. Self-Validation Cue: A white precipitate (the peptide) will immediately form.
-
Isolation: Centrifuge at 4000 rpm for 15 minutes. Decant the ether, wash the pellet twice with fresh cold ether to remove scavengers, and air-dry[5].
Caption: Step-by-step experimental workflow for SPPS cleavage and global deprotection.
Validation & Troubleshooting
-
Incomplete Deprotection: Often caused by steric hindrance or poor resin swelling. Action: While increasing TFA to 100% seems logical, neat TFA can actually cause polystyrene resins to shrink, impeding internal access. A 50-55% TFA/DCM mixture often ensures superior resin swelling and higher purity[4].
-
Persistent Alkylation (+56 Da on LC-MS): Indicates that the tert-butyl cation scavenger capacity was exceeded. Action: Increase the concentration of TIPS, or switch to a broader spectrum scavenger cocktail like Reagent K[1][4].
-
Disulfide Scrambling: If synthesizing multiple-cysteine peptides, the absence of a strong thiol scavenger will lead to oxidation or scrambling. Action: Ensure EDT is present at a minimum of 2.5% v/v[4].
References
-
[2] BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Support. 2
-
[3] Common Organic Chemistry. Boc Deprotection Mechanism - TFA. 3
-
[4] BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Scavengers. 4
-
[5] RSC Advances / Chemical Science. Supplementary Information: Optimization of Semisynthetic Approach for Glycosyl Interferon-β-polypeptide. 5
-
[1] Chemical Reviews - ACS Publications. Amino Acid-Protecting Groups. 1
Sources
how to couple tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate to a primary amine
This Application Note details the protocol for coupling tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (hereafter referred to as the Alkyne-Boc Linker ) to a molecule containing a primary amine.
Executive Summary
Direct coupling between a terminal alkyne and a primary amine is not chemically favorable under standard mild conditions. Therefore, this protocol utilizes a "Diazotransfer-Click" strategy , widely regarded as the gold standard for this transformation.
-
Activation: The target primary amine is converted into an azide using a safe diazotransfer reagent.[1][2]
-
Coupling: The resulting azide is coupled to the Alkyne-Boc Linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Deprotection (Optional): The Boc group is removed to reveal a distal primary amine for further conjugation.
Part 1: Strategic Analysis & Mechanism
The Chemical Challenge
The Alkyne-Boc Linker contains two functional handles:
-
Terminal Alkyne: Inert to amines, carboxylic acids, and thiols under physiological conditions.
-
Boc-Protected Amine: Chemically masked and unreactive until acid deprotection.
To couple this molecule to a target primary amine (
The Workflow
The process follows a linear pathway: Amine
Figure 1: Logical workflow for coupling the Alkyne-Boc Linker to a primary amine.
Part 2: Detailed Protocols
Phase 1: Conversion of Primary Amine to Azide (Diazotransfer)
Rationale: Traditional diazotransfer uses triflyl azide (
Materials:
-
Target Molecule (
)[3] -
Imidazole-1-sulfonyl azide hydrochloride (ISA[4]·HCl)
-
Potassium Carbonate (
)[4] -
Copper(II) Sulfate Pentahydrate (
) -
Solvent: Methanol (MeOH) or Acetonitrile (
)
Protocol:
-
Preparation: Dissolve the target amine (1.0 equiv) in MeOH (concentration ~0.1 M).
-
Base Addition: Add
(2.5 equiv) and (0.01 equiv / 1 mol%). -
Reagent Addition: Add Imidazole-1-sulfonyl azide hydrochloride (1.2 equiv).
-
Reaction: Stir the suspension at room temperature for 3–16 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain will disappear as the amine is consumed) or LC-MS (mass shift:
for conversion).
-
-
Work-up:
-
Dilute with water and extract with Ethyl Acetate (EtOAc).[5]
-
Wash organic layer with 1M HCl (to remove imidazole byproduct), then brine.
-
Dry over
, filter, and concentrate. -
Result: You now have the Target-Azide .
-
Phase 2: Coupling via Click Chemistry (CuAAC)
Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bioorthogonal and high-yielding. We use in situ reduction of Cu(II) to Cu(I) using Sodium Ascorbate to prevent oxidation of the biomolecule.
Materials:
-
Target-Azide (from Phase 1)
-
Alkyne-Boc Linker (tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate)
- (100 mM stock in water)
-
Sodium Ascorbate (500 mM stock in water - Freshly Prepared)
-
Ligand (Optional but recommended): THPTA (tris-hydroxypropyltriazolylmethylamine) to protect proteins/biomolecules from Cu-induced degradation.
Protocol:
-
Dissolution: Dissolve Target-Azide (1.0 equiv) and Alkyne-Boc Linker (1.1 equiv) in a 1:1 mixture of Water:t-Butanol (or Water:DMSO for proteins).
-
Catalyst Premix (Recommended):
-
Initiation:
-
Add the Cu-THPTA complex to the reaction mixture.
-
Add Sodium Ascorbate (0.5 equiv) to initiate the reaction (solution may turn slightly yellow).
-
-
Incubation: Stir at room temperature for 1–4 hours.
-
Note: Keep the headspace inert (
or Ar) if possible to preserve the active Cu(I) species.
-
-
Purification:
-
Small Molecules: Extract with EtOAc, wash with ammonium chloride (to remove Cu), and purify via silica flash chromatography.
-
Biomolecules:[3] Purify via size-exclusion chromatography (PD-10 column) or dialysis to remove excess linker and copper.
-
Phase 3: Boc Deprotection (Optional)
If the goal is to reveal the terminal amine on the linker for a second coupling event:
-
Dissolve the conjugate in Dichloromethane (DCM).[5]
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% (v/v).
-
Stir for 30–60 minutes.
-
Evaporate solvents under
flow or rotary evaporation. -
Result: A primary amine extended from your original molecule by a pentyl-triazole linker.
Part 3: Quantitative Data & Troubleshooting
Reagent Stoichiometry Table
| Component | Equivalents | Role | Critical Note |
| Target Amine | 1.0 | Substrate | Ensure free base form (not salt) if possible. |
| Diazotransfer Reagent | 1.2 – 1.5 | Reagent | Excess ensures complete conversion. |
| Alkyne-Boc Linker | 1.1 | Linker | Slight excess drives reaction to completion. |
| CuSO₄ | 0.1 (10 mol%) | Catalyst Precursor | Must be reduced to Cu(I) to be active. |
| Sodium Ascorbate | 0.5 – 1.0 | Reductant | Must be fresh. Yellow/Brown color indicates oxidation (bad). |
Troubleshooting Guide
-
Incomplete Amine Conversion: If the amine persists in Phase 1, add more
to ensure the pH is basic (>9), facilitating the nucleophilic attack of the amine on the azide reagent. -
Precipitation in Click Reaction: If reactants precipitate upon adding water, increase the organic co-solvent (DMSO or t-Butanol) ratio. The reaction requires a homogeneous phase for optimal kinetics.
-
Blue Reaction Mixture: If the Click reaction turns blue, the Cu(I) has oxidized to Cu(II) and the reaction has stalled. Add more Sodium Ascorbate immediately.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
using tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in solid-phase peptide synthesis
An Application Note on the Strategic Incorporation of Terminal Alkynes into Peptides using tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in Solid-Phase Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide science, enabling the routine construction of complex peptide chains for therapeutic, diagnostic, and research applications.[1][2] A significant advancement in peptide chemistry is the ability to perform post-synthetic modifications, which imparts novel functionalities that are not accessible through natural amino acids alone. Among the most powerful methods for such modifications is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4] This reaction allows for the covalent ligation of an alkyne-modified peptide to an azide-functionalized molecule (such as a fluorophore, PEG chain, or drug molecule) with exceptional specificity and efficiency under biocompatible conditions.[5][6]
A key challenge is the introduction of the alkyne handle onto the peptide. While alkyne-bearing amino acids can be incorporated directly during synthesis, an alternative and highly flexible approach is the N-terminal modification of the completed peptide chain. This note describes a robust strategy for utilizing tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate , a versatile linker, to install a terminal alkyne at the N-terminus of a peptide synthesized via the standard Fmoc/tBu SPPS protocol.
Due to its structure—a Boc-protected amine—this linker cannot be directly coupled to the N-terminal amine of the peptide using standard amide bond formation chemistry. Therefore, we present a scientifically sound, two-stage on-resin modification strategy. First, the N-terminal amine of the peptide is derivatized with succinic anhydride to introduce a terminal carboxylic acid. Subsequently, the deprotected amine of the linker is coupled to this new carboxyl group, effectively installing the alkyne moiety with a flexible spacer. This methodology provides a reliable pathway for producing alkyne-modified peptides ready for a wide array of downstream "click" chemistry applications.
Principle of the Method
The overall workflow is an extension of the standard Fmoc/tBu solid-phase peptide synthesis strategy. It leverages orthogonal protecting groups to allow for the sequential modification of the N-terminus of the fully assembled, resin-bound peptide.
The core principles are:
-
Peptide Synthesis: A standard Fmoc-SPPS protocol is used to assemble the desired peptide sequence on a suitable solid support.[7][8]
-
N-Terminal Derivatization: After removing the final N-terminal Fmoc group, the exposed primary amine is acylated with succinic anhydride. This reaction is highly efficient and converts the amine into a terminal carboxylic acid, providing a reactive handle for the subsequent coupling step.
-
Linker Preparation: In a separate step, the acid-labile Boc protecting group is removed from tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate using trifluoroacetic acid (TFA) to yield the free primary amine, 5-(prop-2-yn-1-yloxy)pentan-1-amine.
-
On-Resin Linker Coupling: The free amine of the linker is then coupled to the resin-bound, carboxyl-terminated peptide using standard peptide coupling reagents like HBTU.
-
Cleavage and Deprotection: The final alkyne-modified peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[9][10]
-
Downstream Conjugation: The purified peptide, now equipped with a terminal alkyne, is ready for CuAAC reaction with any desired azide-containing molecule.[11]
This strategic approach ensures high yields and purity while providing a versatile platform for peptide modification.
Caption: Workflow for N-terminal alkyne modification.
Materials and Reagents
-
Resins: Fmoc-Rink Amide MBHA resin or other suitable resin for C-terminal amides.
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Linker: tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether, Acetonitrile (ACN, HPLC grade), Water (HPLC grade).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU.
-
Bases: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection/Cleavage Reagents: Trifluoroacetic acid (TFA).
-
Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water.
-
Derivatization Reagent: Succinic anhydride.
-
CuAAC Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Azide-functionalized molecule of interest.
Experimental Protocols
Protocol 1: Synthesis of the Peptide Backbone (Fmoc/tBu SPPS)
This protocol outlines a standard manual synthesis. Conditions may be adapted for automated synthesizers.
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. After the final coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
Protocol 2: Preparation of 5-(prop-2-yn-1-yloxy)pentan-1-amine (Amino-Alkyne Linker)
-
Dissolve tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in DCM.
-
Add an excess of TFA (e.g., 50% v/v solution) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or after neutralization. For on-resin coupling, it will be neutralized in situ.
Protocol 3: On-Resin N-Terminal Derivatization with Succinic Anhydride
-
Wash the N-terminally deprotected peptide-resin from Protocol 1 with DMF.
-
Prepare a solution of succinic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 4 hours.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.
Protocol 4: On-Resin Coupling of the Amino-Alkyne Linker
-
Swell the succinylated peptide-resin from Protocol 3 in DMF.
-
In a separate tube, dissolve the crude amino-alkyne linker salt from Protocol 2 (5 eq.) and HBTU (4.9 eq.) in DMF.
-
Add DIPEA (10 eq.) to the solution to neutralize the amine salt and activate the resin-bound carboxyl group.
-
Immediately add the activated linker solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours, or overnight for challenging couplings.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 5: Cleavage, Deprotection, and Purification
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.[9]
-
Add the cleavage cocktail to the dried resin from Protocol 4 and agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water) and purify using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 6: Example Downstream Application: CuAAC Reaction in Solution
-
Dissolve the purified alkyne-peptide and the azide-functionalized molecule (1.2 eq.) in a solvent mixture such as tBuOH/H₂O (1:1).
-
Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add sodium ascorbate (5 eq.) to the peptide/azide solution, followed by CuSO₄ (1 eq.).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by LC-MS.
-
Purify the final peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
Data Presentation and Analysis
Analytical characterization is crucial at each step. High-resolution mass spectrometry should be used to confirm the identity of the product after each modification.
Table 1: Theoretical Mass Changes for a Model Peptide (e.g., GGYR)
| Step | Modification | Added Moiety | Molecular Formula of Addend | Δ Mass (Da) | Expected Mass (Da) of GGYR Derivative |
| 1 | Initial Peptide (GGYR) | - | C₁₉H₂₉N₇O₇ | - | 483.48 |
| 2 | Succinylation | Succinyl group | C₄H₄O₃ | +100.07 | 583.55 |
| 3 | Linker Coupling | 5-(prop-2-yn-1-yloxy)pentan-1-amine | C₈H₁₅NO | +137.21* | 720.76 |
| 4 | CuAAC with Azido-PEG₂-Biotin | Azido-PEG₂-Biotin | C₁₅H₂₇N₅O₄S | +389.47 | 1110.23 |
*Mass added after loss of H₂O during amide bond formation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Succinylation | Insufficient reagent or reaction time; steric hindrance. | Increase equivalents of succinic anhydride and DIPEA. Extend reaction time to overnight. |
| Low Linker Coupling Efficiency | Incomplete activation; poor resin swelling; steric hindrance from peptide secondary structure. | Ensure fresh coupling reagents. Use HATU instead of HBTU. Add a chaotropic agent like 0.5M LiCl to the coupling reaction to disrupt aggregation. |
| Side Product Formation During Cleavage | Inadequate scavengers for sensitive residues (e.g., Trp, Met, Cys). | Optimize the cleavage cocktail based on the peptide sequence. Use Reagent K or other specialized cocktails if necessary.[10] |
| Low Yield in CuAAC Reaction | Oxidation of Cu(I) to inactive Cu(II); poor solubility of reactants. | Degas solvents before use. Ensure a fresh solution of sodium ascorbate is used. Add a stabilizing ligand like TBTA. Use DMSO as a co-solvent to improve solubility. |
References
-
Kumar, A., et al. (2007). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic Acids Research, 35(21), e139. [Link]
-
Jagadish, N., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Chemical Science, 12(10), 3749-3757. [Link]
-
Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(32), 5873-5880. [Link]
-
Keller, M., et al. (2019). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters, 10(11), 1594-1599. [Link]
-
Lau, Y. H., & Spring, D. R. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(1), 332-343. [Link]
-
Jad, Y. E., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters, 9(24), 4947-4950. [Link]
-
Lau, Y. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13955-13971. [Link]
- Leriche, G., et al. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582.
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
-
Isidro-Llobet, A., et al. (2019). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2029, 1-22. [Link]
-
GenScript. (2024). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]
-
Wang, Y., et al. (2023). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research, 56(18), 2465-2479. [Link]
-
Isidro-Llobet, A., et al. (2019). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 2029, 1-22. [Link]
-
Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3501. [Link]
-
Otvos, L., Jr., et al. (1987). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. International Journal of Peptide and Protein Research, 30(4), 511-514. [Link]
-
EMD Millipore Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Kumar, A., et al. (2007). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic Acids Research, 35(21), e139. [Link]
-
Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Al Musaimi, O., et al. (2021). Jetting manufacturing of resins for solid-phase peptide synthesis. Chimica Oggi-Chemistry Today, 39(1). [Link]
-
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Site-Specific Antibody Conjugation Using tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Target Audience: Researchers, Bioconjugation Scientists, and ADC Development Professionals Document Type: Advanced Chemoenzymatic Protocol & Mechanistic Guide Standard: 2026 Bioconjugation Best Practices
Mechanistic Rationale & Structural Advantages
In the development of next-generation Antibody-Drug Conjugates (ADCs), achieving a homogeneous Drug-to-Antibody Ratio (DAR) is critical for predictable pharmacokinetics and therapeutic index. The heterobifunctional linker tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate is strategically designed to bridge biological and synthetic modalities through a highly controlled, two-step chemoenzymatic pathway.
Why this specific linker?
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group prevents the primary amine from undergoing unwanted nucleophilic attacks or oxidation during long-term storage. Once deprotected, it yields a highly reactive primary amine (5-(prop-2-yn-1-yloxy)pentan-1-amine) that acts as a perfect acyl acceptor for Microbial Transglutaminase (MTGase)[1].
-
The Pentyl-Ether Spacer: The 5-carbon aliphatic chain provides optimal steric clearance, allowing the amine to deeply access the MTGase active site. The inclusion of an ether linkage (-O-) introduces a slight polarity shift, preventing the linker-induced aggregation often observed with purely hydrophobic alkyl chains[2].
-
The Terminal Alkyne (Propargyl Group): While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is common, the terminal alkyne on this linker is specifically tailored for Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC). CuAAC provides a smaller triazole footprint and superior conjugation kinetics in vitro, minimizing structural disruption to the antibody[3].
Why MTGase? Microbial transglutaminase natively catalyzes isopeptide bond formation between glutamine and primary amines. By first removing the N297 glycan that sterically occludes the region, MTGase exclusively targets a single conserved glutamine (Q295) on each heavy chain of an IgG1[4]. This strictly limits the final DAR to exactly 2.0, avoiding the extreme heterogeneity of stochastic NHS-ester (lysine) or maleimide (cysteine) conjugations[1].
Chemoenzymatic Workflow
Fig 1: Chemoenzymatic workflow for site-specific ADC generation using the propargyl linker.
Self-Validating Experimental Protocols
To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the Validation Checkpoint confirms success.
Phase 1: Linker Activation (Boc Deprotection)
Causality: MTGase requires a free primary amine. Deprotection with Trifluoroacetic Acid (TFA) is highly efficient, but trace TFA will drastically lower the pH of the subsequent enzymatic step, denaturing the MTGase. Co-evaporation with toluene azeotropically removes residual TFA.
-
Dissolve 10 mg of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in 1 mL anhydrous Dichloromethane (DCM).
-
Add 1 mL of TFA. Stir continuously for 1 hour at room temperature (RT).
-
Evaporate the solvent under a gentle stream of N₂.
-
Add 1 mL of toluene and evaporate again (repeat 3 times) to thoroughly remove residual TFA.
-
Re-dissolve the resulting 5-(prop-2-yn-1-yloxy)pentan-1-amine in anhydrous DMSO to a final concentration of 100 mM.
-
Validation Checkpoint 1: Analyze via small-molecule LC-MS. Confirm the complete disappearance of the starting material and the presence of the deprotected mass ([M+H]+ = 142.1 Da).
Phase 2: Antibody Deglycosylation
Causality: The native N297 glycan physically blocks MTGase from accessing the Q295 residue. PNGase F completely cleaves this N-glycan, exposing the target site[4].
-
Prepare native IgG1 at 10 mg/mL in 1X PBS (pH 7.4).
-
Add PNGase F at a ratio of 5 Units per mg of antibody.
-
Incubate at 37°C for 16 hours with gentle agitation.
-
Buffer exchange the antibody into MTGase Reaction Buffer (50 mM Tris, 150 mM NaCl, pH 7.5) using a 30 kDa MWCO centrifugal filter.
-
Validation Checkpoint 2: Perform intact LC-MS on the heavy chain. Confirm a mass shift of approximately -1445 Da (corresponding to the loss of the core G0F glycan).
Phase 3: MTGase-Mediated Transamidation
Causality: MTGase catalyzes the displacement of ammonia (NH₃) from the Q295 side chain, replacing it with the primary amine of our deprotected linker to form a stable isopeptide bond[1].
-
Adjust the deglycosylated IgG1 to a concentration of 5 mg/mL in MTGase Reaction Buffer.
-
Add 80 molar equivalents of the deprotected linker (from the 100 mM DMSO stock). Ensure final DMSO concentration does not exceed 5% v/v to prevent antibody denaturation.
-
Add Microbial Transglutaminase (MTGase) at 3 Units per mg of antibody.
-
Incubate at 37°C for 16 hours.
-
Purify the alkyne-modified antibody using Protein A chromatography to remove the enzyme and excess linker, followed by elution and neutralization.
-
Validation Checkpoint 3: Perform intact LC-MS. Confirm a mass shift of +124.1 Da per heavy chain (Mass of linker [141.1 Da] minus displaced NH₃ [17.0 Da]).
Phase 4: CuAAC Click Chemistry
Causality: Unchelated copper generates hydroxyl radicals via the Fenton reaction, which will cleave the antibody backbone. Pre-complexing CuSO₄ with the water-soluble ligand THPTA ensures Cu(I) remains catalytically active while sterically preventing it from coordinating with the protein backbone[3].
-
Adjust the alkyne-modified IgG1 to 2-5 mg/mL in PBS.
-
Add 5-10 molar equivalents of your chosen Azide-Payload (e.g., Azide-PEG4-MMAE).
-
In a separate tube, pre-mix 10 mM CuSO₄ with 50 mM THPTA ligand (1:5 ratio). Incubate for 5 minutes.
-
Add the Cu/THPTA complex to the antibody mixture to a final Cu concentration of 1 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate at RT for 2 hours in the dark.
-
Terminate the reaction by adding 5 mM EDTA, then purify the final ADC via a desalting column (e.g., PD-10) or Size Exclusion Chromatography (SEC).
-
Validation Checkpoint 4: Perform Hydrophobic Interaction Chromatography (HIC). You should observe a single major peak corresponding to a DAR of 2.
Quantitative Quality Control Metrics
Summarized below are the critical quantitative thresholds required to validate the integrity of the bioconjugation system at each phase:
| Analytical Phase | Target Analyte | Methodology | Expected Quantitative Outcome | Causality / Purpose |
| Phase 1 | Deprotected Linker | LC-MS (Small Molecule) | [M+H]+ = 142.1 Da | Confirms 100% Boc removal prior to enzymatic step. |
| Phase 2 | Deglycosylated IgG1 | Intact LC-MS (Deconvoluted) | Δ Mass = -1445 Da (Heavy Chain) | Validates complete removal of G0F glycan blocking Q295. |
| Phase 3 | Alkyne-Modified IgG1 | Intact LC-MS (Deconvoluted) | Δ Mass = +124.1 Da (Heavy Chain) | Confirms stoichiometric transamidation (loss of NH₃). |
| Phase 4 | Final ADC | HIC (Hydrophobic Interaction) | >95% Area Under Curve at DAR 2 peak | Validates final homogeneity and absence of unconjugated mAb. |
References
-
[1] Title: Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates Source: Bioconjugate Chemistry - ACS Publications URL:[Link]
-
[4] Title: Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase Source: Bioconjugate Chemistry - ACS Publications URL:[Link]
-
[3] Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) Source: PMC (PubMed Central) URL:[Link]
-
[2] Title: Thiolation of Q295: Site-Specific Conjugation of Hydrophobic Payloads without the Need for Genetic Engineering Source: Molecular Pharmaceutics - ResearchGate URL:[Link]
Sources
Application Note: Precision Functionalization of Nanoparticles via Alkyne-Amine Heterobifunctional Linkers and CuAAC Click Chemistry
Mechanistic Rationale & Experimental Design
The functionalization of nanoparticles (NPs) with targeting ligands, fluorophores, or therapeutics is a critical bottleneck in nanomedicine and materials science. Utilizing an alkyne-amine heterobifunctional linker (e.g., Alkyne-PEG-Amine) provides a highly controlled, two-step bioorthogonal conjugation strategy.
First, the primary amine allows for stable amide bond formation with carboxylated nanoparticles via EDC/NHS coupling. Second, the terminal alkyne provides a bioorthogonal handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction[1].
Causality Behind Reagent Selection
-
Why a PEG Spacer? Incorporating a Polyethylene Glycol (PEG) spacer between the alkyne and amine groups serves two physical purposes: it provides a steric "stealth" hydration layer that prevents nanoparticle aggregation, and it extends the alkyne moiety away from the NP surface, minimizing steric hindrance during the downstream click reaction.
-
Why THPTA over TBTA in Click Chemistry? Classic click chemistry often utilizes TBTA to stabilize Cu(I); however, TBTA has poor aqueous solubility. For nanoparticle suspensions, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred. THPTA binds Cu(I), blocking its bioavailability to ameliorate potential toxic effects, while acting as a sacrificial reductant to protect sensitive biomolecules from reactive oxygen species (ROS)[1][2][3].
-
Why Aminoguanidine? During the reduction of Cu(II) by sodium ascorbate, reactive byproducts (like dehydroascorbate) are formed, which can cross-link or degrade proteins. Aminoguanidine is added to intercept these byproducts, preserving the integrity of the attached biological ligands[1].
Workflow Visualization
Workflow for nanoparticle functionalization using alkyne-amine linkers and CuAAC click chemistry.
Self-Validating Quality Control System
A robust protocol must be self-validating. Relying solely on end-stage assays wastes expensive azide-ligands. The following table outlines the quantitative physicochemical checkpoints required to validate each stage of the functionalization process.
Table 1: Physicochemical Validation Checkpoints
| Functionalization Stage | Expected Hydrodynamic Diameter (DLS) | Expected Zeta Potential (mV) | Mechanistic Rationale for Validation |
| 1. Bare Carboxyl-NPs | Base Size (e.g., 100 nm) | Highly Negative (< -30 mV) | Deprotonated carboxyl groups (-COO⁻) dominate the surface charge at pH 7.4. |
| 2. NHS-Activated NPs | Base Size + ~1-2 nm | Moderately Negative (-15 to -25 mV) | Covalent conversion of some -COO⁻ into neutral NHS-esters reduces the net negative charge. |
| 3. Alkyne-PEG-NPs | Base Size + ~5-10 nm | Near Neutral (-5 to +5 mV) | Amine coupling consumes carboxyls. The PEG layer shifts the shear plane, neutralizing the zeta potential. |
| 4. Ligand-Conjugated NPs | Base Size + ~10-20 nm | Target Dependent | Successful click conjugation of the ligand (e.g., a charged antibody) will uniquely alter the final surface charge. |
Diagnostic Note: If the zeta potential fails to neutralize after Step 3, the EDC/NHS coupling has failed—most likely due to atmospheric moisture hydrolyzing the highly hygroscopic EDC reagent.
Step-by-Step Methodologies
Phase 1: EDC/NHS Activation of Carboxyl-NPs
Objective: Convert stable surface carboxyls into amine-reactive semi-stable NHS esters.
-
Equilibration: Allow EDC·HCl and Sulfo-NHS vials to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening cold bottles causes atmospheric moisture condensation, which rapidly hydrolyzes and deactivates EDC.
-
-
Suspension: Suspend Carboxyl-NPs (e.g., PLGA or Silica) in 10 mM MES buffer (pH 6.0) to a concentration of 10 mg/mL.
-
Causality: MES is a non-amine, non-carboxylate buffer. pH 6.0 is the optimal thermodynamic environment for EDC activation of carboxyl groups.
-
-
Activation: Add 10 molar equivalents of EDC·HCl and 20 molar equivalents of Sulfo-NHS relative to the estimated surface carboxyl density.
-
Incubation: Stir continuously for 30 minutes at room temperature.
-
Purification: Centrifuge the activated NPs (e.g., 15,000 x g for 15 min) or use a Zeba spin desalting column to remove unreacted EDC/NHS. Resuspend the pellet immediately in 1X PBS (pH 7.4).
-
Causality: Shifting the pH from 6.0 to 7.4 deprotonates the primary amine on the linker in the next step, optimizing its nucleophilic attack on the NHS ester.
-
Phase 2: Alkyne-PEG-Amine Conjugation
Objective: Covalently attach the heterobifunctional linker to generate Alkyne-NPs.
-
Conjugation: Immediately add a 5-fold molar excess of the Alkyne-PEG-Amine linker to the NHS-activated NPs in PBS.
-
Incubation: React for 2 hours at room temperature under gentle end-over-end rotation.
-
Quenching: Add 50 mM Tris buffer (pH 7.4) and incubate for 15 minutes.
-
Causality: The abundant primary amines in Tris will react with any residual NHS esters, capping them to prevent off-target cross-linking during storage.
-
-
Purification: Purify the Alkyne-NPs via dialysis (MWCO 100 kDa) against DI water or PBS for 24 hours to remove unbound linker and Tris. Validate via DLS and Zeta Potential (see Table 1).
Phase 3: CuAAC Click Chemistry (Conjugation of Azide-Ligand)
Objective: Bioorthogonal attachment of the targeting moiety via triazole linkage.
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 20 mM CuSO₄ with 100 mM THPTA ligand in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
Reaction Assembly: To the purified Alkyne-NPs (in PBS), add the Azide-modified targeting ligand (e.g., Azide-Antibody) at a 1:1 to 1:2 alkyne-to-azide ratio.
-
Protectant Addition: Add aminoguanidine to a final concentration of 5 mM.
-
Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the NP mixture. The final copper concentration should be 100–250 µM.
-
Initiation: Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 to 5.0 mM[1][2].
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ. It must be prepared fresh immediately before use, as it rapidly oxidizes in air.
-
-
Incubation: Incubate the mixture for 1–2 hours at room temperature in the dark on a slow rotisserie.
-
Final Purification: Isolate the Ligand-Targeted NPs via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to thoroughly remove the copper catalyst and unbound azide-ligand.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. National Institutes of Health (NIH) / PMC.[Link]
-
Barr, R., et al. (2006). "Surface functionalisation of detonation diamond suitable for biological applications." Journal of Materials Chemistry, 16(24). Royal Society of Chemistry.[Link]
Sources
Application Note: Dual-Stage Oligonucleotide Functionalization Using tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Executive Summary & Mechanistic Rationale
The site-specific functionalization of oligonucleotides is a critical bottleneck in the development of targeted therapeutics, diagnostic probes, and DNA-encoded libraries (DELs). Utilizing tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate as a bifunctional linker provides a highly controlled, dual-stage pathway for bioconjugation.
This molecule features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected primary amine. The pentyl-ether spacer provides essential rotational freedom and aqueous solubility, minimizing steric hindrance during downstream conjugations. Crucially, the Boc protecting group prevents the primary amine from chelating the Cu(I) catalyst or undergoing oxidative side reactions during the click process. Post-conjugation, a DNA-compatible thermal deprotection yields a highly reactive primary amine, ready for NHS-ester coupling.
Functional logic of the tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate linker components.
Experimental Workflow
The following workflow outlines the conversion of an azide-modified oligonucleotide into a complex bioconjugate (e.g., a fluorophore or peptide conjugate) without compromising the integrity of the phosphodiester backbone.
Workflow for oligo modification via CuAAC and DNA-compatible Boc deprotection.
Quantitative Reaction Parameters
To ensure reproducibility and prevent copper-induced DNA degradation, strict stoichiometric ratios must be maintained. The following parameters are optimized for a 10 nmol synthesis scale[1].
| Reactant / Catalyst | Stock Concentration | Equivalents | Final Concentration | Function |
| Azide-Oligonucleotide | 1 mM (in H₂O) | 1 eq | 100 µM | Primary substrate |
| Boc-Alkyne Linker | 10 mM (in DMSO) | 10 eq | 1 mM | Bifunctional modifier |
| CuSO₄ | 20 mM (in H₂O) | 2.5 eq | 250 µM | Cu(I) pre-catalyst |
| THPTA Ligand | 50 mM (in H₂O) | 12.5 eq | 1.25 mM | Cu(I) stabilizer / ROS scavenger |
| Sodium Ascorbate | 100 mM (in H₂O) | 50 eq | 5 mM | Reducing agent |
Self-Validating Protocols
Protocol A: CuAAC Click Reaction (Solution Phase)
This protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) oxidation state and act as a sacrificial reductant, shielding the oligonucleotide from reactive oxygen species (ROS)[1].
Step-by-Step Methodology:
-
Prepare the Catalyst Complex: In a sterile microcentrifuge tube, mix 1.25 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.
-
Causality & Expert Insight: Pre-complexing copper with THPTA at a 1:5 ratio before introducing it to the DNA is mandatory. Free Cu(II) can bind to nucleobases, leading to strand scission upon reduction[1].
-
-
Assemble the Reaction: To 10 µL of the 1 mM Azide-Oligonucleotide solution, add 75.25 µL of nuclease-free water and 10 µL of the 10 mM tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate linker (in DMSO).
-
Initiate Catalysis: Add the pre-incubated CuSO₄/THPTA complex to the oligo mixture. Finally, add 5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Causality & Expert Insight: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all stabilizing ligands and substrates are present[2].
-
-
Incubation & Purification: Vortex gently and incubate at room temperature for 2 hours. Purify the oligo via ethanol precipitation or a NAP-10 desalting column to remove copper and excess linker.
Validation Checkpoint: Analyze an aliquot via MALDI-TOF MS or LC-MS. A precise mass shift of +241.3 Da confirms the quantitative formation of the triazole linkage.
Protocol B: DNA-Compatible Thermal Boc Deprotection
Standard Boc deprotection requires strong acids (e.g., 50% TFA), which causes rapid and irreversible depurination of the DNA backbone. To maintain scientific integrity, we utilize a validated thermal deprotection strategy developed for DNA-Encoded Libraries (DELs)[3].
Step-by-Step Methodology:
-
Buffer Exchange: Resuspend the purified Boc-protected amino-oligo (from Protocol A) in 50 µL of 250 mM Sodium Borate buffer, adjusted to pH 9.5.
-
Thermal Cleavage: Seal the tube securely to prevent evaporation and incubate in a thermal cycler or heating block at 90 °C for 18 hours.
-
Causality & Expert Insight: At elevated temperatures and mildly basic pH, the tert-butyl carbamate undergoes thermal decomposition into isobutylene and carbon dioxide. This avoids the use of protic acids entirely, preserving the glycosidic bonds of purines (Adenine and Guanine) while achieving >90% deprotection[3].
-
-
Recovery: Cool the reaction to 4 °C. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes to pellet the primary amine-modified oligonucleotide.
Validation Checkpoint: Analyze via MS. A mass shift of -100.1 Da (loss of the Boc group) from the intermediate confirms successful deprotection, yielding the reactive primary amine.
Protocol C: Downstream NHS-Ester Conjugation
With the primary amine now exposed at the end of the flexible pentyl-ether linker, the oligonucleotide is primed for conjugation.
Step-by-Step Methodology:
-
Resuspension: Dissolve the amine-modified oligo in 0.1 M Sodium Tetraborate buffer (pH 8.5) to a final concentration of 100 µM.
-
Causality & Expert Insight: A pH of 8.5 ensures the primary amine is unprotonated (nucleophilic) while minimizing the competing hydrolysis rate of the NHS ester, which accelerates rapidly above pH 9.0.
-
-
Conjugation: Add 10–20 equivalents of the desired NHS-ester (e.g., NHS-Fluorophore) dissolved in anhydrous DMSO. Ensure the final DMSO concentration does not exceed 20% v/v to prevent oligo precipitation.
-
Incubation: Incubate at room temperature for 2–4 hours in the dark.
-
Final Isolation: Purify the final bioconjugate using Reverse-Phase HPLC (RP-HPLC) utilizing a gradient of 0.1 M Triethylammonium acetate (TEAA) and Acetonitrile.
Validation Checkpoint: The final conjugate will exhibit a distinct retention time shift on RP-HPLC and a mass addition corresponding to the specific NHS-ester payload minus the NHS leaving group (115.1 Da).
References
-
[1] Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]
-
[3] Malone, M. L., et al. (2019). A Solution Phase Platform to Characterize Chemical Reaction Compatibility with DNA-Encoded Chemical Library Synthesis. ACS Combinatorial Science, 21(11), 729-735. Available at:[Link]
Sources
surface modification of materials with terminal alkynes
Application Note: Engineering Bioactive Interfaces with Terminal Alkynes
Abstract & Strategic Overview
The immobilization of bioactive ligands onto material surfaces is a critical step in the development of biosensors, medical implants, and diagnostic arrays. Terminal alkynes (
This guide details the protocols for installing terminal alkynes on silica/glass and gold surfaces and subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Yne photoclicking.
Mechanistic Foundations
The utility of the terminal alkyne lies in its reactivity profile.[1] It is inert to most biological functional groups (amines, thiols, carboxylic acids) but reacts rapidly under specific catalytic conditions.
The Two Primary Pathways
-
CuAAC (Click Chemistry): The reaction between a surface-bound alkyne and a solution-phase azide (
) catalyzed by Cu(I).[1][2][3] This forms a regioselective 1,4-disubstituted 1,2,3-triazole. -
Thiol-Yne (Radical Addition): The photo-initiated addition of a thiol (
) across the triple bond. This is a metal-free alternative often used for polymer grafting.
Mechanism Visualization
The following diagram illustrates the catalytic cycle of CuAAC on a surface, highlighting the critical role of the copper ligand in preventing catalyst aggregation.
Figure 1: The CuAAC catalytic cycle on a solid support. Note that the Cu(I) species must coordinate with the surface alkyne to form the copper-acetylide intermediate (Intermediate 1) before the azide can react.
Substrate-Specific Strategies
The method of installing the alkyne depends entirely on the base material.
| Substrate | Chemistry | Linker Reagent | Critical Parameter |
| Glass / Silicon | Silanization | 5-hexynyltrimethoxysilane | Moisture control during deposition to prevent polymerization. |
| Gold (Au) | Self-Assembled Monolayer (SAM) | 10-undecynyl-1-thiol | Surface cleanliness; packing density. |
| Polymers (PDMS) | Plasma Activation -> Silanization | 5-hexynyltrimethoxysilane | Plasma power (too high destroys surface). |
Detailed Experimental Protocols
Protocol A: Alkyne-Silanization of Glass/Silicon
Objective: To create a dense, stable monolayer of terminal alkynes on a glass slide or silicon wafer.
Reagents:
-
Substrate: Borosilicate glass slides or Silicon (100) wafers.
-
Silane: 5-hexynyltrimethoxysilane (or 4-pentynyltriethoxysilane).
-
Solvent: Anhydrous Toluene.
-
Cleaning: Piranha solution (
, 3:1).[4] [DANGER: Corrosive/Explosive]
Procedure:
-
Surface Activation (Piranha Etch):
-
Immerse slides in freshly prepared Piranha solution for 30 minutes. This removes organics and exposes surface hydroxyl (
) groups. -
Rinse extensively with Milli-Q water.
-
Validation: Surface should be perfectly hydrophilic (water sheet, contact angle < 5°).
-
Dry under a stream of Nitrogen (
) and bake at 110°C for 15 mins to remove bulk water.
-
-
Silane Deposition:
-
Prepare a 1% (v/v) solution of 5-hexynyltrimethoxysilane in anhydrous toluene.
-
Immerse the dry slides into the solution.
-
Incubate for 4 hours to Overnight at room temperature in a sealed container (exclude moisture).
-
-
Washing & Curing:
-
Remove slides and sonicate sequentially in Toluene, Ethanol, and Water (5 mins each) to remove non-covalently bound silanes.
-
Cure the slides in an oven at 110°C for 1 hour . This promotes cross-linking of the silane network, stabilizing the layer.
-
Protocol B: CuAAC "Click" Functionalization
Objective: To immobilize an azide-tagged biomolecule (e.g., Azide-PEG-Biotin) onto the alkyne-silanized surface.
Reagents:
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Note: THPTA is preferred over TBTA for aqueous surface reactions due to higher solubility and protection of Cu(I).
-
Catalyst:
(100 mM stock). -
Reductant: Sodium Ascorbate (100 mM stock, freshly prepared).
-
Buffer: PBS (pH 7.[4]4) or HEPES.
Procedure:
-
Prepare the Catalyst Complex (Premixing is Crucial):
-
In a microcentrifuge tube, mix
and THPTA in a 1:5 molar ratio. -
Example:
(20 mM) + THPTA (100 mM). Incubate for 5 mins. The solution should remain clear/blue.
-
-
Reaction Assembly:
-
Dilute the Azide-Molecule to the desired concentration (typically 10 - 100
) in PBS. -
Add the Cu-THPTA complex to the azide solution (Final Cu conc: ~100-500
). -
Add Sodium Ascorbate (Final conc: 2-5 mM) last to initiate the reduction of Cu(II) to Cu(I).
-
-
Incubation:
-
Pipette the mixture onto the alkyne-functionalized surface (or submerge the slide).
-
Incubate for 1 hour in the dark at room temperature.
-
-
Washing (Copper Removal):
-
Rinse with PBS.[5]
-
Wash with 10 mM EDTA or imidazole buffer for 10 minutes. This step is critical to chelate and remove adsorbed copper ions, which are cytotoxic.
-
Rinse with Milli-Q water and dry.
-
Characterization & Validation
How do you confirm the reaction worked?
| Technique | Expected Result (Alkyne Surface) | Expected Result (Post-Click) |
| Contact Angle | Hydrophobic (~75-85°) | Depends on ligand (e.g., PEG-Azide will drop angle to <40°). |
| XPS (X-ray Photoelectron Spectroscopy) | C1s peak at ~285 eV. No N1s signal. | N1s peak appears (from triazole/azide). Shift in C1s due to C-N bonds. |
| IR Spectroscopy | Weak | Disappearance of 2120 cm⁻¹ peak. |
Workflow Visualization
The following graph illustrates the complete experimental logic flow, including decision points for troubleshooting.
Figure 2: Step-by-step workflow for generating and validating alkyne-terminated surfaces.
Troubleshooting & Optimization
1. The "Copper Toxicity" Issue:
-
Problem: Copper adsorbed on the surface kills cells in subsequent culture experiments.
-
Solution: Always use THPTA or BTTES ligands. These accelerate the reaction allowing lower copper loading and facilitate easier washing. Include an EDTA wash step (Protocol B, Step 4).
2. Steric Hindrance (Density Control):
-
Problem: Low clicking efficiency for large proteins (e.g., antibodies).
-
Solution: Use a mixed SAM. Dilute the alkyne-silane with a short-chain inert silane (e.g., methyl-trimethoxysilane) in a 1:10 ratio. This spaces out the alkynes, reducing steric crowding and improving ligand access.
3. Surface Oxidation:
-
Problem: Cu(I) oxidizes to Cu(II) (inactive) before the reaction finishes.
-
Solution: Ensure Sodium Ascorbate is fresh (solution should be clear, not yellow). Perform the reaction in a humidity chamber purged with
if possible, though THPTA usually protects against this in air.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Ciampi, S., et al. (2010). Functionalization of Acetylene-Terminated Monolayers on Si(100) Surfaces: A Click Chemistry Approach. Langmuir, 23(18), 9320–9329.[6] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Link
Sources
Troubleshooting & Optimization
low yield in the synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing low yields during the synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate .
The direct propargylation of tert-butyl (5-hydroxypentyl)carbamate is a notoriously problematic step. Below, we provide a diagnostic matrix, an in-depth mechanistic analysis of the chemoselectivity failures, and a field-proven, step-by-step protocol to optimize your yield.
Diagnostic Matrix: Identifying Your Yield Loss
Before altering your protocol, use this matrix to diagnose the specific root cause of your low yield based on your analytical observations (LC-MS, TLC, or NMR).
| Observed Symptom | Analytical Confirmation | Root Cause | Recommended Action |
| Low yield + highly non-polar byproduct | Mass matches target, but TLC shows a faster-eluting spot. | Competitive N-Alkylation. The base deprotonated the Boc-carbamate instead of the alcohol. | Switch from strong bases (NaH, KOH) to a halophilic Lewis acid/base system like Ag₂O. |
| Black/brown tar in reaction mixture | NMR shows loss of alkyne protons and broad polymeric peaks. | Propargyl Bromide Degradation. Base-catalyzed polymerization or elimination of the electrophile. | Filter propargyl bromide through basic alumina before use; avoid high temperatures. |
| High recovery of starting material | LC-MS shows unreacted tert-butyl (5-hydroxypentyl)carbamate. | Incomplete Activation. The alcohol was not sufficiently nucleophilic under the chosen conditions. | Add a nucleophilic catalyst (KI or TBAI) to accelerate the electrophilic substitution. |
Deep Dive: The N-Alkylation Conundrum
The synthesis of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate via standard Williamson ether conditions frequently fails due to a fundamental chemoselectivity issue[1].
The Thermodynamic Trap: In a standard Williamson ether synthesis, a strong base like sodium hydride (NaH) is used to generate a highly nucleophilic alkoxide[2]. However, the starting material contains two acidic protons:
-
Boc-Carbamate N-H:
-
Primary Aliphatic O-H:
Because the carbamate proton is roughly 1,000 times more acidic than the alcohol proton, NaH preferentially deprotonates the nitrogen. While an oxygen anion is technically a harder and more reactive nucleophile, the overwhelming concentration of the nitrogen anion dictates the reaction kinetics. Upon the addition of propargyl bromide, the nitrogen anion rapidly attacks the electrophile, resulting in the formation of the unwanted N-propargylated byproduct.
The Silver(I) Oxide Solution: To bypass this thermodynamic trap, we must abandon strong Brønsted bases. Silver(I) oxide (Ag₂O) acts as a mild, insoluble base and a halophilic Lewis acid. It does not possess the basicity required to deprotonate the Boc group. Instead, the silver ion coordinates tightly with the bromide leaving group of propargyl bromide, highly activating the propargylic carbon[3]. This allows the neutral (or weakly hydrogen-bonded) oxygen of the alcohol to attack the electrophile directly, resulting in exclusive O-alkylation.
Quantitative Comparison of Alkylation Methods
| Alkylation Method | Reagents | Temp | Time | Target O-Alkylation Yield (%) | N-Alkylation Byproduct (%) |
| Standard Williamson | NaH (1.2 eq), Propargyl-Br | 0 °C to RT | 12 h | 15–25% | 60–70% |
| Dianion Approach | NaH (2.1 eq), Propargyl-Br | -78 °C to RT | 16 h | 40–50% | 30–40% |
| Phase-Transfer (PTC) | 50% NaOH, TBAI, DCM | RT | 24 h | 55–65% | 15–25% |
| Silver-Mediated | Ag₂O (1.5 eq), KI (cat) | RT (Dark) | 24 h | 85–95% | < 5% |
Mechanistic Pathway
The following diagram illustrates the divergent reaction pathways when subjecting tert-butyl (5-hydroxypentyl)carbamate to different basic conditions.
Chemoselectivity pathways: Strong bases drive N-alkylation, while Ag₂O selectively drives O-alkylation.
Optimized Protocol: Silver(I) Oxide-Mediated O-Propargylation
This protocol utilizes a self-validating visual system. The reaction progress can be monitored by the color change of the silver salts.
Materials Required:
-
tert-Butyl (5-hydroxypentyl)carbamate (1.0 eq)
-
Propargyl bromide (80 wt% in toluene) (1.5 eq)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (5-hydroxypentyl)carbamate (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Purge the flask with inert argon gas.
-
Catalyst Addition: Add Ag₂O powder (1.5 eq) and KI (0.1 eq) to the stirring solution.
-
Critical Step: Wrap the reaction flask completely in aluminum foil. Silver salts are highly light-sensitive and will photodegrade, halting the catalytic cycle.
-
-
Electrophile Introduction: Dropwise add the propargyl bromide solution (1.5 eq) via syringe.
-
Safety Note: Propargyl bromide is a severe lachrymator and alkylating agent. Perform this step strictly inside a fume hood[4].
-
-
Reaction & Visual Validation: Stir the heterogeneous mixture vigorously at room temperature for 18–24 hours.
-
Self-Validation Check: The solid suspension should transition from jet black (Ag₂O) to a pale yellow-gray precipitate (AgBr). If the solution remains entirely black after 24 hours, the propargyl bromide may have degraded prior to use.
-
-
Workup: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the silver salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL) to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to yield the pure tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate as a pale oil.
Frequently Asked Questions (FAQs)
Q: My propargyl bromide solution has turned dark brown. Can I still use it? A: No. Propargyl bromide is highly unstable and prone to spontaneous polymerization, which releases HBr and turns the solution dark. The free acid will neutralize your mild base, and the polymers will poison the Ag₂O surface. Always pass propargyl bromide through a short plug of basic alumina immediately before use to remove free acid and polymeric impurities.
Q: Why is Potassium Iodide (KI) added to the reaction? A: KI acts as a nucleophilic catalyst. It undergoes an in situ Finkelstein reaction with propargyl bromide to transiently form propargyl iodide. Propargyl iodide is significantly more reactive toward the silver-activated complex than the bromide, which drastically reduces the overall reaction time and improves the yield.
Q: Is there a completely base-free alternative for extremely sensitive substrates?
A: Yes. If your substrate cannot tolerate even mild bases like Ag₂O, you can utilize the Nicholas Reaction. This involves reacting a dicobalt hexacarbonyl-stabilized propargylium ion with your alcohol under acidic conditions (e.g., using
References
- Source: National Institutes of Health (NIH)
- Williamson Ether Synthesis Source: Chemistry Steps URL
- The Williamson Ether Synthesis Source: Master Organic Chemistry URL
- Application Notes and Protocols for Williamson Ether Synthesis Source: Benchchem URL
- Silver(I)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Silver(I)-Promoted Cascade Reaction of Propargylic Alcohols, Carbon Dioxide, and Vicinal Diols: Thermodynamically Favorable Route to Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bioconjugates by HPLC
Welcome to the technical support center for the purification of bioconjugates by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of bioconjugate analysis. The inherent heterogeneity of bioconjugates, such as antibody-drug conjugates (ADCs), presents unique purification challenges, including variations in drug-to-antibody ratio (DAR), aggregation, and the presence of unconjugated species.[1] This resource is structured to address these specific issues head-on, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC purification of bioconjugates.
Q1: Which HPLC mode is best for my bioconjugate analysis?
The optimal HPLC mode depends on the specific characteristics of your bioconjugate and the analytical information you require.[1] A multi-faceted approach using orthogonal methods is often necessary for comprehensive characterization.[2]
-
Reversed-Phase HPLC (RP-HPLC): Ideal for separating species with different hydrophobicities. It is a denaturing technique often used for determining the drug-to-antibody ratio (DAR) in reduced ADCs and analyzing fragments.[2][3]
-
Size-Exclusion Chromatography (SEC-HPLC): This non-denaturing technique separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates, fragments, and high or low molecular weight species.[2][4]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on differences in their net surface charge.[5][6] It is highly effective for analyzing charge variants and removing host cell proteins (HCPs).[5]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates based on surface hydrophobicity.[7][8] HIC is the preferred method for determining DAR and the distribution of different drug-loaded species in intact ADCs.[2]
Q2: What are the key considerations for mobile phase selection in bioconjugate purification?
Mobile phase composition is critical for achieving optimal separation and reliable results.[9] Key factors include:
-
Polarity: In RP-HPLC, a gradient of increasing organic solvent (like acetonitrile or methanol) is used to elute the bioconjugate.[9][10]
-
pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences retention time and peak shape.[11] It's crucial to operate within the stable pH range of your column, typically pH 2-8 for silica-based columns.[12]
-
Additives: Additives like trifluoroacetic acid (TFA) are often used in RP-HPLC to improve peak shape.[1] Buffers are essential to maintain a stable pH.[12]
-
Purity: Always use high-purity, HPLC-grade solvents and filter them to prevent column clogging and baseline noise.[10]
Q3: How do I choose the right HPLC column for my bioconjugate?
Column selection is a critical step that significantly impacts separation quality.[13] Consider the following:
-
Stationary Phase: The choice of stationary phase chemistry (e.g., C4, C8, C18 for RP-HPLC) depends on the hydrophobicity of your bioconjugate.[14] C4 columns are often preferred for larger proteins and bioconjugates as they are less hydrophobic than C18, reducing the risk of irreversible binding.[14]
-
Pore Size: Larger molecules like antibodies and ADCs require columns with wider pores (e.g., 300 Å or larger) to allow them to access the stationary phase.[13][15]
-
Particle Size: Smaller particle sizes (e.g., sub-2 µm) can provide higher resolution but also lead to higher backpressure.[14][15]
-
Column Dimensions: Longer columns generally offer better resolution for complex separations, while shorter columns allow for faster analysis times.[13][14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC purification of bioconjugates, organized by the observed issue.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise quantification and resolution.[16]
-
Possible Cause: Secondary interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[17]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., by adding 0.1% TFA) can suppress the ionization of silanol groups.[12]
-
Use a High-Purity Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups.[12]
-
Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask the silanol groups.[12]
-
-
Possible Cause: Sample overload, where the concentration of the sample injected is too high for the column to handle.[16][18]
-
Solution:
-
Possible Cause: A variety of factors can contribute to peak broadening, including extra-column volume, slow mass transfer, or a suboptimal flow rate.[19][20]
-
Solution:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[21][22]
-
Optimize Flow Rate: Each column has an optimal flow rate.[19] Deviating significantly from this can lead to broader peaks. Consult the manufacturer's guidelines.[19]
-
Increase Column Temperature: Elevating the column temperature can improve mass transfer and reduce peak broadening, but be mindful of the thermal stability of your bioconjugate.[20][23]
-
Problem 2: Poor Resolution
Inadequate separation between peaks is a common challenge.
-
Possible Cause: Insufficient column efficiency, incorrect mobile phase composition, or a suboptimal gradient.[18][24]
-
Solution:
-
Optimize the Gradient: A shallower gradient can often improve the resolution between closely eluting peaks.[21]
-
Change the Stationary Phase: If optimizing the mobile phase is not enough, switching to a column with a different selectivity (e.g., a different stationary phase or a longer column) may be necessary.[14]
-
Adjust the Mobile Phase: Modifying the mobile phase composition, such as changing the organic solvent or pH, can alter the selectivity of the separation.[25][26]
-
Problem 3: Retention Time Shifts
Inconsistent retention times can make peak identification and quantification unreliable.
-
Possible Cause: Changes in mobile phase composition, column temperature fluctuations, or column degradation.[16]
-
Solution:
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed. Use a buffer to maintain a stable pH.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Equilibrate the Column Properly: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Problem 4: High Backpressure
Excessive backpressure can damage the HPLC system and the column.
-
Possible Cause: Clogged column frit, buffer precipitation, or a blockage in the system tubing.[27]
-
Solution:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulate matter.[28]
-
Check for Buffer Precipitation: Ensure that the buffer concentration is not too high and is soluble in the mobile phase mixture.
-
Backflush the Column: If you suspect a clog at the inlet frit, you can try backflushing the column (reversing the flow direction) with an appropriate solvent. Always check the manufacturer's instructions to see if your column is suitable for backflushing.[19]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key HPLC-based purification workflows for bioconjugates.
Protocol 1: RP-HPLC for DAR Analysis of a Cysteine-Linked ADC (Reduced)
This protocol is designed for the analysis of the drug-to-antibody ratio of an ADC after reduction of the interchain disulfide bonds.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, 300 Å, 3.5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., DTT or TCEP)
Procedure:
-
Sample Preparation:
-
Reduce the ADC sample by incubating with a suitable concentration of reducing agent (e.g., 10 mM DTT at 37 °C for 30 minutes).
-
-
HPLC Method:
-
Column Temperature: 60-80 °C[1]
-
Flow Rate: 0.5 - 1.0 mL/min[1]
-
Detection: UV at 280 nm and at the wavelength of maximum absorbance of the drug.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B (linear gradient)
-
25-30 min: 60-80% B (linear gradient)
-
30-35 min: 80% B (hold for column wash)
-
35-40 min: Re-equilibration at 20% B
-
-
Protocol 2: SEC-HPLC for Aggregate and Fragment Analysis
This protocol is for the quantification of high and low molecular weight species in a bioconjugate sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-exclusion column (e.g., 300 Å, 2.7 µm, 4.6 x 300 mm)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation:
-
Dilute the bioconjugate sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
-
HPLC Method:
-
Column Temperature: Ambient or controlled at 25 °C
-
Flow Rate: 0.3 - 0.5 mL/min
-
Detection: UV at 280 nm
-
Run Time: Typically 15-20 minutes (isocratic elution)
-
Visualizations
Workflow for Troubleshooting Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
Typical HPLC Purification Workflow for Bioconjugates
Caption: A generalized workflow for the HPLC analysis of bioconjugates.
References
- Perfetti, J. M., Czaun, M., Song, J., Mai, C., Hoang, C., Rustamov, I., & Sanchez, A. C. (n.d.). Impact of Mobile Phase Conditions and Temperature on Antibody Drug Conjugates Separation using Biozen Native RP-5 Column. Phenomenex.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). HPLC Chromatography.
- HPLC: What to do in case of peaks being too broad? (2017, June 23).
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu.
- Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). (n.d.). PMC.
- Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products. (2020, December 11).
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci.
- Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review.
- Hydrophobic Interaction Chromatography. (n.d.). Thermo Fisher Scientific - LB.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC.
- Video Notes LC Troubleshooting Series Peak Broadening. Agilent.
- What To Do When Chromatographic Peaks Are Wider in HPLC. (2025, February 11). alwsci.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity. Benchchem.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC.
- Ion Exchange Chromatography in Monoclonal Antibodies Purification. Mabion.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- Ion Exchange Chromatography. (n.d.). Tosoh Bioscience.
- Picking the Perfect HPLC Column. (2014, October 31). Biocompare.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Retrieved from [Link]
- Exploring the Different Mobile Phases in HPLC. Moravek.
- A Comparative Guide to HPLC Methods for Purity Assessment of Antibody-Drug Conjugates. Benchchem.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 6. Ion Exchange Chromatography | Tosoh Bioscience [tosohbioscience.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Hydrophobic Interaction Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. moravek.com [moravek.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. hplc.eu [hplc.eu]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. biocompare.com [biocompare.com]
- 15. labtech.tn [labtech.tn]
- 16. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 17. waters.com [waters.com]
- 18. youtube.com [youtube.com]
- 19. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 20. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 21. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 22. agilent.com [agilent.com]
- 23. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 24. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 25. phenomenex.com [phenomenex.com]
- 26. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aelabgroup.com [aelabgroup.com]
- 28. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: Optimizing Sterically Hindered Click Chemistry
Ticket Status: OPEN Topic: Accelerating CuAAC kinetics for tertiary azides, bulky alkynes, and hindered scaffolds. Assigned Specialist: Senior Application Scientist, High-Throughput Chemistry Division.
Executive Summary
Standard "Click" conditions (CuSO₄/Ascorbate/TBTA) often fail when applied to sterically hindered substrates (e.g., tertiary azides, ortho-substituted aryl alkynes). The steric bulk raises the activation energy of the metallacycle formation, leading to sluggish kinetics, catalyst oxidation, and byproduct formation.
This guide provides an optimized engineering solution using electron-rich ligands (BTTAA) and thermodynamic forcing to overcome the steric barrier.
Module 1: Catalyst Architecture (The Engine)
The Problem: Steric Drag
In the catalytic cycle of CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the rate-determining step for hindered substrates is the formation of the copper-acetylide-azide metallacycle. Bulky groups prevents the azide from effectively coordinating to the copper center.
The Solution: Ligand Acceleration
You must switch from first-generation ligands (TBTA) to third-generation ligands (BTTAA ).
-
TBTA (Tris(benzyltriazolylmethyl)amine): Unstable to oxidation; slow kinetics.
-
THPTA: Water-soluble but kinetically moderate.
-
BTTAA: The "Turbo" ligand. Its electron-rich triazole arms donate density to the Cu(I) center, lowering the activation energy for metallacycle formation, effectively compensating for the steric hindrance.
Ligand Performance Comparison
| Feature | TBTA (Gen 1) | THPTA (Gen 2) | BTTAA (Gen 3) |
| Steric Tolerance | Low | Moderate | High |
| Kinetics (Hindered) | Slow | Medium | Fast |
| Oxidation Resistance | Poor | Good | Excellent |
| Solubility | Organic only | Aqueous/Organic | Aqueous/Organic |
| Biocompatibility | Low (Cytotoxic) | High | Very High |
Technical Insight: BTTAA allows for lower copper loading even with hindered substrates, reducing the risk of oxidative damage to the scaffold.
Module 2: Visualization of Logic
Workflow: Optimization Logic Tree
Figure 1: Decision matrix for selecting the correct catalytic system based on substrate sterics and alkyne substitution.
Module 3: The Optimized Protocol (High-Steric System)
Objective: Force reaction completion for a tertiary azide and a bulky alkyne.
Reagents
-
Ligand: BTTAA (50 mM in water/DMSO).
-
Reductant: Sodium Ascorbate (100 mM in water) – Make Fresh.
-
Solvent: DMSO/tBuOH/Water (High solubility required).
Step-by-Step Methodology
-
Premix Catalyst (The "Master Mix"):
-
Mix CuSO₄ and BTTAA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL Ligand) in a separate tube.
-
Why? Pre-complexation ensures the Cu(II) is protected by the ligand before it encounters the reductant or potential chelators in the substrate.
-
-
Prepare Reaction Vessel:
-
Dissolve Alkyne (1.0 equiv) and Azide (1.2 equiv) in DMSO or tBuOH/H₂O (1:1).
-
Concentration: Keep reactants high (50–100 mM). Dilution is the enemy of hindered kinetics.
-
-
Initiation:
-
Add the Cu-BTTAA complex to the reaction vessel.
-
Add Sodium Ascorbate (5 equiv relative to Cu).
-
Final Catalyst Load: For hindered systems, use 5–10 mol% Cu .
-
-
Thermodynamic Push:
-
Heat the reaction to 40–50°C .
-
Why? Steric hindrance is an entropy/enthalpy barrier. Mild heating provides the energy to cross the transition state without decomposing the stable BTTAA-Cu complex.
-
-
Monitoring:
-
Monitor via LCMS. If the reaction stalls at 50% conversion, add a second bolus of Sodium Ascorbate (oxidation of the catalyst is the likely culprit).
-
Module 4: Troubleshooting Guide
Issue 1: Reaction turns yellow/brown and precipitates.
-
Diagnosis: Formation of Copper(I)-Acetylide polymer.[5] This occurs when the ligand concentration is too low or the ligand binds too weakly (like TBTA), allowing the copper to aggregate with the alkyne.
-
Fix:
-
Switch to BTTAA (binds Cu stronger).
-
Increase Ligand:Cu ratio to 5:1 .[2]
-
Add DMSO as a co-solvent to solubilize intermediates.
-
Issue 2: Reaction stalls after 1 hour.
-
Diagnosis: Catalyst death via oxidation (Cu(I)
Cu(II)).[3] -
Fix:
-
Oxygen Exclusion: Degas solvents with N₂ or Argon.
-
Ascorbate Boost: Add another 5 equivalents of fresh Sodium Ascorbate.
-
Sacrificial Reductant: If working with proteins, add Aminoguanidine to protect side chains, though this doesn't help the click rate itself.
-
Issue 3: No product with Internal Alkyne.
-
Diagnosis: Wrong Chemistry. CuAAC cannot catalyze internal alkynes (1,2-disubstituted).[6]
-
Fix: Switch to RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition).[3][7]
FAQ: Frequently Asked Questions
Q: Can I use Copper Wire (Cu(0)) for hindered substrates? A: Generally, no. Cu(0) relies on disproportionation to generate Cu(I). The kinetics of release are often too slow to maintain the high instantaneous Cu(I) concentration needed to drive a sterically hindered reaction. Use CuSO₄/Ascorbate for robust control.
Q: I am using a tertiary azide and it is not reacting even with BTTAA. A: Tertiary azides are notoriously difficult.
-
Increase temperature to 60°C .
-
Use Microwave irradiation (10-30 mins at 60-80°C).
-
Ensure the solvent is not coordinating (avoid Pyridine or excessive Acetonitrile, which can compete with the ligand).
Q: Why is my solution turning blue? A: Blue indicates Cu(II). Your system has oxidized, and the reaction is dead. Add more ascorbate immediately. If it turns colorless/yellow again, the reaction has restarted.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.
-
Boren, B. C., et al. (2008).[6] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
stability issues with tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate in acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (a bifunctional Boc-protected amine/propargyl ether linker) under acidic conditions.
This molecule presents a unique chemoselectivity challenge: it contains an acid-labile protecting group (Boc) and an acid-sensitive functional handle (propargyl ether). Improper handling during deprotection or downstream functionalization often leads to alkyne degradation, ether cleavage, or intractable residues.
Diagnostic Data Summary
Before altering your synthetic route, analyze your crude reaction mixtures using LC-MS or NMR. Match your observations with the quantitative diagnostic data below to identify the exact mechanistic failure occurring in your flask.
| Symptom (LC-MS / NMR) | Chemical Phenomenon | Root Cause | Primary Solution |
| Mtarget + 18 Da (Appearance of methyl singlet in ¹H NMR ~2.1 ppm) | Alkyne Hydration (Ketone Formation) | Trace water in TFA acting as a nucleophile | Switch to strictly anhydrous HCl in dioxane |
| Mtarget - 38 Da (Loss of C₃H₂ fragment) | Propargyl Ether Cleavage | Prolonged exposure to strong Brønsted acids | Reduce reaction time; lower temperature |
| Mtarget - 100 Da (Prior to intentional deprotection) | Premature Boc Cleavage | Acidic workup or Lewis acidic transition metals | Buffer reactions; avoid unbuffered Cu(I) salts |
| Intractable gummy residue (Broad aliphatic signals in NMR) | Cation Polymerization | Unscavenged tert-butyl cation oligomerization | Incorporate Triisopropylsilane (TIS) |
Mechanistic Pathways & Side Reactions
To troubleshoot effectively, you must understand the competing reaction pathways occurring under acidic conditions.
Reaction pathways of the bifunctional linker under acidic conditions.
Frequently Asked Questions & Troubleshooting
Q1: I attempted a standard Boc deprotection using neat TFA, but my LC-MS shows a major byproduct with a +18 Da mass shift. What happened to my alkyne?
A: You have inadvertently hydrated your terminal alkyne into a methyl ketone. While terminal alkynes are generally stable, trifluoroacetic acid (TFA) is uniquely capable of mediating the hydration of terminal alkynes without the need for transition metal catalysts[1][2]. The reaction proceeds via the formation of an enol trifluoroacetate intermediate, which rapidly hydrolyzes to a methyl ketone in the presence of trace atmospheric moisture or water[1]. Because standard peptide cleavage cocktails often include water (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O), using these generic protocols on a propargyl ether will destroy the alkyne handle.
Solution: You must exclude water entirely. See Protocol A below for an anhydrous HCl-based approach, which avoids the specific TFA-mediated hydration pathway.
Q2: My alkyne is intact, but I am losing the entire propargyl group (mass shift of -38 Da). Why is the ether bond breaking?
A: You are experiencing acid-catalyzed ether cleavage. While ethers are generally robust, they are susceptible to cleavage in strongly acidic media[3]. The reaction is initiated by the protonation of the ether oxygen. Because the propargyl group is a primary carbon, the cleavage proceeds via an SN2 mechanism where a nucleophile (such as the trifluoroacetate anion) displaces the alcohol[3][4]. This side reaction is highly dependent on exposure time and acid concentration.
Solution: Do not leave the substrate in neat TFA for longer than 1–2 hours[3]. Monitor the reaction strictly via TLC or LC-MS and quench/evaporate immediately upon completion.
Q3: After evaporating the TFA, I am left with a thick, intractable gummy residue instead of a clean amine salt. How do I fix this?
A: The gummy residue is likely a polymer of isobutylene. The mechanism of Boc deprotection involves the protonation of the carbamate oxygen, followed by fragmentation into a tert-butyl cation and CO₂ gas[5][6]. If the highly reactive tert-butyl cation is not quenched, it can either deprotonate to form isobutylene gas or polymerize to form isobutylene oligomers, resulting in the gummy residue you observe[6].
Solution: You must use a carbocation scavenger. Triisopropylsilane (TIS) acts as an excellent hydride donor to quench the tert-butyl cation before it can polymerize[4]. See Protocol B .
Troubleshooting Workflow
Decision tree for diagnosing and resolving acidic degradation of propargyl ethers.
Validated Experimental Protocols
To ensure the integrity of the propargyl ether while successfully removing the Boc group, utilize one of the following self-validating protocols.
Protocol A: Anhydrous HCl-Mediated Deprotection (Highly Recommended)
This protocol completely avoids TFA, thereby eliminating the risk of TFA-mediated alkyne hydration.
-
Preparation: Dissolve tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Ensure the flask is purged with dry Nitrogen or Argon.
-
Acid Addition: Chill the solution to 0 °C using an ice bath. Slowly add a commercially available solution of 4M HCl in Dioxane (10.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Validation Checkpoint: At 60 minutes, take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the complete disappearance of the starting material and the appearance of the desired mass (M - 100 Da). Crucially, verify the absence of the M + 18 Da peak.
-
Workup: Once complete, concentrate the mixture under reduced pressure. To remove residual HCl and dioxane, co-evaporate with diethyl ether (3 × 10 mL). The product will precipitate as a clean, white hydrochloride salt.
Protocol B: Scavenger-Assisted TFA Deprotection (Alternative)
Use this only if HCl/Dioxane is incompatible with other functional groups in your extended molecule. We modify standard protocols by removing water to protect the alkyne.
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA and 5% Triisopropylsilane (TIS) by volume. Do not add water. [4]
-
Dissolution: Dissolve the substrate in a minimal amount of DCM (e.g., 1 mL per 100 mg of substrate).
-
Reaction: Add the cleavage cocktail (10 mL per gram of substrate) at room temperature. Stir vigorously[3].
-
Validation Checkpoint: Monitor by TLC (Ninhydrin stain for primary amines) or LC-MS every 30 minutes. Do not exceed 2 hours to prevent SN2 ether cleavage[3].
-
Workup: Immediately transfer the mixture to a rotary evaporator. Remove the bulk of the TFA under high vacuum at a bath temperature no higher than 30 °C. Precipitate the resulting TFA salt by adding ice-cold diethyl ether. Centrifuge and decant the ethereal layer to isolate the product[4].
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis [Link]
-
Boc Deprotection Mechanism - TFA Common Organic Chemistry [Link]
-
TFA-mediated alkyne hydration reaction to synthesize methyl ketones SciSpace / Asian Journal of Chemistry[Link]
-
Protecting Groups for Amines: Carbamates Master Organic Chemistry [Link]
Sources
preventing homocoupling of terminal alkynes in Sonogashira reactions
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and eliminate the homocoupling of terminal alkynes (Glaser-Hay coupling) during Sonogashira reactions.
This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind reaction failures, providing you with self-validating protocols to ensure robust, reproducible synthesis.
Mechanistic Root Cause Analysis: The Glaser-Hay Pathway
To prevent homocoupling, we must first understand its origin. The traditional Sonogashira reaction relies on a dual catalytic system: a Pd(0)/Pd(II) cycle for cross-coupling and a Cu(I) co-catalyst to form a highly nucleophilic copper acetylide intermediate[1].
However, this copper acetylide is a double-edged sword. If trace amounts of oxygen intrude into the system, Cu(I) is rapidly oxidized to Cu(II). This Cu(II) species mediates an oxidative dimerization of the terminal alkyne, yielding an undesired 1,3-diyne byproduct[2]. Because this side reaction is bimolecular with respect to the alkyne, high instantaneous concentrations of the alkyne exponentially accelerate homocoupling relative to the desired unimolecular transmetalation step.
Fig 1: Competing mechanistic pathways in the Sonogashira reaction highlighting Glaser homocoupling.
Diagnostic Logic Tree
When a 1,3-diyne byproduct is detected, follow this logic tree to isolate the kinetic or environmental failure point.
Fig 2: Diagnostic logic tree for isolating and resolving terminal alkyne homocoupling.
Quantitative Troubleshooting Matrix
Use the following data matrix to adjust your reaction parameters based on specific analytical observations.
| Analytical Symptom | Mechanistic Cause | Recommended Parameter Adjustment |
| Rapid blackening of mixture; >15% diyne by GC-MS | Excess Cu(I) accelerates oxidative dimerization and catalyst decomposition. | Reduce CuI loading to 0.5–2.0 mol% [2]. If unresolved, switch to a Cu-free protocol. |
| Diyne forms early in reaction; unreacted halide remains | High initial [Alkyne] favors bimolecular homocoupling kinetics. | Implement syringe pump addition over 2–4 hours to maintain near-zero instantaneous [Alkyne][1]. |
| Diyne increases linearly over time despite low Cu loading | Continuous O₂ intrusion oxidizes Cu(I) to Cu(II) throughout the reaction. | Perform 3x Freeze-Pump-Thaw cycles. Consider using a 10–40% H₂ in Ar reducing atmosphere[3]. |
| Unreacted alkyne dimerizes; halide conversion is <10% | Slow oxidative addition to Pd leaves the Cu-acetylide waiting and vulnerable to oxidation. | Switch from Ar-Cl/Br to Ar-I , or increase temperature by 15°C . Use electron-rich ligands (e.g., XPhos). |
Frequently Asked Questions (Mechanistic Insights)
Q1: Why is standard nitrogen sparging insufficient for preventing homocoupling? A1: Standard Schlenk lines and simple sparging often leave ppm levels of dissolved oxygen in the solvent. Because the Glaser coupling is highly sensitive to O₂, even trace amounts will catalyze the Cu(I) → Cu(II) conversion[2]. For highly sensitive substrates, rigorous Freeze-Pump-Thaw degassing is mandatory. Alternatively, utilizing a reducing atmosphere (e.g., 10-40% H₂ diluted in N₂ or Ar) actively reduces trace oxygen in situ, suppressing homocoupling yields to below 2%[3].
Q2: How does the kinetics of alkyne addition influence the byproduct ratio?
A2: The desired transmetalation step to Palladium is unimolecular with respect to the alkyne, while the Glaser homocoupling is bimolecular (rate
Q3: What are the most reliable alternatives if I must eliminate Copper entirely? A3: Copper-free Sonogashira protocols bypass the problematic Cu-acetylide intermediate entirely. Recent state-of-the-art methods utilize Pd-Pd transmetalation, where two distinct Palladium catalysts synergistically activate the halide and the alkyne without the need for copper[4]. Alternatively, Gold(I) co-catalysts (e.g., AuCl(PPh3)) provide excellent alkynophilicity and facilitate transmetalation without promoting oxidative dimerization[5].
Q4: How can I handle highly volatile or reactive alkynes that are prone to homocoupling? A4: Mask the terminal alkyne with a trimethylsilyl (TMS) protecting group and perform a CsF-mediated in-situ desilylation[6]. CsF slowly cleaves the TMS group, releasing the free alkyne into the reaction mixture at a controlled, extremely low rate. This mimics a syringe pump at the molecular level, preventing the buildup of free alkyne and eliminating homocoupling[6].
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the procedure includes a built-in checkpoint to confirm success before you waste valuable reagents.
Protocol A: The Freeze-Pump-Thaw Degassing Method
Purpose: Absolute removal of dissolved oxygen to prevent Cu(I) oxidation.
-
Transfer your reaction solvent (containing the amine base) into a Schlenk flask equipped with a robust Teflon stopcock.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Open the stopcock to the high-vacuum line for 3–5 minutes to evacuate the headspace.
-
Close the stopcock and remove the flask from the liquid nitrogen. Allow it to thaw completely in a room-temperature water bath.
-
Validation Checkpoint: During the final thaw cycle, observe the liquid closely. The complete absence of rising gas bubbles confirms successful degassing. If bubbles form as the solvent melts, oxygen is still present; repeat steps 2-4.
-
Backfill the flask with ultra-pure Argon (or a 10% H₂/Ar mixture)[3].
Protocol B: Syringe-Pump Alkyne Addition Workflow
Purpose: Kinetic suppression of bimolecular homocoupling.
-
Set up the reaction vessel with the aryl halide (1.0 equiv), Pd catalyst (2-5 mol%), CuI (1 mol%), and degassed solvent/base under Argon. Heat to the desired reaction temperature.
-
Dissolve the terminal alkyne (1.2 equiv) in 2-3 mL of degassed solvent in a gas-tight syringe.
-
Mount the syringe on a programmable syringe pump and insert the needle through the reaction septum.
-
Set the pump to deliver the alkyne solution continuously over a period of 3 hours.
-
Validation Checkpoint: Sample the reaction mixture at
and analyze via GC-MS. The concentration of the free terminal alkyne must be nearly undetectable, while the cross-product peak should be growing steadily. If free alkyne is accumulating, the oxidative addition of your halide is too slow; decrease the syringe pump rate by 50%.
Protocol C: CsF-Mediated In-Situ Desilylation (Copper-Free)
Purpose: Complete elimination of copper while maintaining low free-alkyne concentration[6].
-
To an oven-dried vial, add PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and CsF (2.0 equiv).
-
Add the aryl bromide (1.0 equiv) and the TMS-protected alkyne (1.2 equiv).
-
Inject a degassed mixture of Triethylamine, Water, and PEG 200 (as a phase transfer catalyst).
-
Seal the vial under Argon and heat to 80°C.
-
Validation Checkpoint: Monitor the TMS-alkyne vs. free alkyne ratio via GC-MS after 1 hour. The deprotected free alkyne intermediate should never exceed 5% relative area. If the free alkyne spikes above 5%, the desilylation is outpacing the Pd-transmetalation; lower the reaction temperature by 10°C to re-synchronize the catalytic cycles.
References
-
Panda, B., & Sarkar, T. K. (2013). "Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides." Synthesis, 45, 817-829.[Link]
-
Capani, J. S., Cochran, J. E., & Liang, J. C. (2019). "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." The Journal of Organic Chemistry, 84(14), 9378-9384.[Link]
-
Mironov, et al. (2020). "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters.[Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2004). "Sonogashira Coupling Reaction with Diminished Homocoupling." The Journal of Organic Chemistry, 69(17), 5760-5763.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
incomplete Boc deprotection what to do
Advanced Troubleshooting Guide: Resolving Incomplete Boc Deprotection in Peptide and Organic Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete tert-butyloxycarbonyl (Boc) deprotection. While standard protocols (e.g., 20–50% Trifluoroacetic acid in Dichloromethane) are widely taught, they often fail when applied to sterically hindered substrates, aggregated solid-phase peptide synthesis (SPPS) resins, or moisture-contaminated systems.
This guide bridges the gap between textbook chemistry and real-world troubleshooting. By understanding the mechanistic causality behind these failures, we can implement self-validating protocols that drive your deprotection to quantitative yields.
Diagnostic Workflow
Caption: Logical diagnostic workflow for resolving incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why does my Boc deprotection stall even when using standard TFA/DCM conditions? Causality: Incomplete deprotection is rarely a failure of the acid itself, but rather a failure of accessibility or thermodynamics. In SPPS, peptides with strong secondary structures (like beta-sheets) can aggregate, preventing the TFA from penetrating the resin matrix[1]. In solution-phase chemistry, bulky side chains sterically hinder the protonation of the carbamate oxygen. Furthermore, if your TFA is old, it may have absorbed atmospheric moisture; water acts as a weak base, buffering the acid and drastically reducing the reaction rate[2].
Q2: How do I differentiate between incomplete deprotection and side-reaction byproducts?
Causality: During Boc cleavage, a highly reactive tert-butyl cation (
Q3: Standard TFA is failing. What are the most authoritative alternative reagents? Causality: When TFA is insufficiently acidic or causes poor resin swelling, you must alter the thermodynamic driving force.
-
4M HCl in 1,4-Dioxane: HCl provides a stronger acidic environment than TFA. Dioxane coordinates well, and the byproduct is a highly crystalline hydrochloride salt, which often precipitates directly out of solution, driving the reaction forward via Le Chatelier's principle[4][5].
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): A powerful Lewis acid that bypasses standard Brønsted acid pathways. It is highly effective for sterically hindered amines and operates under milder, non-hydrolytic conditions[6].
Quantitative Data Presentation
The following table summarizes the key quantitative and qualitative differences between deprotection strategies to aid in your experimental design:
| Reagent System | Typical Concentration | Reaction Time | Key Advantages | Common Byproducts / Risks |
| TFA / DCM | 20–50% (v/v) | 30–120 min | Standard, volatile, easy to remove | |
| HCl / 1,4-Dioxane | 4M | 30–60 min | Highly crystalline salt precipitation | Incompatible with acid-sensitive esters |
| TMSOTf / Lutidine | 1–2 equiv | 1–2 hours | Bypasses standard Brønsted pathways | Silyl ether formation on free hydroxyls |
| Thermal (Water) | Neat (100 °C) | 10–15 min | Green chemistry, no acid required | Thermal degradation of sensitive substrates |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized TFA/DCM Deprotection with Cation Scavengers (SPPS)
Use this when standard SPPS deprotection leaves residual +100.12 Da mass peaks.
-
Resin Swelling: Suspend the peptide-resin in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.
-
Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water (v/v). Causality: TIS traps the
-butyl cation, preventing the +56 Da alkylation of Trp/Met/Cys. -
Deprotection: Drain the DCM. Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Isolation: Filter the resin, collect the filtrate, and precipitate the crude peptide by adding the filtrate dropwise to cold (-20 °C) diethyl ether.
-
Self-Validation Check: Centrifuge the precipitate and analyze via LC-MS. A complete reaction will show the exact target mass. If a +100.12 Da peak persists, the sequence is severely aggregated; proceed to double-coupling or heat-assisted deprotection.
Protocol 2: Aggressive Solution-Phase Deprotection using 4M HCl in 1,4-Dioxane
Use this for sterically hindered amines where TFA stalls.
-
Substrate Preparation: Dissolve the Boc-protected amine (1.0 equiv) in a minimal volume of anhydrous 1,4-Dioxane (or Methanol if solubility is poor).
-
Acid Addition: Slowly add 4M HCl in 1,4-Dioxane (5.0 to 10.0 equiv) at room temperature under nitrogen.
-
Reaction Monitoring: Stir for 30–60 minutes. Note: Do not run this in a closed system, as decarboxylation generates
gas. -
Self-Validation Check: The reaction is self-indicating. As the Boc group is cleaved, the resulting free amine protonates to form an amine hydrochloride salt. Because this salt is highly polar, it will typically precipitate directly out of the less polar dioxane solution as a white crystalline solid.
-
Isolation: Filter the precipitate, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 3: Mild Lewis Acid-Mediated Deprotection using TMSOTf
Use this for substrates containing highly acid-sensitive functional groups.
-
Substrate Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM under an inert argon atmosphere. Cool to 0 °C.
-
Base Addition: Add 2,6-Lutidine (1.5 equiv) to act as a mild, non-nucleophilic acid scavenger.
-
Lewis Acid Addition: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 equiv).
-
Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature for 1 hour.
-
Quenching & Validation: Quench the reaction with saturated aqueous
. Extract with DCM, dry over , and concentrate. Validate the free amine presence via TLC (Ninhydrin stain will turn deep purple/yellow).
References
- BenchChem Technical Support Team. Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem. Verify Source
- BenchChem Technical Support Team. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem. Verify Source
- BenchChem Technical Support Team. Overcoming challenges in the deprotection of Boc-His(Boc)-OH. BenchChem. Verify Source
- Chankeshwara, S. V., et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Verify Source
- BenchChem Technical Support Team. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem. Verify Source
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Verify Source
Sources
Technical Support Center: Post-Conjugation Purification
Welcome to the technical support center for post-conjugation purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the critical step of removing unreacted linkers after a conjugation reaction. Here, we will explore the underlying principles of common purification techniques, offer detailed troubleshooting guides in a Q&A format, and provide validated protocols to enhance the success of your experiments.
The Critical Importance of Removing Unreacted Linkers
In the field of bioconjugation, creating a stable and effective conjugate—such as an antibody-drug conjugate (ADC)—is only half the battle. The subsequent purification step, specifically the removal of unreacted linkers and other small molecules, is paramount for several reasons:
-
Ensuring Accurate Characterization: Residual small molecules can interfere with analytical techniques used to determine the drug-to-antibody ratio (DAR) and other critical quality attributes of the conjugate.
-
Preventing Toxicity: Free, unreacted cytotoxic drugs or linkers can lead to off-target toxicity in preclinical and clinical studies.
-
Improving Stability: Unreacted linkers can sometimes react with the conjugate over time, leading to aggregation or altered properties.[1]
-
Regulatory Compliance: For therapeutic applications, regulatory agencies require stringent purity profiles, necessitating the thorough removal of all process-related impurities.
This guide will focus on the most common and effective methods for removing these small molecule impurities: Size Exclusion Chromatography (SEC), Dialysis and Tangential Flow Filtration (TFF), and Precipitation.
Method Selection: A Comparative Overview
Choosing the right purification method depends on several factors including the scale of your reaction, the properties of your conjugate, and the required level of purity. The table below provides a high-level comparison to guide your decision-making process.
| Method | Principle | Typical Scale | Speed | Key Advantage | Potential Issues |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[2][3] | Lab Scale (mg to g) | Fast (minutes to hours) | High resolution and excellent for desalting. | Sample dilution, potential for protein aggregation on the column.[3] |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[4][5][6] | Lab to Pilot Scale (µg to g) | Slow (hours to days) | Gentle on the sample, simple setup.[4] | Time-consuming, potential for sample loss due to non-specific binding to the membrane. |
| Tangential Flow Filtration (TFF) | Size-based separation using parallel flow across a membrane to prevent fouling.[7][8][9] | Pilot to Process Scale (g to kg) | Fast (hours) | Highly scalable, efficient for large volumes, and allows for simultaneous concentration.[8][10] | Requires specialized equipment, potential for shear stress on the protein. |
| Precipitation | Altering solvent conditions to reduce the solubility of the protein conjugate.[11][12] | Lab to Process Scale | Fast (hours) | Simple, cost-effective for bulk purification.[11] | Can lead to protein denaturation, requires careful optimization to avoid co-precipitation of impurities.[13] |
Troubleshooting Guide: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with porous beads.[2][3] Larger molecules like the conjugated antibody are excluded from the pores and elute first, while smaller molecules like unreacted linkers enter the pores and have a longer path, thus eluting later.[2][3]
SEC Workflow
Caption: A typical workflow for purifying a bioconjugate using Size Exclusion Chromatography.
SEC FAQs & Troubleshooting
Q1: My conjugate peak is broader than expected, and the resolution from the unreacted linker peak is poor. What could be the cause?
-
Possible Cause 1: Suboptimal Flow Rate. A flow rate that is too high can reduce the interaction time with the resin, leading to decreased resolution.
-
Troubleshooting Step: Reduce the flow rate. For high-resolution fractionation, a lower flow rate is generally recommended.[14] Consult the column manufacturer's guidelines for the optimal linear flow rate.
-
-
Possible Cause 2: Sample Overload. Loading too large a sample volume can lead to band broadening.
-
Troubleshooting Step: Reduce the sample volume. For fractionation, the sample volume should typically not exceed 2-5% of the total column volume.[14]
-
-
Possible Cause 3: Inappropriate Column Size. The column may be too short for the required separation.
-
Troubleshooting Step: Increase the column length. A longer bed height generally provides better resolution.[14]
-
Q2: I am observing a significant loss of my conjugate during the SEC run. Why is this happening?
-
Possible Cause 1: Non-specific Binding. The conjugate may be interacting with the chromatography resin.
-
Troubleshooting Step: Modify the mobile phase. Increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) can often minimize non-specific ionic interactions. Also, ensure the pH of the mobile phase is not close to the isoelectric point (pI) of the protein, which can increase the risk of precipitation and binding.[15]
-
-
Possible Cause 2: Aggregation. The conjugate may be aggregating and precipitating on the column.
-
Troubleshooting Step: Analyze the collected fractions for aggregates using techniques like Dynamic Light Scattering (DLS). If aggregation is confirmed, consider optimizing the buffer conditions (pH, ionic strength, excipients) to improve protein stability.[15] It may also be beneficial to perform the chromatography at a lower temperature (e.g., 4°C) if the protein is temperature-sensitive.
-
Q3: How can I confirm that I have successfully removed the unreacted linker?
-
Analytical Approach: The most common method is to analyze the collected fractions using High-Performance Liquid Chromatography (HPLC), often with a UV detector set to a wavelength where the linker or drug has a strong absorbance. A clean conjugate peak with no trailing shoulder corresponding to the linker's elution time indicates successful separation. Mass spectrometry can also be used for definitive identification.[16][17]
Troubleshooting Guide: Dialysis and Tangential Flow Filtration (TFF)
Dialysis and TFF are both membrane-based separation techniques that rely on the principle of separating molecules based on size.[18]
-
Dialysis: This is a passive process where a semi-permeable membrane with a specific molecular weight cut-off (MWCO) allows small molecules to diffuse from a region of high concentration (the sample) to a region of low concentration (the dialysis buffer or dialysate), driven by the concentration gradient.[4][5][6]
-
TFF: In contrast to the static nature of dialysis, TFF is a dynamic process where the sample solution flows tangentially across the surface of the membrane.[7][9] This cross-flow prevents the build-up of molecules on the membrane surface, a phenomenon known as concentration polarization, which can lead to fouling.[7]
Dialysis/TFF Decision Tree
Caption: A decision tree to help select between TFF and Dialysis based on sample volume and time constraints.
Dialysis & TFF FAQs & Troubleshooting
Q1: My dialysis is taking a very long time, and I'm not seeing efficient removal of the linker. What can I do?
-
Possible Cause 1: Insufficient Dialysate Volume. The concentration gradient is the driving force for diffusion.[4] If the volume of the dialysis buffer is too small, the concentration of the small molecules outside the dialysis bag will quickly equilibrate with the concentration inside, stopping the net diffusion.
-
Troubleshooting Step: Increase the volume of the dialysate. A general rule of thumb is to use a dialysate volume that is at least 100 times the sample volume. Perform multiple buffer changes (e.g., after 2-4 hours, and then overnight) to re-establish the concentration gradient.[6]
-
-
Possible Cause 2: Inappropriate MWCO. The molecular weight cut-off of the dialysis membrane may be too close to the molecular weight of the unreacted linker.
-
Troubleshooting Step: Choose a membrane with an MWCO that is significantly larger than the molecular weight of the linker but at least 3-5 times smaller than the molecular weight of your conjugate to ensure retention of the desired product.[18]
-
-
Possible Cause 3: Lack of Agitation. Without stirring, a layer of solution with a high concentration of the small molecule can form along the outside of the dialysis membrane, slowing down diffusion.
-
Troubleshooting Step: Gently stir the dialysis buffer throughout the process to ensure a uniform concentration and maximize the diffusion rate.
-
Q2: During TFF, my permeate flow rate is decreasing over time, and I'm concerned about membrane fouling.
-
Possible Cause 1: High Transmembrane Pressure (TMP). Excessive pressure can force the protein conjugate against the membrane, leading to concentration polarization and fouling.
-
Troubleshooting Step: Optimize the TMP. Perform a TMP excursion study to determine the optimal pressure that provides a good permeate flow rate without causing significant fouling.[19]
-
-
Possible Cause 2: High Protein Concentration. A very concentrated feed solution is more prone to fouling.
-
Troubleshooting Step: If possible, dilute the feed solution before starting the TFF process. You can always re-concentrate the sample at the end of the diafiltration (buffer exchange) process.[19]
-
-
Possible Cause 3: Incompatible Membrane Material. The membrane material may be interacting with your conjugate.
-
Troubleshooting Step: TFF membranes are available in various materials (e.g., polyethersulfone, regenerated cellulose). Ensure the chosen membrane is compatible with your protein and any organic solvents used in the conjugation reaction.[19]
-
Protocol: Standard Dialysis for Unreacted Linker Removal
-
Membrane Preparation: Cut the required length of dialysis tubing and hydrate it in deionized water for at least 30 minutes to remove any preservatives.[18]
-
Sample Loading: Secure one end of the tubing with a clip. Pipette your conjugation reaction mixture into the tubing, leaving some headspace to allow for potential sample dilution.
-
Sealing: Secure the other end of the tubing with a second clip, ensuring there are no leaks.
-
Dialysis: Place the sealed dialysis bag into a beaker containing the dialysis buffer (at least 100x the sample volume). Place the beaker on a magnetic stir plate with a stir bar and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer after 2-4 hours, and then again for an overnight dialysis. A third buffer change may be necessary for complete removal of the unreacted linker.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your purified conjugate.
Troubleshooting Guide: Precipitation
Precipitation is a technique that involves adding a substance (e.g., a salt like ammonium sulfate, or an organic solvent like acetone) to reduce the solubility of the protein conjugate, causing it to precipitate out of the solution.[11][12][13] The precipitate can then be collected by centrifugation.
Precipitation FAQs & Troubleshooting
Q1: I tried precipitating my conjugate with ammonium sulfate, but the recovery is very low.
-
Possible Cause 1: Incorrect Salt Concentration. Each protein has a unique solubility profile. Too little salt will not cause precipitation, while too much may be difficult to resolubilize.
-
Troubleshooting Step: Perform a small-scale titration to determine the optimal ammonium sulfate concentration for your specific conjugate. Start with a lower concentration (e.g., 30% saturation) and gradually increase it, analyzing the supernatant and the pellet at each step.
-
-
Possible Cause 2: Incomplete Precipitation. The incubation time may have been too short.
-
Troubleshooting Step: Increase the incubation time after adding the precipitating agent. Gentle stirring during this time can also help promote precipitation.
-
Q2: After resolubilizing the pellet, I see a lot of aggregation.
-
Possible Cause: Denaturation. The precipitation method, especially with organic solvents or acids, may have denatured your protein.[13]
-
Troubleshooting Step: If using an organic solvent, ensure the procedure is performed at a low temperature (e.g., -20°C or 4°C) to minimize denaturation.[20] When resolubilizing the pellet, use a buffer that is optimized for your protein's stability (correct pH, ionic strength, and potentially containing stabilizing excipients). Gentle resuspension is key; avoid vigorous vortexing.
-
Advanced Purification Strategies
For particularly challenging separations, such as separating conjugates with different drug-to-antibody ratios (DARs) or removing linker-related impurities that are similar in size to the conjugate, more advanced chromatographic techniques may be necessary.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[21][22] In the context of ADCs, the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody. By using a high salt concentration to promote hydrophobic interactions with the column resin and then eluting with a decreasing salt gradient, it is possible to separate different DAR species and remove certain impurities.[21][23][24]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[25][26][27] The conjugation of a linker and drug can alter the isoelectric point (pI) of the antibody. This change in charge can be exploited to separate the conjugated antibody from the unconjugated antibody using either cation or anion exchange chromatography.[28]
This technical support guide provides a foundation for troubleshooting common issues encountered during the removal of unreacted linkers. Successful bioconjugation relies not only on an efficient reaction but also on a robust and well-optimized purification strategy.
References
-
Dialysis (chemistry) - Wikipedia. Wikipedia. Available from: [Link]
-
Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. (n.d.). Available from: [Link]
-
Single pass tangential flow filtration to debottleneck downstream processing for therapeutic antibody production. (2012, April 15). PubMed. Available from: [Link]
-
Troubleshooting Guides - Creative Biolabs. (2024, November 7). Creative Biolabs. Available from: [Link]
-
What is tangential flow filtration? | tff filtration vs ultrafiltration - Rocker. Rocker. Available from: [Link]
-
Size Exclusion Chromatography for Protein Purification - Mtoz Biolabs. Mtoz Biolabs. Available from: [Link]
-
The vital role of Tangential Flow Filtration in the Pharmaceutical and Life Science industries. (2024, June 12). Available from: [Link]
-
Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis - YouTube. (2020, November 28). YouTube. Available from: [Link]
-
Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments. Springer Nature. Available from: [Link]
-
Bioconjugation Chemistry: Challenges and Solutions - kbDNA. (2022, December 1). kbDNA. Available from: [Link]
-
Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis | American Pharmaceutical Review. (2015, July 31). American Pharmaceutical Review. Available from: [Link]
-
Size-Exclusion Chromatography for Preparative Purification of Biomolecules. (2020, November 12). BioPharm International. Available from: [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Purification of Proteins and Antibodies via Ion Exchange Chromatography. (n.d.). Available from: [Link]
-
Hydrophobic Interaction Chromatography: Understanding its principle and usage. (2024, January 10). Available from: [Link]
-
Ion Exchange Chromatography in Monoclonal Antibodies Purification - Mabion. Mabion. Available from: [Link]
-
Antibody Conjugation Troubleshooting - Bio-Techne. Bio-Techne. Available from: [Link]
-
Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Purification of Antibodies Using Ion-Exchange Chromatography. (n.d.). Available from: [Link]
-
Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates | LCGC International. (2024, January 10). LCGC International. Available from: [Link]
-
What is an easy and efficient way to remove unreacted peg and drug after formation of peg-drug conjugate from reaction mixture? | ResearchGate. (2019, May 28). ResearchGate. Available from: [Link]
-
Protein Purification Techniques and Methods | Sino Biological. Sino Biological. Available from: [Link]
-
Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method - MDPI. (2021, October 11). MDPI. Available from: [Link]
-
Protein precipitation - Wikipedia. Wikipedia. Available from: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process | ACS Omega. (2019, May 22). ACS Omega. Available from: [Link]
-
Protein Precipitation Methods for Proteomics - Bio-Synthesis. (2014, September 4). Bio-Synthesis. Available from: [Link]
-
Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Principals of various protein precipitation methods - BQC - Bioquochem. (2021, October 4). Bioquochem. Available from: [Link]
-
How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC? | ResearchGate. (2019, March 22). ResearchGate. Available from: [Link]
-
Conjugate, clean-up, & characterize ADCs on Unagi & Stunner | Unchained Labs. Unchained Labs. Available from: [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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- 7. repligen.com [repligen.com]
- 8. rocker.com.tw [rocker.com.tw]
- 9. The vital role of Tangential Flow Filtration in the Pharmaceutical and Life Science industries [niras.com]
- 10. Single pass tangential flow filtration to debottleneck downstream processing for therapeutic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Protein precipitation - Wikipedia [en.wikipedia.org]
- 13. bioquochem.com [bioquochem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 19. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 20. Protein Precipitation Methods for Proteomics [biosyn.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. bio-works.com [bio-works.com]
- 23. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 25. ymc.co.jp [ymc.co.jp]
- 26. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 27. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 28. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Senior Scientist’s Guide to Boc Deprotection Analysis: Beyond the Basics
Topic: Confirming Successful Boc Deprotection by Mass Spectrometry Content Type: Publish Comparison Guide
Introduction: The Hidden Complexity of a "Simple" Reaction
In the high-throughput world of drug discovery and peptide synthesis, the removal of the tert-butyloxycarbonyl (Boc) protecting group is often treated as trivial—a splash of Trifluoroacetic Acid (TFA), a wait, and a rotavap. However, assuming success based on a "disappeared spot" on a TLC plate is a common source of downstream failure. Incomplete deprotection or, worse, tert-butylation of nucleophilic side chains can remain invisible until late-stage purification, wasting weeks of effort.
This guide objectively compares analytical methodologies and establishes Mass Spectrometry (MS) as the superior tool for rapid, quantitative confirmation, provided specific protocols are followed to mitigate ion suppression.
The Analytical Challenge: Why Standard Methods Fail
While Thin Layer Chromatography (TLC) is the industry standard for quick checks, it suffers from a critical blind spot in Boc chemistry:
-
Lack of Chromophore Change: The Boc group itself has negligible UV absorbance. Removing it rarely shifts the
significantly enough to distinguish the free amine from the TFA salt of the amine in complex mixtures. -
False Positives: A "streaking" baseline spot often interpreted as the deprotected amine salt can actually be a supramolecular aggregate of the starting material.
Comparative Analysis: MS vs. Alternatives
The following table contrasts the operational viability of MS against traditional characterization methods.
| Feature | Mass Spectrometry (ESI-MS) | TLC (Stain/UV) | HPLC/UPLC | |
| Primary Signal | Mass-to-Charge ( | Proton Environment | Polarity ( | Retention Time |
| Speed | < 2 mins (Direct Injection) | 15–30 mins (Workup req.) | 5–10 mins | 10–20 mins |
| Sensitivity | High (Picomole range) | Low (Milligram range) | Moderate | High |
| Definitive? | Yes (Molecular Weight) | Yes (Structural) | No (Qualitative) | Yes (with Standards) |
| Key Limitation | TFA Ion Suppression | TFA Salt Broadening | Ambiguous Staining | Method Dev. Required |
| Best For | In-process monitoring | Final purity characterization | Quick qualitative check | Quantitative purity |
Mass Spectrometry Strategy: The "Minus 100" Rule
The core of confirming Boc removal lies in tracking specific mass shifts. Unlike other protecting groups that leave complex fragments, Boc deprotection follows a predictable stoichiometry.
The Mechanism of Mass Loss
The deprotection uses acid (TFA or HCl) to protonate the carbamate, releasing the tert-butyl cation (
-
Starting Mass:
-
Deprotected Mass:
-
Net Mass Change:
Crucial Insight: You are not just looking for the loss of the Boc group (
The "Plus 56" Warning: Identifying Scavenger Failure
A major advantage of MS over NMR is the detection of "returned" alkylation. The released tert-butyl cation is an electrophile. If not quenched by scavengers (e.g., Triisopropylsilane, TIS), it will attack nucleophilic residues (Trp, Tyr, Met, Cys).
-
Artifact Signal:
(Addition of )[1] -
Diagnosis: If you see
, your deprotection worked, but your scavenging failed.
Visualizing the Logic
The following diagram illustrates the decision-making process for interpreting MS data during Boc deprotection.
Caption: Logical workflow for interpreting ESI-MS spectra during Boc deprotection monitoring.
Experimental Protocol: The Self-Validating "Dilute & Shoot" System
Directly injecting a TFA-rich reaction mixture into a Mass Spectrometer is a recipe for signal suppression (and a dirty source). This protocol utilizes a high-dilution strategy to overcome the "TFA blackout" effect.
Reagents
-
Reaction Matrix: Substrate in DCM/TFA (e.g., 2:1 ratio).
-
Quench/Diluent: 50% Acetonitrile (MeCN) in Water + 0.1% Formic Acid.
Step-by-Step Methodology
-
Sampling: Dip a glass capillary into the reaction mixture. You need less than 1
L. -
First Dilution (The Quench): Dispense the capillary content into a vial containing 1 mL of Methanol .
-
Why: Methanol helps solvate the organic cation and prevents immediate precipitation of the salt.
-
-
Second Dilution (The MS Prep): Take 10
L of the First Dilution and add it to 990 L of the Quench/Diluent .-
Why: This 1:100 dilution reduces the TFA concentration to <0.05%, preventing it from suppressing ionization in the ESI source.
-
-
Injection: Inject 5
L into the ESI-MS (flow rate 0.3 mL/min). -
Analysis: Scan range
100–1000 (positive mode).
Data Interpretation Table
| Observed Ion ( | Interpretation | Action Required |
| Starting Material. Reaction has not started or failed. | Check acid quality. Ensure anhydrous conditions if using HCl/Dioxane. | |
| Target Product. Successful deprotection. | Proceed to workup. | |
| Carbamic Acid Intermediate. Incomplete decarboxylation. | Allow reaction to warm to RT or sonicate briefly to drive off | |
| CRITICAL FAIL. Repeat reaction with added scavengers (e.g., TIS, EDT). |
Advanced Troubleshooting: The "Ghost" Mass
Occasionally, researchers observe a mass of
-
Cause: Even in acidic conditions, sodium adducts can form if the glassware was washed with sodium-based detergents or if the solvent is stored in soda-lime glass.
-
Verification: Add a drop of dilute
. If the peak shifts to Da (K vs Na difference), it is a salt adduct, not a covalent modification.
Pathway Visualization: The Fate of the tert-Butyl Cation
Caption: Mechanistic pathway showing the divergence between successful scavenging (Isobutene) and side-reaction (Alkylation).[2][3]
References
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]
-
American Chemical Society (ACS). (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC). Analytical Methods. Retrieved from [Link]
Sources
how to quantify the degree of protein labeling with an alkyne linker
Executive Summary: The "Invisible Handle" Challenge
The incorporation of alkyne linkers (e.g., propargyl groups, strained alkynes like DBCO) into proteins is a cornerstone of bioorthogonal chemistry. However, quantifying the Degree of Labeling (DOL) for these handles presents a unique analytical challenge: alkynes are non-chromophoric . Unlike fluorophores or UV-active haptens, an alkyne linker does not absorb significantly at 280 nm or visible wavelengths, rendering standard Beer-Lambert law calculations impossible without secondary derivatization.
This guide objectively compares the three validated methodologies to quantify alkyne-protein DOL, ranging from the gold-standard accuracy of Mass Spectrometry to the accessibility of Fluorogenic Click Assays.
Decision Matrix: Selecting the Right Methodology
Before proceeding to protocols, select the method that aligns with your instrumentation and accuracy requirements.
Figure 1: Decision matrix for selecting a quantification strategy based on resource availability and linker chemistry.
Method A: Intact Protein LC-MS (The Gold Standard)
Principle: Intact Liquid Chromatography-Mass Spectrometry (LC-MS) is the only method that provides a direct measurement of DOL without requiring a secondary chemical reaction. It resolves the protein population into distinct species: unlabeled (n=0), singly labeled (n=1), doubly labeled (n=2), etc.
Experimental Protocol
1. Sample Preparation:
-
Desalting: Buffer exchange the protein (10–20 µg) into an MS-compatible buffer (e.g., 0.1% Formic Acid in water) using a Zeba™ Spin Desalting Column or C4 ZipTip. Non-volatile salts (NaCl, PBS) must be removed to prevent signal suppression.
-
Concentration: Target a final concentration of 0.1–0.5 mg/mL.
2. LC-MS Acquisition:
-
Column: C4 or C8 Reverse Phase column (e.g., Agilent PLRP-S, 1000 Å pore size).
-
Gradient: 5% to 90% Acetonitrile with 0.1% Formic Acid over 10–15 minutes.
-
Ionization: ESI-TOF (Time-of-Flight) or Orbitrap in positive ion mode.
3. Data Analysis (Deconvolution): Raw m/z spectra contain a charge state envelope. Use deconvolution software (e.g., MaxEnt1, BioPharma Finder) to convert m/z to zero-charge mass.
Calculation of DOL: The DOL is the weighted average of the labeled species intensities.
- = Number of alkyne labels (0, 1, 2...)
-
= Intensity (Peak Area or Height) of the species with
labels.
Pros & Cons
| Feature | Verdict |
| Accuracy | Highest. Distinguishes between 90% mono-labeled vs. 45% di-labeled + 45% unlabeled. |
| Artifacts | Minimal. No secondary reaction required. |
| Throughput | Medium. Requires ~20 min per sample. |
| Cost | High (Instrument capital). |
Method B: Fluorogenic Click-Conjugation (The Accessible Alternative)
Principle: Since the alkyne is invisible, it is reacted with an Azide-Fluorophore (e.g., Azide-Cy5) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting fluorescence is measured and correlated to a standard curve.[1]
Critical Requirement: The "Click" reaction must be driven to near 100% efficiency using excess reagents, or the DOL will be underestimated.
Experimental Protocol
1. The Click Reaction: Prepare the following reaction mix (50 µL total volume):
-
Protein-Alkyne: 10–50 µM final conc.
-
Reporter: Azide-Fluorophore (e.g., Azide-TAMRA), 5–10x molar excess over alkyne.
-
Catalyst: CuSO4 (1 mM) premixed with THPTA ligand (5 mM) to protect the protein from oxidation.
-
Reductant: Sodium Ascorbate (5 mM), added last to initiate reaction.
-
Incubation: 1 hour at Room Temperature in the dark.
2. Removal of Excess Dye (Crucial Step): Unreacted Azide-Fluorophore will dominate the signal. Remove it via:
-
Acetone Precipitation: (Preferred) Precipitates protein; free dye stays in supernatant.
-
Dye Removal Columns: (e.g., Pierce Dye Removal Resin).
-
Spin Filtration: (Amicon Ultra 10k MWCO) – requires multiple washes.
3. Quantification:
-
Absorbance/Fluorescence: Measure A_max of the fluorophore (e.g., 555 nm for TAMRA) using a Nanodrop or plate reader.
-
Correction: Use the Beer-Lambert Law.
Note: Determine [Protein] using A280, correcting for the fluorophore's contribution (CF) to A280: .
Workflow Diagram
Figure 2: Workflow for Fluorogenic Click-Conjugation. Step 2 is the most common source of error.
Method C: Indirect Thiol Quantification (The Rapid Screen)
Applicability: Only valid if the alkyne linker was attached to Cysteine residues (e.g., using Iodoacetamide-Alkyne).
Principle: Instead of measuring the alkyne, you measure the disappearance of free thiols. If a protein has 2 free cysteines and the assay shows 0 free cysteines after reaction, the DOL is assumed to be 2.
Experimental Protocol (Ellman's Assay)
-
Reagent: DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)).
-
Reaction: Mix labeled protein with DTNB in Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Measurement: Measure Absorbance at 412 nm.
-
Calculation:
Pros & Cons
-
Pros: Very cheap, no special equipment needed.
-
Cons: Indirect. Does not prove the alkyne is attached, only that the cysteine is blocked (could be oxidized or blocked by a contaminant). Assumes 100% reaction specificity.
Comparative Analysis Summary
| Metric | Intact LC-MS | Fluorogenic Click Assay | Indirect Thiol Assay |
| Measurement Type | Direct (Mass Shift) | Indirect (Reporter) | Indirect (Substrate Loss) |
| Precision | High (± 0.1 label) | Medium (± 0.3 label) | Low (± 0.5 label) |
| Sample Requirement | 10–20 µg | 50–100 µg | 50–100 µg |
| Throughput | Low/Medium | High (Plate reader) | High |
| Major Limitation | Equipment cost/access | Purification efficiency | Specificity to Cys only |
References
-
Agilent Technologies. (2017). LCMS Based Quantitation of Intact Proteins for Bioanalytical Applications. Retrieved from
-
Thermo Fisher Scientific. A comparison of protein detection and quantification techniques. Retrieved from
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. (Describes the use of Azide-Fluorophores for quantifying alkyne-labeled proteomes).
-
G-Biosciences. How To Determine Degree of Protein Labeling. Retrieved from
- Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.
Sources
Beyond Boc: Advanced Amine Protection Strategies for Complex Bioconjugation
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The tert-butyloxycarbonyl (Boc) group has historically been the cornerstone of amine protection in peptide synthesis and bioconjugation[1]. However, its reliance on highly acidic deprotection conditions—such as trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (HF)—presents a critical bottleneck in modern drug development[2]. Strong acids can induce the hydrolysis of delicate glycosidic linkages, degrade thioesters, and irreversibly denature sensitive protein structures[3].
As bioconjugates become increasingly complex, incorporating acid-labile payloads, targeting ligands, and multifunctional linkers, the need for orthogonal, mild alternatives to Boc is paramount[4]. This guide provides a rigorous mechanistic and practical comparison of the premier alternatives to Boc protection: Fmoc, Alloc, Cbz, and Photocleavable groups.
Mechanistic Evaluation of Boc Alternatives
Fmoc (Fluorenylmethyloxycarbonyl): The Base-Labile Standard
Fmoc is widely adopted in solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation due to its true orthogonality to acid-labile side-chain protections[1][2].
-
Causality of Deprotection: Fmoc cleavage proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A mild base, typically 20% piperidine, abstracts the highly acidic proton at the 9-position of the fluorene ring[1]. The resulting cyclopentadienyl-type anion drives the elimination of the carbamate, releasing CO
and the free amine. -
The Scavenger Role: Piperidine serves a dual purpose. Beyond initiating the elimination, it acts as a nucleophilic scavenger, reacting with the highly reactive dibenzofulvene byproduct to form a stable adduct. This prevents the re-alkylation of the newly liberated amine[1].
-
Limitations: While mild, the basic conditions can promote aspartimide formation in susceptible peptide sequences or degrade base-sensitive moieties like depsipeptides[1][5].
Alloc (Allyloxycarbonyl): The Palladium-Catalyzed Orthogonal Key
The Alloc group is indispensable for synthesizing highly branched or cyclic bioconjugates because it is completely orthogonal to both Boc (acid-labile) and Fmoc (base-labile) chemistries[5][6].
-
Causality of Deprotection: Alloc removal relies on transition-metal catalysis under strictly neutral conditions. A Pd(0) catalyst (e.g., Pd(PPh
) ) undergoes oxidative addition into the allyl-oxygen bond, generating a -allyl palladium(II) complex and a carbamate anion[6]. Rapid decarboxylation yields the free amine. -
The Scavenger Role: A nucleophilic scavenger, such as phenylsilane (PhSiH
) or morpholine, is mandatory. The scavenger intercepts the -allyl intermediate, transferring the allyl group and regenerating the active Pd(0) species[6][7]. Without a scavenger, the allyl group would re-alkylate the amine.
Cbz/Z (Carboxybenzyl): The Hydrogenolysis Approach
Cbz is a classic protecting group removed under entirely neutral conditions via catalytic hydrogenolysis (H
-
Causality of Deprotection: The reaction occurs on the surface of the palladium catalyst, where hydrogen gas reduces the benzyl-oxygen bond, leading to decarboxylation[8].
-
Limitations: The primary drawback in bioconjugation is catalyst poisoning. Sulfur-containing amino acids (Cysteine, Methionine) strongly coordinate to the palladium surface, halting the reaction[5]. Furthermore, hydrogenolysis can inadvertently reduce double bonds or nitro groups present in the bioconjugate.
Photocleavable Groups (e.g., NVOC): Spatiotemporal Control
Photocleavable groups like 6-nitroveratryloxycarbonyl (NVOC) offer the ultimate orthogonality, requiring no chemical reagents for removal[9].
-
Causality of Deprotection: Upon irradiation with UV light (typically ~350 nm), the o-nitrobenzyl derivative undergoes a Norrish type II photoisomerization, leading to the cleavage of the carbamate and release of the amine[9].
-
Limitations: While highly orthogonal, prolonged UV exposure can cause photobleaching or generate reactive oxygen species (ROS) that damage sensitive biomolecules[9].
Quantitative Performance Comparison
The following table synthesizes the operational parameters and stability profiles of each protecting group to guide rational experimental design[5][10].
| Protecting Group | Cleavage Reagent | Cleavage Mechanism | Orthogonality | Primary Limitations in Bioconjugation |
| Boc | TFA or HF | Acidolysis | Orthogonal to Fmoc, Alloc, Cbz | Degrades acid-sensitive biomolecules and glycosidic bonds. |
| Fmoc | 20% Piperidine | E1cB Elimination | Orthogonal to Boc, Alloc, Cbz | Base-catalyzed side reactions (e.g., aspartimide formation). |
| Alloc | Pd(PPh | Pd(0) Catalysis | Orthogonal to Boc, Fmoc, Cbz | Requires inert atmosphere; heavy metal removal required post-reaction. |
| Cbz | H | Hydrogenolysis | Orthogonal to Boc, Fmoc | Poisoned by sulfur (Cys/Met); reduces sensitive double bonds. |
| NVOC | UV Light (~350 nm) | Photoisomerization | Orthogonal to all chemical rxns | Photobleaching; potential UV damage to protein structures. |
Orthogonal Deprotection Logic & Mechanisms
When designing multifunctional linkers (e.g., antibody-drug conjugates or targeted radiopharmaceuticals), scientists often utilize a combination of Fmoc, Alloc, and Boc to allow sequential, site-specific conjugation[4][6].
Caption: Logic flow for orthogonal deprotection of a trifunctional bioconjugation scaffold.
Caption: Catalytic cycle of Alloc deprotection via π-allyl palladium intermediate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation mechanisms to prevent downstream conjugation failures.
Protocol 1: Alloc Deprotection in Solution Phase via Pd(0) Catalysis
This protocol selectively removes the Alloc group while leaving Fmoc and Boc intact[6][7].
-
Preparation: Dissolve the Alloc-protected bioconjugate linker in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at a concentration of 0.1 M.
-
Atmospheric Control (Critical): Purge the reaction flask with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle[6].
-
Scavenger Addition: Add 25 equivalents of phenylsilane (PhSiH
). -
Catalyst Initiation: Add 0.25 equivalents of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh
) ). The solution will typically turn a pale yellow. -
Reaction & Monitoring: Stir at room temperature for 30 to 120 minutes.
-
Validation Check: Analyze a 5 µL aliquot via LC-MS. The disappearance of the Alloc-mass peak [M+H]
and the emergence of the free amine peak confirms completion[6]. If unreacted starting material remains, verify argon atmosphere integrity and add an additional 0.1 equiv of Pd(PPh ) .
-
-
Quenching & Purification: Dilute with DCM, wash with water to remove silane byproducts, dry over anhydrous Na
SO , and purify via flash column chromatography to remove palladium residues[6].
Protocol 2: Fmoc Deprotection in Solution Phase
This protocol removes Fmoc under mild basic conditions, orthogonal to Boc and Alloc[1][6].
-
Preparation: Dissolve the Fmoc-protected intermediate in DMF.
-
Base Addition: Add piperidine to achieve a final concentration of 20% (v/v) (approximately 10 equivalents relative to the linker)[1][6].
-
Reaction & Monitoring: Stir at room temperature for 15–30 minutes[6].
-
Validation Check: Monitor via TLC (UV active). The starting material spot will disappear, and a new highly UV-active spot corresponding to the dibenzofulvene-piperidine adduct will appear near the solvent front.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual piperidine, which would otherwise interfere with subsequent amine coupling steps[6]. Purify the resulting free amine via flash chromatography.
References
-
Premium PharmaGrade Research Peptides: Solid Phase Peptide Synthesis. B-CDN. Available at: [Link]
-
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation / AWS. Available at: [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]
-
Alternative Methods for the Liquid Phase Synthesis of Peptide Nucleic Acids. Johannes Kepler Universität Linz. Available at: [Link]
-
Photocleavable Amine Protecting Groups in Bioconjugation. Swiss Open Access Repository (SONAR). Available at: [Link]
-
Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals. MDPI. Available at: [Link]
-
Chemical protein synthesis via one-pot multiple peptide ligation strategies. Royal Society of Chemistry (RSC). Available at:[Link]
-
Deprotection of Amines in DNA-Encoded Library Technologies. Thieme Connect. Available at: [Link]
Sources
- 1. peptides01.b-cdn.net [peptides01.b-cdn.net]
- 2. chempep.com [chempep.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. epub.jku.at [epub.jku.at]
- 9. sonar.ch [sonar.ch]
- 10. benchchem.com [benchchem.com]
Functional Assays for Validating Modified Protein Activity: A Comparative Guide
Introduction: The Functional Validation Imperative
In protein engineering, "modification" is rarely benign. Whether you are silencing an Fc region to reduce effector function, PEGylating a cytokine to extend half-life, or generating a bispecific antibody, every structural alteration ripples through the protein's functional landscape.
Structural integrity (assessed via SEC-HPLC or Mass Spec) does not guarantee biological fidelity. As Application Scientists, we often see a "perfect" peak on a chromatogram fail in cellular assays because the modification sterically hindered a binding interface or altered the molecule's flexibility.
This guide moves beyond basic characterization to the functional validation ecosystem . We will objectively compare assay platforms, detail a self-validating reporter protocol, and provide a data-driven framework for comparing your modified candidate against Wild-Type (WT) or Standard of Care (SoC).
The Interaction Layer: Binding Kinetics (SPR vs. BLI)
Binding affinity (
Comparative Analysis: Surface Plasmon Resonance (SPR) vs. Bio-Layer Interferometry (BLI)[1][2][3]
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Application Scientist Verdict |
| Sensitivity | High (can detect small molecules/fragments) | Moderate (better for larger proteins/Abs) | Use SPR for high-affinity interactions (<1 nM) or small modifications. |
| Fluidics | Microfluidic channel (continuous flow) | Dip-and-Read (open vessel) | SPR offers better mass transport control; BLI avoids clogging with crude samples.[1] |
| Throughput | Medium (serial or parallel channels) | High (96/384 parallel dipping) | Use BLI for primary screening of variants; SPR for final lead characterization. |
| Sample State | Purified samples preferred | Tolerates crude lysates/supernatants | BLI is superior for checking expression + binding simultaneously. |
| Kinetics | Gold Standard for | Good, but can suffer from artifacts | SPR is required for IND-enabling data packages. |
Expert Insight: If your modification involves a flexible linker (e.g., in a fusion protein), BLI sensors can sometimes exhibit "wobble" artifacts. For these constructs, immobilized-ligand SPR is preferred to constrain the geometry.
The Functional Layer: Cell-Based Potency Assays[4][5][6][7]
Binding does not equal signaling. To validate activity, you must interrogate the signal transduction pathway. We categorize these assays into Proximal (Reporter Gene) and Distal (Phenotypic) readouts.
Mechanism of Action (MoA) Visualization
For this guide, we assume a modified cytokine (e.g., an engineered IL-2 variant) activating the JAK/STAT pathway.
Figure 1: Signal transduction pathway for a Luciferase Reporter Assay. The modified protein binds the receptor, triggering a cascade that results in quantifiable light emission.
Protocol: Luciferase Reporter Assay (Self-Validating System)
This protocol is designed for a JAK/STAT pathway reporter (e.g., HEK293 transfected with STAT response elements).
Why this choice? Reporter assays are less variable than proliferation assays and provide a direct readout of pathway engagement, which is critical for distinguishing partial agonists from full agonists.
Materials:
-
Engineered Cells: HEK293-STAT-Luc (stable cell line).
-
Reagents: Luciferase substrate (e.g., Bright-Glo or equivalent), FBS-free assay medium.
-
Controls: Wild-Type protein (Reference Standard), Media only (Background), Non-transduced parental cells (Specificity Control).
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Harvest cells at 80-90% confluency. Over-confluent cells have high basal signaling.
-
Seed 20,000 cells/well in a white-walled 96-well plate in 100 µL complete media.
-
Self-Validation Check: Inspect cells microscopically. They must be evenly distributed; edge effects will skew potency data.
-
-
Starvation (Day 2 - Optional but Recommended):
-
Carefully remove media and replace with 90 µL serum-free or low-serum (0.5%) media.
-
Incubate for 4-6 hours.
-
Causality: Serum contains growth factors that raise the noise floor. Starvation maximizes the Signal-to-Noise (S/N) ratio.
-
-
Agonist Treatment (Day 2):
-
Prepare a 3-fold serial dilution of your Modified Protein and the WT Reference. Range: 0.1 pM to 100 nM (12 points).
-
Add 10 µL of 10X concentrated protein to the cells.
-
Incubate for 6 hours at 37°C/5% CO2.
-
-
Detection (Day 2):
-
Equilibrate Luciferase reagent to room temperature (cold reagent slows kinetics).
-
Add 100 µL reagent directly to wells (1:1 ratio).
-
Shake plate orbitally for 2 minutes to lyse cells.
-
Incubate 10 minutes in the dark to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
-
Data Analysis:
-
Subtract "Media Only" background RLU from all values.
-
Fit data to a 4-Parameter Logistic (4PL) non-linear regression model.
-
Calculate Relative Potency (RP) :
.
-
The Developability Layer: Thermal Stability (TSA)
A functional protein that aggregates at room temperature is useless as a drug. The Thermal Shift Assay (TSA) , or Differential Scanning Fluorimetry (DSF), validates that your modification hasn't destabilized the core fold.
-
Metric: Melting Temperature (
). -
Acceptance Criteria: The modified protein should have a
within ±2°C of the WT, or higher if stabilization was the goal. A significant drop (>5°C) indicates a molten globule state prone to aggregation.
Integrated Case Study: Validation of "Mod-Cytokine-X"
Scenario: You have engineered "Mod-Cytokine-X," a variant of IL-2 designed to have reduced binding to the alpha-receptor (CD25) to lower toxicity, while maintaining beta/gamma signaling for efficacy.
Experimental Workflow
Figure 2: Integrated validation workflow ensuring structural homogeneity before functional testing.
Comparative Data Summary
The following table illustrates the ideal data package for this modified protein.
| Parameter | Assay | Wild-Type (WT) Result | Mod-Cytokine-X Result | Interpretation |
| Purity | SEC-HPLC | 98% Monomer | 97% Monomer | Pass. Modification did not induce aggregation. |
| Stability ( | TSA (SYPRO Orange) | 65.4°C | 64.8°C | Pass. Structural stability is maintained. |
| Affinity ( | SPR (Beta/Gamma) | 1.2 nM | 1.5 nM | Pass. Efficacy-driving binding is retained. |
| Affinity ( | SPR (Alpha/CD25) | 10 pM | >500 nM | Success. Toxicity-driving binding is successfully abolished. |
| Potency ( | Reporter Assay | 0.8 ng/mL | 2.5 ng/mL | Expected. Slight potency shift is acceptable given the safety benefit. |
References
-
U.S. Food and Drug Administration (FDA). (2019).[4] Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Potency assays and biomarkers for cell-based advanced therapy medicinal products. Retrieved from [Link]
-
Forge Biologics. (2025). Potency Assays for Cell and Gene Therapy: A Complete Guide. Retrieved from [Link]
Sources
Comparative Guide: Crosslinker Technologies for Antibody-Drug Conjugates (ADCs)
Executive Summary
The linker is not merely a bridge; it is the dominant variable in the therapeutic index of an Antibody-Drug Conjugate (ADC). A poorly selected linker compromises the entire molecule, leading to premature payload release (systemic toxicity), aggregation (rapid clearance), or failure to release at the tumor site (low efficacy).
This guide objectively compares the two dominant legacy classes—Cleavable (Val-Cit) and Non-Cleavable (SMCC) —while integrating next-generation strategies for hydrophobicity masking (PEGylation). It provides actionable experimental protocols for conjugation and quality control (DAR analysis), grounded in recent field data.
Part 1: The Mechanistic Divide (Cleavable vs. Non-Cleavable)[1]
The choice between cleavable and non-cleavable linkers dictates the mechanism of action and the potential for the "bystander effect"—the ability of the payload to kill neighboring tumor cells that may be antigen-negative.
Cleavable Linkers (The Standard: Val-Cit-PAB)
-
Mechanism: Designed to be stable in neutral blood plasma (pH 7.4) but cleave rapidly upon internalization into the acidic, enzyme-rich lysosome. The Valine-Citrulline (Val-Cit) dipeptide is a substrate for Cathepsin B .[1]
-
Self-Immolation: Cleavage alone is often insufficient to release the free drug. A para-aminobenzyl alcohol (PAB) spacer is required. Upon enzymatic cleavage of the amide bond, the PAB group spontaneously decomposes (self-immolates), releasing the unmodified payload (e.g., MMAE).
-
Key Advantage: The released payload is usually neutral and membrane-permeable, allowing it to diffuse out of the target cell and kill surrounding heterogeneous tumor cells (Bystander Effect).
Non-Cleavable Linkers (The Standard: SMCC)[1][3]
-
Mechanism: These rely on the complete lysosomal degradation of the antibody backbone.[2] The linker (e.g., SMCC) remains covalently attached to the payload and the amino acid residue (usually Lysine) it was conjugated to.[2]
-
Key Limitation: The resulting metabolite (e.g., Lys-SMCC-DM1) is charged and hydrophilic. It cannot cross membranes, eliminating the bystander effect.
-
Key Advantage: Superior plasma stability. Since it requires catabolic degradation of the mAb, premature release in circulation is negligible compared to cleavable linkers.
Visualization: Intracellular Release Pathways
The following diagram illustrates the divergent processing pathways for Adcetris (Cleavable) vs. Kadcyla (Non-Cleavable) style mechanisms.
Caption: Divergent release mechanisms. Path A (Left) allows for bystander killing; Path B (Right) restricts toxicity to the antigen-positive cell.
Part 2: Critical Performance Comparison
The following data aggregates performance metrics from standard industry benchmarks (e.g., Seattle Genetics and ImmunoGen protocols).
Table 1: Comparative Performance Matrix
| Feature | Cleavable (Val-Cit-PAB) | Non-Cleavable (SMCC) | Next-Gen (Peptide/PEG) |
| Primary Release Mechanism | Enzymatic (Cathepsin B)[3][2] | Lysosomal Degradation | Enzymatic or pH |
| Plasma Stability (Mouse) | Moderate (t1/2 ~7-10 days) | High (t1/2 ~14-21 days) | High (Tunable) |
| Bystander Effect | Yes (Critical for solid tumors) | No (Better for heme/liquid tumors) | Yes |
| Aggregation Risk | High (Hydrophobic payload exposed) | Moderate | Low (PEG masking) |
| Drug Resistance | Susceptible to MDR1 efflux | Less susceptible (charged metabolite) | Variable |
| Conjugation Chemistry | Cysteine (Thiol-Maleimide) | Lysine (Amine-NHS) | Site-Specific |
The Stability Paradox: Maleimide Exchange
A critical failure mode for Cysteine-linked ADCs (like Adcetris) is the Retro-Michael Addition .
-
The Problem: The Thioether bond formed between the Maleimide linker and the Antibody Cysteine is reversible. In circulation, the linker can detach and swap onto serum Albumin (which has a free thiol at Cys34).
-
The Solution: Hydrolysis of the succinimide ring. Once the ring hydrolyzes (opens), the bond becomes irreversible. Modern "self-hydrolyzing" maleimides are designed to open rapidly at physiological pH to lock the payload in place [1].
Part 3: Hydrophobicity & Aggregation Management[7][8]
Hydrophobic payloads (MMAE, PBD dimers) drive ADC aggregation. Aggregates are rapidly cleared by the liver (hepatotoxicity) and trigger immunogenicity.
The PEG Solution: Incorporating Polyethylene Glycol (PEG) spacers into the linker acts as a "hydrophilic mask."[6]
-
Configuration: A PEG chain (PEG4 to PEG8) is placed parallel to or in line with the linker.
-
Data Support: Studies show that PEGylated linkers (e.g., Mal-PEG8-Val-Cit-PAB) reduce aggregation levels to <5% compared to >20% for non-PEGylated variants at high Drug-Antibody Ratios (DAR 8) [2].
Part 4: Experimental Protocols
Protocol A: Cysteine-Maleimide Conjugation (Standard Workflow)
Objective: Conjugate a Val-Cit-MMAE linker to a standard IgG1 antibody targeting DAR 4.
Reagents:
-
mAb (10 mg/mL in PBS, pH 7.4)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Linker-Payload (10 mM in DMSO)
-
DTPA (Metal chelator)
Step-by-Step:
-
Reduction: Dilute mAb to 5 mg/mL in reduction buffer (PBS + 1mM DTPA). Add 2.2 molar equivalents of TCEP per mAb. Incubate at 37°C for 2 hours.
-
Why: This targets the inter-chain disulfides, generating ~4 free thiols for conjugation.
-
-
Conjugation: Cool to room temperature. Immediately add 4.5 molar equivalents of Linker-Payload (from DMSO stock; keep final DMSO <10%). Mix gently for 1 hour at 4°C.
-
Why: Low temperature minimizes non-specific hydrophobic interactions and aggregation.
-
-
Quenching: Add 20-fold excess of N-acetylcysteine to quench unreacted maleimides.
-
Purification: Perform Tangential Flow Filtration (TFF) or desalting (PD-10 column) into formulation buffer (20 mM Histidine, pH 6.0, 5% Trehalose).
Protocol B: DAR Determination via HIC-HPLC
Objective: Quantify Drug-Antibody Ratio (DAR) and distribution using Hydrophobic Interaction Chromatography.
System: Agilent 1290 Bio LC or equivalent. Column: Thermo MAbPac HIC-20 or Tosoh TSKgel Butyl-NPR.
Mobile Phases:
-
A: 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0 (High Salt).[7]
-
B: 50 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol (Low Salt / Organic).
Gradient:
-
Equilibrate at 0% B (High Salt).
-
Linear gradient to 100% B over 15-20 minutes.
-
Calculation: Integrate area under curves (AUC).
(Where = number of drugs loaded).
Visualization: Conjugation & QC Workflow
Caption: Standard workflow for Cysteine-based ADC production and validation.
References
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[8] Nature Biotechnology, 33(7), 733–736. [Link]
-
Jain, N., et al. (2015). Current trends and challenges in the development of antibody-drug conjugates of cytotoxic agents. Pharmaceutical Research, 32(11), 3526–3540. [Link]
-
Agilent Technologies. (2024).[9] Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Application Note. [Link]
Sources
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. synoligo.com [synoligo.com]
- 4. kinampark.com [kinampark.com]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. books.rsc.org [books.rsc.org]
- 9. agilent.com [agilent.com]
validating click reaction success using a fluorescent azide
An In-Depth Guide to Validating Click Reaction Success with Fluorescent Azides
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and versatile tool for bioconjugation due to its high specificity, reliability, and biocompatibility.[1][2][3] However, the success of any conjugation reaction hinges on effective validation. This guide provides an in-depth comparison of methods for validating click reaction success, with a primary focus on the practical application and advantages of using fluorescent azides.
The "Click": Understanding the Core Reaction
At its heart, click chemistry describes a category of reactions that are rapid, selective, and high-yielding.[4] The most prominent example is the CuAAC reaction, where a terminal alkyne and an azide undergo a [3+2] cycloaddition to form a stable triazole linkage.[1][2][5] This reaction is exceptionally bioorthogonal, meaning the azide and alkyne functional groups are largely absent in natural biological systems and therefore react specifically with each other without interfering with native biochemical processes.[2][3][5][6]
The key to this reaction's efficiency in biological applications is the Cu(I) catalyst. Since Cu(I) is prone to oxidation, the reaction is typically run using a more stable Cu(II) salt (like CuSO₄) along with a reducing agent (such as sodium ascorbate) to generate the active Cu(I) species in situ.[7][8] Furthermore, stabilizing ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to protect the Cu(I) catalyst and improve its solubility and efficiency, especially in aqueous environments.[7][9]
Why Validate with a Fluorescent Azide?
Using a fluorescent azide as one of the click partners provides a direct and often immediate method for validating reaction success. If the reaction proceeds as intended, the fluorophore becomes covalently attached to the target molecule. This allows for straightforward detection and even quantification using standard fluorescence-based techniques. This method is particularly powerful for labeling and tracking biomolecules like proteins, nucleic acids, and glycans within complex biological samples or even living cells.[1][10]
A Comparative Look at Validation Methodologies
While fluorescent azides offer a convenient validation strategy, they are not the only option. The choice of method depends on the specific application, available equipment, and the level of detail required.
| Validation Method | Principle | Pros | Cons | Best For |
| Fluorescent Azide | Covalent attachment of a fluorophore enables detection by fluorescence. | - High sensitivity- Suitable for in situ and live-cell imaging[8]- Relatively simple and rapid- Can be quantitative[11] | - Potential for background from unreacted probe- Photobleaching can be an issue- The fluorescent tag adds bulk | - High-throughput screening- Cellular imaging- Validating labeling of proteins, DNA, and glycans[2][6] |
| Gel Electrophoresis | Separation of molecules based on size. A successful click reaction results in a product with a higher molecular weight, causing a shift in its migration pattern on a gel (e.g., SDS-PAGE for proteins, agarose for DNA).[12] | - Widely available equipment- Provides information on conversion efficiency- Can resolve labeled vs. unlabeled species | - Primarily qualitative or semi-quantitative- Requires a significant size difference between the label and the target molecule- Staining/blotting steps can be time-consuming | - Validating conjugation of small molecules to larger biomolecules like proteins or oligonucleotides.[13] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. A successful reaction is confirmed by detecting the precise mass of the expected conjugate. | - Highly accurate and specific- Provides definitive structural confirmation- Can detect side products | - Requires specialized, expensive equipment- Sample preparation can be complex- Not suitable for live-cell analysis | - Unambiguous confirmation of conjugation- Characterizing the final product in drug development and proteomics |
| HPLC / UPLC | Separates components of a mixture based on their affinity for a stationary phase. The conjugated product will have a different retention time than the starting materials. | - Highly quantitative- Can be used for purification and analysis simultaneously- High resolution and sensitivity | - Requires specialized equipment- Method development can be time-consuming- Not suitable for intracellular analysis | - Quantifying reaction efficiency- Purifying the final conjugate from unreacted starting materials |
The Rise of "Fluorogenic" Probes: A Self-Validating System
A significant advancement in click chemistry validation is the development of "fluorogenic" or "click-on" probes.[14] These are molecules designed to be non-fluorescent or weakly fluorescent on their own but become highly fluorescent upon successful completion of the click reaction.[15][16] This ingenious design offers a major advantage: it eliminates the background signal from unreacted probes.[14][17] Consequently, extensive washing steps are not required, making these probes ideal for high-throughput screening and live-cell imaging applications where minimizing perturbation is critical.[18]
The mechanism often involves the azide or alkyne group electronically quenching the fluorophore's emission. The formation of the triazole ring during the click reaction alters the electronic structure, "switching on" the fluorescence.[14][16]
Experimental Protocol: Labeling of Alkyne-Modified Biomolecules
This protocol provides a generalized starting point for labeling an alkyne-modified biomolecule (e.g., protein, DNA) with a fluorescent azide. Optimization is often necessary depending on the specific biomolecule and fluorescent probe.
Materials:
-
Alkyne-modified biomolecule
-
Fluorescent azide (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20-100 mM stock in water)
-
Ligand: THPTA or TBTA (e.g., 100 mM stock in water or DMSO/t-BuOH)[7][19]
-
Reducing Agent: Sodium Ascorbate (e.g., 100-300 mM stock in water, must be freshly prepared )[7]
-
Reaction Buffer (e.g., PBS, Tris buffer; avoid phosphate buffers if possible as they can sometimes interfere with the catalyst[12])
-
Solvents (e.g., DMSO, water)
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.[6] For cellular labeling, this step involves metabolically incorporating an alkyne-containing precursor into the cells.[10][20]
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ solution and the ligand solution. A common molar ratio is 1:2 to 1:5 (CuSO₄:Ligand).[7] Incubate for a few minutes to allow the complex to form. This step is crucial for catalyst stability and efficiency.[9]
-
Combine Reactants: To the biomolecule solution, add the fluorescent azide. An excess of the azide (e.g., 2-10 molar equivalents relative to the alkyne) is often used to drive the reaction to completion.[19]
-
Initiate the Reaction: Add the CuSO₄/Ligand premix to the biomolecule/azide mixture. Finally, initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[7] The final concentration of reactants may need optimization, but typical ranges are 50-200 µM for the alkyne, 100-1000 µM for the azide, 50-200 µM for copper, and 1-5 mM for sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 30 minutes to 4 hours.[19] The reaction should be protected from light to prevent photobleaching of the fluorescent probe.
-
Analysis/Purification:
-
For in vitro reactions: The reaction mixture can be directly analyzed by gel electrophoresis or HPLC. For downstream applications, the labeled conjugate can be purified from excess reagents using methods like ethanol precipitation (for DNA) or size-exclusion chromatography (for proteins).[6][19]
-
For cellular labeling: After incubation, cells are typically washed to remove excess reagents, fixed, and then imaged using fluorescence microscopy.[14] If a fluorogenic probe is used, washing steps may be minimized or eliminated.[18]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Fluorescent Signal | Inactive Catalyst: The Cu(I) catalyst is oxidized to inactive Cu(II). | - Ensure the sodium ascorbate solution is freshly prepared.[7]- Degas solutions to remove dissolved oxygen.[3][6]- Increase the concentration of the reducing agent. |
| Poor Reagent Quality: The alkyne-modified biomolecule or fluorescent azide is degraded or impure. | - Verify the integrity of starting materials using MS or NMR.- Store fluorescent probes properly (protected from light, at -20°C).[19] | |
| Incorrect Stoichiometry: The ratio of reactants is not optimal. | - Increase the molar excess of the fluorescent azide to drive the reaction.[12][19] | |
| Steric Hindrance: The alkyne or azide group is not accessible due to the biomolecule's 3D structure.[12] | - Introduce a longer linker/spacer (e.g., PEG) on the azide or alkyne.- Consider denaturing conditions if the biomolecule's function is not required post-labeling. | |
| High Background Fluorescence | Excess Unreacted Probe: Insufficient removal of the fluorescent azide after the reaction. | - Improve purification/washing steps.- Use a fluorogenic "click-on" probe that is only fluorescent after reacting.[17][18] |
| Copper Cytotoxicity (Live Cells): High concentrations of copper can be toxic to cells.[20] | - Reduce the copper concentration and increase incubation time.- Use a highly efficient ligand like THPTA to chelate copper and reduce toxicity.[7][9]- Consider using copper-free click chemistry (SPAAC) with a strained alkyne (e.g., DBCO).[20][21] |
Conclusion
Validating the success of a click reaction is a critical step in any bioconjugation workflow. Fluorescent azides provide a highly sensitive, versatile, and direct method for this validation, seamlessly integrating the conjugation and detection steps. The advent of fluorogenic probes further enhances this approach by creating self-validating systems that minimize background and simplify protocols. While alternative methods like mass spectrometry offer definitive structural confirmation, the ease of use and suitability for high-throughput and cellular applications make fluorescent azides an indispensable tool for researchers in chemistry, biology, and medicine.
References
- Protocol: Click-Chemistry Labeling of Biomolecules and DNA.Google Cloud.
- Click Chemistry.metabion.
- Azide conjug
- Developing visible fluorogenic 'click-on' dyes for cellular imaging.PMC.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.PMC.
- Protocol for Azide-Alkyne Click Chemistry.BroadPharm.
- Click chemistry.Wikipedia.
- troubleshooting failed click chemistry reactions on oligonucleotides.Benchchem.
- A Comparative Guide to Alternatives for Carboxyrhodamine 110-PEG4-alkyne in Live-Cell Imaging.Benchchem.
- Developing Visible Fluorogenic 'Click-On' Dyes for Cellular Imaging.
- Introduction to click chemistry: a new method for the labeling and modific
- Click Chemistry (Azide / alkyne reaction).Interchim.
- Fluorophore-Assisted Click Chemistry through Copper(I)
- Specific and quantitative labeling of biomolecules using click chemistry.PMC.
- Click Chemistry: new protocol for the labeling and modific
- A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π).
- Click Chemistry Toolbox.
- Full article: Fluorogenic “click” Reaction for Labeling and Detection of DNA in Prolifer
- Click chemistry-based quantification of extracellular matrix turnover for drug screening and regener
- Click Chemistry Tools.ABP Biosciences.
- Some trouble about click reaction in tissue samples and cells?
- Click Chemistry Azide-Alkyne Cycloaddition.organic-chemistry.org.
- Click reactions on the PCR product using fluorescein azide 5.
Sources
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- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry-based quantification of extracellular matrix turnover for drug screening and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. metabion.com [metabion.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. abpbio.com [abpbio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate
This document provides essential, step-by-step procedural guidance for the safe handling and disposal of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate. As a compound utilized by researchers in drug development and complex chemical synthesis, its unique structure necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower scientists with the knowledge to handle this and similar molecules safely.
Part I: Hazard Identification & Risk Assessment: A Functional Group Analysis
The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. For tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate, the primary hazards stem from the interplay of its three key functional groups: the terminal alkyne, the carbamate, and the ether linkage.
-
The Terminal Alkyne (Propargyl Group): This is the most acute and potentially severe hazard. The proton on the terminal carbon of the alkyne is acidic and can be deprotonated to form an acetylide anion. In the presence of certain metal ions, particularly heavy metals like copper(I), silver, and mercury, these acetylides can form highly unstable, shock-sensitive, and explosive salts.[1] Therefore, reaction mixtures must be assumed to contain reactive species that require neutralization, and waste streams must be segregated from incompatible metal waste.
-
The Carbamate Group: Carbamate esters are a class of compounds with a wide range of biological activities; some are known cholinesterase inhibitors, similar to certain pesticides.[2] While the specific toxicity of this molecule is not extensively documented, it should be handled as potentially toxic if ingested, inhaled, or absorbed through the skin.[2][3][4] Carbamates can also be incompatible with strong acids, bases, and oxidizing agents.[2]
-
The Ether Linkage: Ethers are known to form explosive peroxides upon exposure to air and light over time.[5] Propargyl ethers, in particular, can be susceptible to this process. This necessitates careful storage of the pure compound and awareness that older containers may present an elevated risk.
Summary of Potential Hazards
| Hazard | Associated Functional Group | Mitigation & Disposal Considerations |
| Explosive Acetylide Formation | Terminal Alkyne | CRITICAL: Quench reaction mixtures to neutralize reactive species. Avoid contact with heavy metal salts.[1] |
| Toxicity | Carbamate | Handle with appropriate PPE. Dispose of as hazardous chemical waste, not in regular trash or drains.[2][3] |
| Irritation | General Structure | May cause skin, eye, and respiratory irritation.[3][4][6] Handle in a fume hood. |
| Peroxide Formation | Ether | Monitor storage dates of the pure compound. Do not attempt to open or handle expired or suspect containers. |
| Incompatibility | All Groups | Segregate waste from strong oxidizing agents, strong acids, and strong bases.[1][2] |
Part II: Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Given the identified hazards, all handling and disposal procedures must be conducted under strict safety controls.
-
Engineering Controls : All manipulations, including quenching and waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.[7]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and consult the manufacturer's compatibility data.[2]
-
Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required. A chemical-resistant apron is recommended when handling larger quantities.[2][7]
-
Part III: Disposal Decision Workflow and Step-by-Step Procedures
The correct disposal path depends on whether you are handling unused, pure product or a reaction mixture containing the compound. The following workflow provides a clear decision-making framework.
Caption: Disposal workflow for tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate.
Pathway 1: Disposal of Unused or Expired Product
Pure, unadulterated compound, especially if it is old or expired, should never be treated or quenched by laboratory personnel. The risk of peroxide formation and the concentration of the material make this a high-hazard task best left to professional disposal services.[1]
Protocol:
-
Do Not Open: If the container is old, shows signs of crystallization around the cap, or is otherwise suspect, do not attempt to open it.
-
Secure Container: Ensure the original container is tightly sealed.
-
Label Clearly: Affix a hazardous waste label to the container. Write the full, unabbreviated chemical name: "tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate".
-
Contact EHS: Store the container in a designated satellite accumulation area and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1]
Pathway 2: Disposal of Reaction Mixtures and Contaminated Materials
This pathway is for waste generated from experiments, such as reaction workups, chromatography fractions, and solvent rinses. The critical step is to neutralize the reactive terminal alkyne.
This protocol is a self-validating system; the cessation of gas evolution (if any) and controlled temperature provide real-time feedback on the reaction's completion.
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel containing the waste mixture in an ice/water bath to maintain a temperature of approximately 0 °C.
-
Slow Addition of Quenching Agent: While stirring the mixture, slowly add a proton-donating quenching agent, such as isopropanol, dropwise via a syringe or an addition funnel. The slow, controlled addition is crucial to manage any exothermic reaction.[1]
-
Monitoring: Continue the addition until any signs of reaction (e.g., gas evolution) have completely ceased.[1]
-
Equilibration: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.[1]
-
Waste Collection: After the quenching process is confirmed to be complete, transfer the neutralized mixture to a designated hazardous waste container.[1] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure cap.[2]
-
Labeling: Clearly label the waste container with the names of all constituents, including solvents and the quenched product.[1][8]
-
Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area for pickup by your institution's EHS department.[1]
The following table provides example parameters for quenching a hypothetical reaction mixture. Note: These values are illustrative and must be adjusted based on the specific scale and concentration of your experiment.
| Parameter | Value | Rationale / Causality |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[1] |
| Temperature | 0 °C | Controls potential exothermicity of the quenching reaction. |
| Quenching Agent | Isopropanol | A mild proton source that effectively neutralizes potential acetylide anions without being overly reactive. |
| Addition Rate | ~1 drop/second | Slow addition prevents dangerous temperature spikes and allows for careful monitoring. |
| Stirring Time Post-Quench | 30 minutes | Ensures the reaction goes to completion and the mixture is homogeneous before transfer. |
Any materials that have come into contact with the compound are also considered hazardous waste.[2]
-
Collection: Place all contaminated solid items, such as gloves, weighing paper, silica gel, and pipette tips, into a designated, clearly labeled, and sealed container for solid hazardous waste.[2][8]
-
Glassware: To decontaminate glassware, rinse it with a suitable solvent (e.g., acetone) inside a fume hood. The resulting solvent rinse (rinseate) must be collected and disposed of as liquid hazardous waste, preferably by adding it to the quenched reaction mixture waste stream.
Part IV: Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and safety goggles, before re-entering the area.
-
Contain & Absorb: For small liquid spills, gently cover with an inert absorbent material like vermiculite, sand, or a spill pillow.[2] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Dispose of the cleaning cloth and any other contaminated materials as hazardous waste.[2]
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[2] Always consult your institution's specific waste disposal guidelines and EHS department for final disposition.
References
- Proper Disposal Procedures for SP-Alkyne: A Guide for Labor
- Navigating the Safe Disposal of Methyl (4-formylphenyl)
- tert-butyl N-(prop-2-yn-1-yl)carbamate.
- Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. Cole-Parmer.
- Proper Disposal of Oct-1-EN-6-yne: A Guide for Labor
- Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbam
- SAFETY DATA SHEET - Propargyl Ether. TCI Chemicals.
- tert-Butyl hex-5-yn-1-ylcarbam
- Tert-Butyl (3-hydroxy-1-(o-tolyl)propyl)
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A Senior Application Scientist's Guide to Handling tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate: PPE, Operations, and Disposal
Welcome to a comprehensive guide designed for the precise and safe handling of tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist, offering a deep dive into the chemical nature of this molecule to inform every aspect of its handling, from personal protective equipment (PPE) to emergency disposal. Our approach is grounded in the principle that a thorough understanding of a compound's structure dictates the necessary safety protocols.
Section 1: Hazard Analysis - A Synthesis of Functional Group Risks
-
The Carbamate Core : Carbamate esters are known for a range of potential health effects. Some compounds in this class are recognized as cholinesterase inhibitors, which can impact the nervous system depending on the level of exposure.[1][2] Furthermore, some carbamates are suspected carcinogens and can be incompatible with strong acids, bases, and oxidizing agents.[1] General handling procedures for carbamates require precautions to prevent skin and eye contact, as well as inhalation.[3]
-
The Terminal Alkyne Moiety : This functional group presents two significant, distinct hazards. Firstly, many terminal alkynes are volatile and flammable, necessitating strict control of ignition sources.[4] Secondly, and more critically, the acidic proton on the terminal alkyne can react with heavy metal ions—such as silver (Ag+), copper (Cu+), and mercury (Hg2+)—to form highly unstable and shock-sensitive metal acetylides that can detonate violently when dry.[4] This reactivity demands that the compound be kept away from these metals and their salts.
-
The Ether Linkage : Like many ethers, this linkage poses a risk of forming explosive peroxides over time, especially upon exposure to light and air.[5] While the risk varies with the ether's structure, it is a critical long-term storage consideration. Standard precautions for ethers, such as dating the container upon opening and storing in a cool, dark place, are warranted.[6]
Table 1: Hazard Summary by Functional Group
| Functional Group | Associated Hazards | Primary Safety Concern(s) |
| Carbamate | Potential cholinesterase inhibitor, skin/eye irritant, potential carcinogenicity, incompatibility with strong acids/bases.[1][2] | Toxicological exposure (inhalation, ingestion, skin contact). |
| Terminal Alkyne | Formation of explosive metal acetylides, flammability.[4] | Explosion risk with heavy metals, fire risk. |
| Ether | Peroxide formation upon storage, flammability.[5][6] | Explosion risk upon concentration (e.g., distillation), fire risk. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The appropriate level of protection depends on the scale and nature of the procedure being performed.
Caption: PPE selection workflow for handling the target compound.
Core PPE Requirements
-
Eye and Face Protection : ANSI-approved chemical splash goggles are mandatory at all times.[6] For operations with a significant splash risk or when handling larger quantities (>1 liter), a face shield should be worn over the goggles.[6][7]
-
Hand Protection : Chemical-resistant gloves are required. For handling small quantities and low-contact tasks, double-gloving with nitrile gloves is a recommended minimum.[6] For extended procedures or when handling larger volumes, more robust gloves such as butyl rubber should be considered.[6] Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection : A flame-resistant lab coat should be worn and fully buttoned.[6][8] Full-length pants and closed-toe shoes are required to cover all skin.[6]
-
Respiratory Protection : All handling of this compound, whether solid or in solution, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][6] If work outside a hood is unavoidable, a risk assessment must be performed by Environmental Health and Safety (EHS) to determine the appropriate respiratory protection.[8]
Section 3: Standard Operating Procedures (SOP) for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
Engineering Controls
-
Ventilation : Always handle this chemical in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[6]
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][9]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals, especially incompatible materials like strong oxidizing agents or heavy metal salts.[1][4]
-
Weighing and Transferring : If the compound is a solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.[10] When creating solutions, slowly add the solid to the solvent to prevent splashing.[10]
-
Storage : Keep the primary container tightly sealed when not in use. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent both oxidation and potential peroxide formation.[4] Store in a cool, dark, and well-ventilated area away from incompatible materials.
-
Post-Handling : After completing the work, decontaminate the work area. Carefully remove and dispose of all contaminated PPE as hazardous waste.[10] Wash hands and any exposed skin thoroughly with soap and water.[3]
Section 4: Emergency Response and Disposal
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Management
Caption: Step-by-step workflow for responding to a chemical spill.
-
Small Spills (Solid) : If you are trained and it is safe to do so, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1] Wearing your full PPE, carefully sweep the material into a designated, labeled container for hazardous waste.[1]
-
Small Spills (Liquid) : Contain the spill with absorbent pads or dikes. Absorb the material and place it into a sealed, labeled container for hazardous waste.
-
Large Spills : Evacuate the area immediately and alert colleagues. Contact your institution's EHS or emergency response team.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][11] |
Waste Disposal Plan
All materials contaminated with tert-butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate must be treated as hazardous chemical waste.[1][10]
-
Segregation : Designate a specific, sealed, and clearly labeled container for all waste associated with this chemical. Do not mix this waste with other streams unless approved by your EHS department.[1]
-
Waste Types :
-
Solid Waste : Unused compound, contaminated weigh paper, and absorbent materials from spills go into a solid hazardous waste container.[10]
-
Liquid Waste : Solvents and solutions containing the compound must be collected in a compatible, sealed hazardous liquid waste container.
-
Contaminated PPE : All used gloves, disposable lab coats, and other contaminated items must be disposed of as solid hazardous waste.[10]
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard warnings (e.g., "Toxic," "Flammable").[1][10]
-
Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous materials.[12][13] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[1]
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency.
- "common pitfalls in the handling of terminal alkynes". Benchchem.
- Standard Operating Procedure: Diethyl Ether. Purdue University.
- Safety and handling of Methyl carbamate-d3. Benchchem.
- Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
- Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
- Material Safety Data Sheet: CARBAMATE. Cooling Tower Chemicals.
- tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem, National Center for Biotechnology Information.
- Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
- tert-Butyl hex-5-yn-1-ylcarbamate Safety Data Sheet. MedChemExpress.
- Ethers Health & Safety Guidance. University of St Andrews.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- METHYL CARBAMATE | CAMEO Chemicals. NOAA.
- Safety Data Sheet: tert-Butyl N-(Benzyloxy)carbamate. Tokyo Chemical Industry.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. purdue.edu [purdue.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 9. file.medchemexpress.com [file.medchemexpress.com]
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- 11. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
